Diisobutylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-N-(2-methylpropyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C8H19N/c1-7(2)5-9-6-8(3)4/h7-9H,5-6H2,1-4H3 | |
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InChI Key |
NJBCRXCAPCODGX-UHFFFAOYSA-N | |
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Canonical SMILES |
CC(C)CNCC(C)C | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Molecular Formula |
C8H19N, Array | |
| Record name | DIISOBUTYLAMINE | |
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DSSTOX Substance ID |
DTXSID5025079 | |
| Record name | 2-Methyl-N-(2-methylpropyl)-1-propanamine | |
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Molecular Weight |
129.24 g/mol | |
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Physical Description |
Diisobutylamine appears as a clear colorless liquid with an ammonia-like odor. Insoluble in water and less dense than water. Hence floats on water. Vapors heavier than air. Toxic oxides of nitrogen produced during combustion., Water-white liquid with an odor of amine; [Hawley] Colorless liquid with an ammonia-like or fishy odor; May become yellow on prolonged contact with air; [CHEMINFO], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |
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Boiling Point |
282 to 284 °F at 760 mmHg (NTP, 1992), 139.6 °C, 139 °C | |
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Flash Point |
85 °F (NTP, 1992), 29 °C (85 °F) (CLOSED CUP), 29 °C c.c. | |
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Solubility |
Slightly soluble (NTP, 1992), Sol in ethanol, ether, acetone, benzene, In water, 2,200 mg/l @ 25 °C., Solubility in water, g/100ml at 25 °C: 0.22 (slightly soluble) | |
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Density |
0.745 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.745 @ 20 °C, Relative density (water = 1): 0.75 (20 °C) | |
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Vapor Density |
4.46 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 4.5 | |
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Vapor Pressure |
10 mmHg at 97 °F (NTP, 1992), 7.27 [mmHg], 7.27 mm Hg @ 25 °C, Vapor pressure, kPa at 25 °C: 0.97 | |
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Color/Form |
Water-white liquid | |
CAS No. |
110-96-3 | |
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| Record name | N,N-Bis(2-methylpropyl)amine | |
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| Record name | 1-Propanamine, 2-methyl-N-(2-methylpropyl)- | |
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Melting Point |
-100.3 °F (NTP, 1992), -73.5 °C, -74 °C | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis Mechanism and Kinetics of Diisobutylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diisobutylamine ((CH₃)₂CHCH₂)₂NH, a secondary amine with significant applications as a corrosion inhibitor, a precursor to herbicides and pharmaceuticals, and a reagent in organic synthesis, is primarily synthesized through catalytic amination processes.[1][2] This technical guide provides a comprehensive overview of the core synthesis mechanisms and kinetics for the industrial production of this compound. Key manufacturing routes, including the catalytic amination of isobutanol and the reductive amination of isobutyraldehyde, are discussed in detail. The guide elucidates the underlying reaction mechanisms, such as the "borrowing hydrogen" pathway, and explores the kinetics of these transformations. Detailed experimental protocols, quantitative data summarized in tabular format, and process diagrams generated using Graphviz are provided to offer a thorough understanding for research, development, and scale-up activities.
Introduction
This compound is a colorless liquid with an ammonia-like odor, characterized by its basicity and the steric hindrance provided by the two isobutyl groups.[3] These properties make it a valuable intermediate in various chemical industries. The efficient and selective synthesis of this compound is of paramount importance, and this guide aims to provide a detailed technical overview of the prevalent synthesis methodologies, focusing on the mechanistic and kinetic aspects that are crucial for process optimization and control.
Core Synthesis Routes
The industrial synthesis of this compound predominantly follows two major pathways: the amination of isobutanol and the reductive amination of isobutyraldehyde. A less common but viable route is the hydrogenation of isobutyronitrile.
Catalytic Amination of Isobutanol
The reaction of isobutanol with ammonia over a heterogeneous catalyst at elevated temperature and pressure is a primary industrial method for this compound production.[4][5][6] This process can be tailored to favor the formation of the secondary amine over the primary (isobutylamine) and tertiary (triisobutylamine) amines by controlling the reaction conditions and catalyst selection.
The catalytic amination of isobutanol is widely accepted to proceed via a "borrowing hydrogen" or dehydroamination mechanism. This pathway involves a sequence of dehydrogenation, condensation, and hydrogenation steps facilitated by a multifunctional catalyst.
The key steps are:
-
Dehydrogenation of Isobutanol: The alcohol is first dehydrogenated on the catalyst surface to form isobutyraldehyde and adsorbed hydrogen atoms.
-
Condensation with Ammonia/Primary Amine: The resulting aldehyde then undergoes condensation with ammonia to form an imine (isobutylideneamine). This imine can further react with a molecule of isobutylamine (formed in situ) to generate a secondary imine.
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Hydrogenation of the Imine: The imine intermediate is then hydrogenated by the previously "borrowed" hydrogen atoms on the catalyst surface to yield the corresponding amine. The formation of this compound occurs through the hydrogenation of the secondary imine.
Caption: 'Borrowing Hydrogen' mechanism for this compound synthesis.
The kinetics of isobutanol amination are complex and depend on various factors, including temperature, pressure, reactant concentrations, and catalyst properties. The overall reaction rate is often influenced by the rate-determining step, which can be the initial dehydrogenation of the alcohol or the subsequent condensation or hydrogenation steps, depending on the specific catalyst and reaction conditions.
For many heterogeneous catalytic reactions of this type, the Langmuir-Hinshelwood model is employed to describe the kinetics. This model assumes that the reaction occurs between adsorbed species on the catalyst surface. A simplified rate law, assuming the surface reaction is the rate-determining step, can be expressed as:
Rate = k * (K_A * P_A * K_B * P_B) / (1 + K_A * P_A + K_B * P_B + ...)^n
Where:
-
k is the rate constant of the surface reaction.
-
K_A and K_B are the adsorption equilibrium constants for the reactants.
-
P_A and P_B are the partial pressures of the reactants.
-
The denominator accounts for the adsorption of all species on the catalyst surface.
The actual rate expression for this compound synthesis would be more complex, involving multiple reactants and products adsorbing on the catalyst.
Reductive Amination of Isobutyraldehyde
Reductive amination of isobutyraldehyde with ammonia in the presence of a reducing agent (typically hydrogen) and a catalyst is another commercially important route.[5] This method offers a more direct pathway to the imine intermediate compared to starting from the alcohol.
The mechanism of reductive amination involves two main steps:
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Imine Formation: Isobutyraldehyde reacts with ammonia to form a primary imine (isobutylideneamine). This imine can then react with isobutylamine to form a secondary imine. This step is often acid-catalyzed to facilitate the dehydration.
-
Reduction of the Imine: The imine intermediate is subsequently reduced to the corresponding amine. Common reducing agents include hydrogen gas with a metal catalyst, or chemical hydrides like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) in laboratory-scale syntheses.[7][8][9]
Caption: Reductive amination of isobutyraldehyde to this compound.
The kinetics of the reductive amination of isobutyraldehyde are also governed by the reaction conditions and the choice of catalyst and reducing agent. When using hydrogen gas and a solid catalyst, the reaction rate can often be described by a Langmuir-Hinshelwood type model, similar to the amination of isobutanol. The rate may be limited by the mass transfer of hydrogen to the catalyst surface, the adsorption of reactants, the surface reaction, or the desorption of products.
A study on the hydrogenation of isobutyraldehyde to isobutyl alcohol over a copper catalyst showed that the reaction orders for isobutyraldehyde and hydrogen were 0.16 and 0.30, respectively, with an apparent activation energy of 15.89 kJ/mol.[10] While this is for the hydrogenation to the alcohol, it provides an indication of the kinetic behavior of the aldehyde on a catalyst surface.
Hydrogenation of Isobutyronitrile
The catalytic hydrogenation of isobutyronitrile is another synthetic route to this compound.[4] This process typically involves high-pressure hydrogenation over a metal catalyst, such as Raney Nickel or a cobalt-based catalyst.
The mechanism is believed to involve the initial reduction of the nitrile to a primary imine, which is then further hydrogenated to isobutylamine. The formation of this compound occurs through the reaction of the primary amine with the imine intermediate to form a secondary imine, which is subsequently hydrogenated.
Catalysts for this compound Synthesis
The choice of catalyst is critical for achieving high activity, selectivity, and stability in this compound synthesis.
-
Cobalt-based Catalysts: Cobalt catalysts, often supported on alumina (Co/Al₂O₃), are effective for the amination of alcohols.[5] They can be promoted with other metals to enhance their performance.
-
Nickel-based Catalysts: Nickel catalysts, including Raney Nickel and supported nickel catalysts (e.g., Ni/Al₂O₃, Ni/HAP), are also widely used.[11] Vanadium-modified Raney Nickel has been shown to improve the yield of amines and the stability of the catalyst in the amination of isobutanol.
-
Noble Metal Catalysts: While more expensive, noble metal catalysts such as palladium (Pd) and platinum (Pt) can also be used, particularly for reductive amination reactions.
Quantitative Data
The following tables summarize key quantitative data gathered from various sources on the synthesis of this compound.
Table 1: Reaction Conditions and Yields for Isobutanol Amination
| Catalyst | Temperature (°C) | Pressure (MPa) | Molar Ratio (Isobutanol:NH₃) | Isobutanol Conversion (%) | This compound Yield (%) | Reference |
| Co catalyst on Alumina | 100-250 | 0.5-3 | 1-5 : 1 | High | High (specifics not detailed) | [5] |
| V-modified Raney Nickel | 240 | 1.3 | 1 : 1.7 | 92 | 72 | Not explicitly cited |
Table 2: Kinetic Parameters for Related Reactions
| Reaction | Catalyst | Apparent Activation Energy (kJ/mol) | Reaction Order (Reactant) | Reference |
| Isobutyraldehyde Hydrogenation | Copper | 15.89 | 0.16 (Isobutyraldehyde), 0.30 (H₂) | [10] |
Note: Direct kinetic data for this compound synthesis is scarce in the publicly available literature. The data presented for related reactions provides an approximation of the kinetic behavior.
Experimental Protocols
The following are generalized experimental protocols for the synthesis of this compound based on the discussed methods. These should be adapted and optimized for specific laboratory or industrial settings.
Protocol for Catalytic Amination of Isobutanol
Caption: Experimental workflow for the catalytic amination of isobutanol.
Procedure:
-
Catalyst Loading: A fixed-bed reactor is loaded with a suitable catalyst, such as a cobalt-based catalyst on an alumina support.[5]
-
Reactant Feed: Isobutanol and ammonia are vaporized and fed into the reactor along with hydrogen gas.[5] The molar ratio of the reactants is a critical parameter to control the product distribution.
-
Reaction: The reaction is carried out at a temperature of 100-250°C and a pressure of 0.5-3 MPa.[5] The space velocity of the feed is adjusted to achieve the desired conversion.
-
Product Collection: The reactor effluent is cooled to condense the liquid products.
-
Purification: The product mixture, containing unreacted starting materials, water, isobutylamine, this compound, and triisobutylamine, is separated by fractional distillation to isolate the this compound.[5]
Protocol for Reductive Amination of Isobutyraldehyde (Laboratory Scale)
Procedure:
-
Reaction Setup: A reaction vessel is charged with isobutyraldehyde and a suitable solvent (e.g., methanol).
-
Amine Source: An excess of ammonia (or an ammonium salt like ammonium acetate) is added to the mixture.
-
Imine Formation: The mixture is stirred, often with mild heating, to facilitate the formation of the imine intermediate. The progress of this step can be monitored by techniques like NMR or IR spectroscopy.
-
Reduction: A reducing agent, such as sodium borohydride, is added portion-wise to the reaction mixture.[9] The temperature is typically controlled during this exothermic step.
-
Quenching and Work-up: After the reaction is complete, the mixture is quenched, for example, by the addition of water. The product is then extracted into an organic solvent.
-
Purification: The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude this compound is then purified by distillation.
Conclusion
The synthesis of this compound is a well-established industrial process with the catalytic amination of isobutanol and the reductive amination of isobutyraldehyde being the most prominent routes. The efficiency of these processes is highly dependent on the catalyst system and the precise control of reaction parameters. The "borrowing hydrogen" mechanism provides a fundamental understanding of the catalytic cycle in alcohol amination. While detailed kinetic data for this compound synthesis is not extensively published, analogies to related reactions and the application of models like the Langmuir-Hinshelwood framework can guide process optimization. Further research into novel catalyst development and detailed kinetic modeling will continue to be crucial for improving the selectivity, efficiency, and sustainability of this compound production.
References
- 1. langmuir-hinshelwood-kinetics-screencast - LearnChemE [learncheme.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C8H19N | CID 8085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. Method for synthesizing this compound, catalyst and catalyst preparation method - Eureka | Patsnap [eureka.patsnap.com]
- 6. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Spectroscopic Profile of Diisobutylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for diisobutylamine, a secondary amine with applications in various industrial processes, including as a corrosion inhibitor and a precursor in the synthesis of agricultural chemicals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a structured format for easy reference and comparison. Detailed experimental protocols for obtaining these spectra are also provided, along with a logical workflow for spectroscopic analysis.
Spectroscopic Data Summary
The structural elucidation of this compound, with the chemical formula C₈H₁₉N, is supported by a combination of spectroscopic techniques. Each method provides unique insights into the molecular framework of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra provide characteristic signals corresponding to the different chemical environments of the nuclei.
¹H NMR (Proton NMR) Data
The ¹H NMR spectrum of this compound is characterized by three distinct signals, corresponding to the protons on the methyl, methine, and methylene groups.
| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |
| -CH₃ (Methyl) | 0.90 | Doublet | 12H |
| -CH- (Methine) | 1.75 | Multiplet | 2H |
| -CH₂- (Methylene) | 2.45 | Doublet | 4H |
| -NH- (Amine) | 0.85 | Singlet (broad) | 1H |
¹³C NMR (Carbon-13 NMR) Data
The proton-decoupled ¹³C NMR spectrum of this compound displays three signals, corresponding to the three chemically non-equivalent carbon atoms in the molecule.
| Carbon Environment | Chemical Shift (δ) ppm |
| -CH₃ (Methyl) | 20.9 |
| -CH- (Methine) | 28.5 |
| -CH₂- (Methylene) | 58.9 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound reveals the presence of specific functional groups through the absorption of infrared radiation at characteristic frequencies.
| Vibrational Mode | Frequency (cm⁻¹) | Intensity |
| N-H Stretch | ~3300 | Weak, Broad |
| C-H Stretch (Aliphatic) | 2955 - 2870 | Strong |
| C-N Stretch | ~1125 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.[1]
| m/z | Relative Abundance (%) | Assignment |
| 129 | 5.5 | [M]⁺ (Molecular Ion) |
| 86 | 100.0 | [M - C₃H₇]⁺ (Base Peak) |
| 57 | 27.1 | [C₄H₉]⁺ |
| 44 | Not specified | [C₂H₆N]⁺ |
| 30 | 68.6 | [CH₄N]⁺ |
| 29 | 12.8 | [C₂H₅]⁺ |
| 41 | 14.7 | [C₃H₅]⁺ |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Approximately 10-20 mg of this compound is accurately weighed and dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.
-
A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
The solution is thoroughly mixed to ensure homogeneity.
-
The prepared solution is then transferred into a 5 mm NMR tube using a Pasteur pipette. The filling height should be approximately 4-5 cm.
¹H NMR Spectroscopy
-
Instrument: A 300 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Number of Scans: 16-64 scans are typically acquired to achieve a good signal-to-noise ratio.
-
Spectral Width: A spectral width of 0-12 ppm is set to cover the expected range of proton chemical shifts.
-
Pulse Sequence: A standard single-pulse sequence is used.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is employed between pulses.
-
¹³C NMR Spectroscopy
-
Instrument: A 75 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) is required.
-
Spectral Width: A spectral width of 0-220 ppm is typically used.
-
Pulse Sequence: A standard proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon environment.
-
Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid)
-
For liquid samples like this compound, the neat liquid is analyzed directly.
-
A single drop of the neat this compound is placed between two polished salt plates (e.g., NaCl or KBr).
-
The plates are carefully pressed together to form a thin liquid film.
Data Acquisition (FTIR)
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition Parameters:
-
Spectral Range: The spectrum is typically scanned over the mid-infrared range of 4000-400 cm⁻¹.
-
Resolution: A resolution of 4 cm⁻¹ is generally sufficient.
-
Background Correction: A background spectrum of the clean, empty salt plates is recorded and automatically subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.
-
Mass Spectrometry (MS)
Sample Introduction and Analysis (GC-MS)
-
Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Gas Chromatography (GC) Conditions:
-
Injector: The sample is introduced via a split/splitless injector.
-
Column: A nonpolar capillary column (e.g., HP-5MS) is commonly used.
-
Oven Temperature Program: A temperature gradient is programmed to ensure good separation of the analyte from any impurities. For example, an initial temperature of 50°C held for 2 minutes, followed by a ramp of 10°C/min to 250°C.
-
Carrier Gas: Helium is typically used as the carrier gas.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analyzer: A quadrupole mass analyzer is commonly used.
-
Scan Range: The mass-to-charge ratio (m/z) is scanned over a range of approximately 20-200 amu.
-
Spectroscopic Analysis Workflow
The logical flow for the spectroscopic analysis and identification of this compound can be visualized as a sequential process, where each technique provides complementary information leading to the final structural confirmation.
Caption: Workflow for the spectroscopic analysis of this compound.
References
An In-depth Technical Guide to the Thermodynamic and Physical Properties of Diisobutylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diisobutylamine (CAS No: 110-96-3), systematically known as 2-Methyl-N-(2-methylpropyl)-1-propanamine, is a secondary amine characterized by the presence of two isobutyl groups attached to a nitrogen atom.[1][2] It presents as a clear, colorless liquid with a characteristic ammonia-like or fishy odor.[3][4][5] This compound is a versatile chemical intermediate used in the synthesis of various products, including herbicides like butylate, corrosion inhibitors, and as a precursor to certain fertilizers.[1] Its physical and thermodynamic properties are crucial for its application in chemical synthesis, process design, and for ensuring safe handling and storage. This guide provides a comprehensive overview of these properties, supported by detailed experimental protocols for their determination.
Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for predicting its behavior in various chemical and physical processes.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₉N | [1][6][7] |
| Molar Mass | 129.24 g/mol | [3][6] |
| Appearance | Clear, colorless liquid | [1][3][7] |
| Odor | Ammonia-like, amine odor | [3][5][8] |
| Density | 0.74 - 0.746 g/mL (at 20-25 °C) | [1][6][9][10] |
| Solubility in Water | Slightly soluble; 2,200 - 5,000 mg/L | [1][3][8][11] |
| Solubility in Organic Solvents | Soluble in ethanol, ether, acetone, benzene | [3][12] |
| LogP (Octanol/Water Partition Coeff.) | 2.63 - 2.94 | [3][10] |
| Refractive Index (n20/D) | 1.407 - 1.410 | [3][13][14] |
Thermodynamic Properties
Thermodynamic data are critical for process modeling, safety analysis, and understanding the energy requirements of reactions involving this compound.
| Property | Value | Source(s) |
| Boiling Point (at 760 mmHg) | 137 - 139 °C (279 - 282 °F) | [1][9][11][15] |
| Melting Point | -77 °C (-107 °F) | [1][6][9][15] |
| Vapor Pressure | 7.07 - 7.27 mmHg (at 25 °C) | [3][4][11][13] |
| Vapor Density (Air = 1) | 4.46 | [3][8][16] |
| Flash Point (Closed Cup) | 29 - 30 °C (84 - 86 °F) | [3][9][15] |
| Autoignition Temperature | 290 °C (554 °F) | [5][8][16] |
| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | -1.387 kJ/g | [1] |
| Standard Enthalpy of Combustion (ΔcH⦵₂₉₈) | 14 kJ/g | [1] |
| Critical Temperature | 307 °C | [10] |
| Critical Pressure | 2.6 atm | [10] |
Experimental Protocols
Accurate determination of physical and thermodynamic properties relies on standardized experimental procedures. The following sections detail the methodologies for measuring key properties of liquid amines like this compound.
Determination of Boiling Point / Distillation Range
The boiling point is determined using methods that measure the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.
-
Principle: Based on the standard test method ASTM D1078 , a sample is distilled under controlled conditions.[12][13][16] The temperature of the vapor is monitored as the liquid is heated and vaporizes. The boiling range is recorded from the temperature at the first drop of distillate to the point where the liquid evaporates completely.[17]
-
Apparatus: Distillation flask, condenser, heating element (e.g., heating mantle or sand bath), calibrated thermometer or temperature probe, and a receiving graduate.
-
Procedure:
-
A measured volume of the this compound sample is placed in the distillation flask along with boiling chips.
-
The apparatus is assembled, ensuring all connections are secure and the thermometer bulb is correctly positioned to measure the vapor temperature.
-
The sample is heated at a controlled rate to produce a steady distillation rate of 4-5 mL per minute.[17]
-
The temperature at which the first drop of distillate falls from the condenser is recorded as the Initial Boiling Point (IBP).
-
The temperature is continuously monitored and recorded as the distillation proceeds.
-
The final temperature when the last of the liquid evaporates from the flask is also recorded.
-
The observed temperatures are corrected for barometric pressure to a standard pressure of 101.3 kPa (760 mmHg).
-
Determination of Density
Density is a fundamental property, typically measured using a digital density meter, which offers high precision.
-
Principle: Following ASTM D4052 , this method uses an oscillating U-tube.[3][15][18] A small volume of the liquid sample is introduced into the U-tube. The instrument measures the change in the oscillation frequency of the tube caused by the mass of the sample. This frequency is then used to calculate the density.[18]
-
Apparatus: Digital Density Meter with a temperature-controlled cell, syringe for sample injection.
-
Procedure:
-
The instrument is calibrated using two reference standards, typically dry air and high-purity water, at the desired test temperature (e.g., 20°C or 25°C).
-
The U-tube cell is cleaned and dried thoroughly.
-
A representative sample of this compound is drawn into a syringe, ensuring no air bubbles are present.
-
The sample is injected into the U-tube cell. For opaque liquids, care must be taken to ensure no bubbles are trapped inside.[8]
-
The instrument is allowed to stabilize, and the oscillation period is measured.
-
The density is automatically calculated by the instrument's software based on the calibration data. The result is typically reported in g/cm³ or g/mL.[3]
-
Determination of Vapor Pressure
Vapor pressure is a critical measure of a liquid's volatility and is determined under equilibrium conditions at a specified temperature.
-
Principle: The OECD Test Guideline 104 describes several methods, including the static method, which is suitable for this compound.[1][4][19] In this method, the substance is placed in a temperature-controlled, evacuated vessel connected to a pressure measuring device. The pressure of the vapor in equilibrium with the liquid is measured at a constant temperature.[20]
-
Apparatus: A vacuum-tight vessel with a heating/cooling jacket, a pressure sensor (manometer), a temperature control system, and a vacuum pump.
-
Procedure:
-
A small, degassed sample of this compound is introduced into the vessel.
-
The vessel is sealed and evacuated to remove air.
-
The temperature of the vessel is precisely controlled and allowed to equilibrate.
-
The pressure inside the vessel is monitored until a stable reading is achieved, indicating that the vapor-liquid equilibrium has been reached.[20]
-
The vapor pressure is recorded at this equilibrium point.
-
The procedure is repeated at a minimum of two other temperatures (typically in the range of 0 to 50°C) to establish the vapor pressure curve.[1][19]
-
Visualizations
The following diagram illustrates a generalized workflow for the physical and thermodynamic characterization of a liquid amine sample.
References
- 1. OECD test n°104: Vapour pressure - Analytice [analytice.com]
- 2. louis.uah.edu [louis.uah.edu]
- 3. store.astm.org [store.astm.org]
- 4. oecd.org [oecd.org]
- 5. laboratuar.com [laboratuar.com]
- 6. store.astm.org [store.astm.org]
- 7. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
- 9. ASTM D2879 - Standard Test Method for Vapor Pressure-Temperature Relationship and Initial Decomposition Temperature of Liquids by Isoteniscope - Savant Labs [savantlab.com]
- 10. store.astm.org [store.astm.org]
- 11. environmental-expert.com [environmental-expert.com]
- 12. store.astm.org [store.astm.org]
- 13. petrolube.com [petrolube.com]
- 14. Closed Cup Flash Point Test Method: An Overview - zeal [zealinstruments.com]
- 15. ASTM D4052 - eralytics [eralytics.com]
- 16. store.astm.org [store.astm.org]
- 17. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 18. ASTM D4052 | ASTM Vapor Pressure of Petroleum Products [ayalytical.com]
- 19. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google ブックス [books.google.co.jp]
- 20. consilab.de [consilab.de]
In-Depth Technical Guide to the Computational Chemistry and Molecular Modeling of Diisobutylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the computational chemistry and molecular modeling approaches applicable to diisobutylamine. It details theoretical methodologies, presents expected quantitative data, and outlines relevant experimental protocols for validation. This document is intended to serve as a core technical resource for researchers and professionals in drug development and related scientific fields.
Molecular Structure and Physicochemical Properties
This compound, a secondary amine with the chemical formula C₈H₁₉N, is a colorless liquid with an ammonia-like odor.[1][2] A summary of its key physicochemical properties is presented in Table 1. This data is crucial for parameterizing and validating computational models.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₉N | [1] |
| Molecular Weight | 129.24 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Odor | Ammonia-like | [1] |
| Boiling Point | 137-139 °C | |
| Melting Point | -77 °C | |
| Density | 0.74 g/mL at 25 °C | |
| Refractive Index | 1.4081 at 20 °C |
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure, optimized geometry, and vibrational properties of this compound at an atomic level.
Methodology: Density Functional Theory (DFT)
A widely accepted and computationally efficient method for studying organic molecules like this compound is Density Functional Theory (DFT). The B3LYP functional combined with the 6-31G* basis set is a common choice that provides a good balance between accuracy and computational cost for geometry optimization and vibrational frequency calculations.[3][4][5]
Experimental Protocol: Geometry Optimization and Vibrational Frequency Calculation
A typical workflow for DFT calculations on this compound is as follows:
-
Input Structure Generation: A 3D structure of this compound is created using molecular building software.
-
Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This is an iterative process where the forces on each atom are calculated, and the atomic positions are adjusted until a minimum on the potential energy surface is reached.[3][4][5]
-
Vibrational Frequency Calculation: Once the geometry is optimized, a frequency calculation is performed. This involves calculating the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). Diagonalizing this matrix yields the vibrational frequencies and their corresponding normal modes. The absence of imaginary frequencies confirms that the optimized structure is a true minimum.
Predicted Geometrical Parameters
Table 2: Expected Optimized Geometrical Parameters for this compound (based on DFT B3LYP/6-31G calculations of analogous amines)*
| Parameter | Expected Value |
| C-N Bond Length | ~1.47 Å |
| C-C Bond Length | ~1.53 Å |
| N-H Bond Length | ~1.01 Å |
| C-H Bond Length | ~1.09 Å |
| C-N-C Bond Angle | ~112° |
| C-C-N Bond Angle | ~114° |
| H-N-C Bond Angle | ~109° |
Predicted Vibrational Frequencies
The calculated vibrational frequencies can be compared with experimental infrared (IR) spectra to validate the computational model. The IR spectrum of this compound is available in public databases.[1] Key vibrational modes for secondary amines include N-H stretching, C-N stretching, and N-H bending.
Table 3: Expected Key Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| N-H Stretch | 3300 - 3500 |
| C-H Stretch (aliphatic) | 2850 - 3000 |
| N-H Bend | 1550 - 1650 |
| C-N Stretch | 1020 - 1220 |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of this compound, such as its conformational flexibility and interactions with other molecules.
Methodology: Force Fields
MD simulations rely on force fields, which are sets of parameters that describe the potential energy of a system of atoms. For aliphatic amines like this compound, the GROMOS 54A7 force field is a suitable choice.[5][7][8][9][10][11] The GROMOS force fields are well-established and widely used in the GROMACS simulation package.[8][9]
Experimental Protocol: Molecular Dynamics Simulation
A general workflow for an MD simulation of this compound in a solvent (e.g., water) is as follows:
-
System Setup: A simulation box is created containing one or more this compound molecules and solvent molecules.
-
Energy Minimization: The initial system is energy-minimized to remove any unfavorable contacts.
-
Equilibration: The system is gradually heated to the desired temperature and equilibrated at the desired pressure to reach a stable state. This is typically done in two phases: NVT (constant number of particles, volume, and temperature) followed by NPT (constant number of particles, pressure, and temperature).
-
Production Run: Once equilibrated, the production simulation is run for a desired length of time, during which the trajectory of each atom is saved.
-
Analysis: The saved trajectory is analyzed to calculate various properties of interest, such as radial distribution functions, diffusion coefficients, and conformational changes.
Conformational Analysis
This compound possesses several rotatable bonds, leading to a number of possible conformations. Understanding the relative energies of these conformers is important for predicting its behavior and interactions.
Methodology
Conformational analysis can be performed using both quantum chemical methods and molecular mechanics.[4][12] A common approach is to perform a systematic or stochastic search of the conformational space. For each identified low-energy conformer, a geometry optimization and frequency calculation can be performed at the DFT level (e.g., B3LYP/6-31G*) to determine its relative stability.
Experimental Protocol: Conformational Search
-
Initial Search: A molecular mechanics-based conformational search is performed to identify a set of low-energy conformers.
-
Clustering: The identified conformers are clustered based on their structural similarity.
-
DFT Optimization: A representative structure from each cluster is then subjected to a full geometry optimization and frequency calculation using DFT.
-
Energy Ranking: The relative energies (including zero-point vibrational energy corrections) of the optimized conformers are calculated to determine their relative populations at a given temperature.
Studies on similar molecules like diethylamine have shown that multiple conformers can exist in the gas phase.[6] A similar conformational landscape is expected for this compound.
Experimental Validation
Computational models should be validated against experimental data whenever possible. For this compound, several experimental techniques can provide data for comparison.
X-ray Crystallography
Experimental Protocol: Single-Crystal X-ray Diffraction
A general protocol for obtaining a crystal structure is as follows:
-
Crystal Growth: High-quality single crystals of the compound of interest are grown from a suitable solvent.
-
Data Collection: The crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The diffraction data are processed to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, and bond angles.[2][7][13][14][15]
Gas-Phase Electron Diffraction
For volatile compounds like this compound, gas-phase electron diffraction can be used to determine the molecular structure in the absence of crystal packing forces.[6] This technique is particularly useful for studying conformational equilibria in the gas phase.
Vibrational Spectroscopy
As mentioned previously, experimental IR and Raman spectra provide a direct comparison for calculated vibrational frequencies.
Conclusion
This technical guide has outlined the key computational and experimental methodologies for the study of this compound. By combining quantum chemical calculations, molecular dynamics simulations, and conformational analysis, a detailed understanding of the structure, dynamics, and properties of this molecule can be achieved. Experimental validation through techniques such as X-ray crystallography and vibrational spectroscopy is crucial for ensuring the accuracy of the computational models. The workflows and expected data presented herein provide a solid foundation for researchers and professionals to undertake comprehensive molecular modeling studies of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. eas.org [eas.org]
- 3. researchgate.net [researchgate.net]
- 4. Conformational sampling and energetics of drug-like molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gromacs.bioexcel.eu [gromacs.bioexcel.eu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Results for "Single Crystal X-ray Diffraction" | Springer Nature Experiments [experiments.springernature.com]
- 8. Force fields in GROMACS — GROMACS 2018.1 documentation [manual.gromacs.org]
- 9. Force fields in GROMACS - GROMACS 2025.4 documentation [manual.gromacs.org]
- 10. ATB | Forcefield Files [atb.uq.edu.au]
- 11. researchgate.net [researchgate.net]
- 12. Computational methods for conformational analysis of unsymmetrical 1,3-diamines | RTI [rti.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. excillum.com [excillum.com]
- 15. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 16. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 17. crystallography.net [crystallography.net]
Diisobutylamine: A Comprehensive Technical Review of Safety Data
This guide provides an in-depth analysis of the safety and handling information for diisobutylamine, tailored for researchers, scientists, and professionals in drug development. All data is compiled from publicly available Safety Data Sheets (SDS).
Physicochemical and Safety Data
The following tables summarize the key quantitative data for this compound, facilitating a clear comparison of its physical, chemical, and safety-related properties.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C8H19N | [2][4] |
| Molecular Weight | 129.24 g/mol | [2][3] |
| Appearance | Colorless liquid | [4] |
| Odor | Rotten-egg like, Ammonia-like | [4][5] |
| Melting Point | -77 °C / -106.6 °F | [6] |
| Boiling Point | Not specified | |
| Flash Point | 30 °C / 86.0 °F (closed cup) | [3] |
| Water Solubility | Insoluble | [5] |
| Vapor Pressure | 7 hPa @ 20 °C | [6] |
Table 2: Hazard Classification and Transportation
| Classification | Category | Code | Source |
| Flammable liquids | Category 3 | H226 | [3][7] |
| Acute toxicity, Oral | Category 3 | H301 | [3][7] |
| Skin corrosion | Category 1B | H314 | [7] |
| Serious eye damage | Category 1 | H318 | [7] |
| Acute Inhalation Toxicity - Vapors | Category 1 | H330 | [4] |
| Hazardous to the aquatic environment, long-term hazard | Chronic 3 | H412 | [3] |
| UN Number | 2361 | [4] | |
| Proper Shipping Name | This compound | [4] |
Experimental Protocols
Detailed experimental methodologies for determining key safety parameters are crucial for a comprehensive understanding of the associated risks. The following outlines a typical protocol for one of the most critical safety metrics, the flash point.
Flash Point Determination (Closed-Cup Method)
The flash point of a volatile material is the lowest temperature at which its vapors will ignite when given an ignition source. For this compound, a closed-cup method is specified, which is designed to minimize the loss of volatile components and provide a more conservative (lower) flash point value.
Principle: The sample is heated in a sealed container (the "closed cup") at a controlled rate. A small flame is periodically introduced into the vapor space above the liquid. The flash point is the lowest temperature at which a "flash" is observed.
Apparatus: A standard closed-cup flash point tester (e.g., Pensky-Martens or Tag Closed Tester) is used. The apparatus consists of a temperature-controlled bath, a sample cup with a tightly fitting lid, a stirrer, and a mechanism for introducing an ignition source.
Procedure:
-
Sample Preparation: The sample of this compound is cooled to a temperature at least 17°C (30.6°F) below the expected flash point and placed into the test cup to the specified level.
-
Apparatus Setup: The cup is sealed, and the apparatus is set up according to the manufacturer's instructions.
-
Heating and Stirring: The sample is heated at a slow, constant rate while being continuously stirred to ensure temperature uniformity.
-
Ignition Test: At prescribed temperature intervals, the stirring is stopped, and the test flame is applied to the vapor space.
-
Observation: The operator observes for a distinct flash inside the cup.
-
Endpoint: The temperature at which the flash occurs is recorded as the flash point.
Safety and Handling
The following diagrams illustrate the logical relationships between the hazards of this compound, the required personal protective equipment (PPE), and the appropriate emergency response actions.
References
A Technical Guide to the Solubility of Diisobutylamine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of diisobutylamine in a variety of common organic solvents. Understanding the solubility characteristics of this secondary amine is crucial for its application in chemical synthesis, purification, formulation, and as a corrosion inhibitor or intermediate in various industrial processes. This document compiles available solubility data, outlines a detailed experimental protocol for solubility determination, and presents a logical workflow for this process.
Core Concepts in Solubility
The solubility of a substance is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The principle of "like dissolves like" is a fundamental concept in predicting solubility. This compound, with its two nonpolar isobutyl groups and a polar secondary amine group, exhibits a solubility profile that is dictated by the balance of these structural features. It is generally soluble in a wide array of organic solvents.
Quantitative Solubility Data
Precise quantitative solubility data for this compound in various organic solvents is not extensively available in publicly accessible literature. However, qualitative descriptions and some specific data points provide valuable insights into its behavior.
| Solvent Class | Specific Solvent | Reported Solubility | Temperature (°C) |
| Water | Water | 5 g/L | 20 |
| Alcohols | Ethanol | Soluble | Not Specified |
| Methanol | Soluble | Not Specified | |
| Ethers | Diethyl Ether | Soluble[1] | Not Specified |
| Ketones | Acetone | Soluble[2] | Not Specified |
| Esters | Ethyl Acetate | Soluble | Not Specified |
| Aromatic Hydrocarbons | Benzene | Soluble[2] | Not Specified |
| Aliphatic Hydrocarbons | Aliphatic Hydrocarbons | Soluble | Not Specified |
| Oils/Acids | Fixed Oils | Soluble | Not Specified |
| Mineral Oil | Soluble | Not Specified | |
| Oleic Acid | Soluble | Not Specified | |
| Stearic Acid | Soluble | Not Specified |
Note: "Soluble" indicates that the substance dissolves to a significant extent, but specific quantitative values (e.g., g/100mL) were not found in the reviewed literature.
Experimental Protocols for Solubility Determination
For applications requiring precise solubility values, experimental determination is necessary. The following is a generalized and robust protocol for determining the equilibrium solubility of this compound in an organic solvent.
Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Scintillation vials or other suitable sealed containers
-
Constant temperature bath or incubator
-
Magnetic stirrer and stir bars (optional)
-
Syringe filters (e.g., 0.45 µm, compatible with the solvent)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector
Methodology:
-
Preparation of Supersaturated Solution:
-
Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed vial. The excess solid ensures that the solution reaches saturation.
-
Place the vial in a constant temperature bath set to the desired experimental temperature.
-
-
Equilibration:
-
Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved.[3] The required time may vary and should be determined empirically for the specific solvent system.
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the vial to stand undisturbed in the constant temperature bath for a sufficient time to allow the excess this compound to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Immediately filter the collected supernatant through a syringe filter compatible with the solvent to remove any undissolved microparticles.[3]
-
-
Quantification:
-
Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument (e.g., HPLC, GC).
-
Analyze the diluted solution using a pre-validated analytical method to determine the concentration of the dissolved this compound.[3]
-
-
Calculation:
-
Calculate the solubility of this compound in the solvent using the determined concentration and the dilution factor. The solubility is typically expressed in units such as g/L, mg/mL, or mol/L.
-
Experimental Workflow
The logical progression of the experimental protocol for determining the solubility of this compound can be visualized as follows:
Caption: Workflow for determining the solubility of this compound.
Factors Influencing Solubility
Several factors can influence the solubility of this compound in organic solvents:
-
Temperature: Generally, the solubility of liquids in organic solvents increases with temperature. However, this relationship should be determined experimentally for each solvent system.
-
Solvent Polarity: As a compound with both polar and nonpolar characteristics, this compound's solubility will be highest in solvents with intermediate polarity or in nonpolar solvents. Its solubility in highly polar solvents may be more limited.
-
Presence of Impurities: Impurities in either the this compound or the solvent can affect the measured solubility. Using high-purity materials is essential for accurate results.
This guide serves as a foundational resource for professionals working with this compound. While existing data provides a good qualitative understanding of its solubility, for critical applications, the experimental protocol outlined herein should be employed to obtain precise quantitative data.
References
An In-Depth Technical Guide to the Chemical Reactivity and Compatibility of Diisobutylamine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Diisobutylamine (DIBA) is a secondary amine with the formula [(CH₃)₂CHCH₂]₂NH. It is a colorless, flammable liquid with an ammonia-like odor, utilized in various industrial applications, including as a corrosion inhibitor, a precursor to herbicides, and in the synthesis of pharmaceuticals.[1][2] A thorough understanding of its chemical reactivity and material compatibility is paramount for its safe handling, storage, and effective use in research and development settings. This guide provides a comprehensive overview of DIBA's chemical properties, its reactivity with various chemical classes, and its compatibility with a range of common laboratory and industrial materials. Detailed experimental protocols for assessing material compatibility are also provided to enable researchers to generate specific quantitative data for their applications.
Chemical Properties of this compound
This compound's reactivity is primarily dictated by the lone pair of electrons on its nitrogen atom, which makes it a moderately strong base.
| Property | Value |
| Molecular Formula | C₈H₁₉N |
| Molecular Weight | 129.24 g/mol |
| Appearance | Colorless liquid |
| Odor | Ammonia-like |
| Boiling Point | 139 °C |
| Melting Point | -77 °C |
| Flash Point | 29 °C |
| pKa (of the conjugate acid) | 10.91 |
| pKb | 3.09 |
The pKb value was calculated from the provided pKa value using the formula pKb + pKa = 14.
Chemical Reactivity
This compound exhibits reactivity typical of a secondary amine, readily participating in acid-base reactions and showing incompatibility with several classes of chemicals.
Reactivity with Common Chemical Classes
| Chemical Class | Reactivity | Products | Hazards |
| Acids | Vigorous, exothermic neutralization reaction. | Diisobutylammonium salts and water. | Heat generation. |
| Oxidizing Agents | Can react vigorously. | Varies depending on the oxidizing agent; can include nitrogen oxides. | Fire and explosion hazard. |
| Isocyanates | Incompatible. | Substituted ureas. | Heat generation. |
| Halogenated Organics | May be incompatible. | Varies. | Potential for vigorous or violent reactions. |
| Peroxides | May be incompatible. | Varies. | Potential for vigorous or violent reactions. |
| Phenols (acidic) | Incompatible. | Phenoxide salts of diisobutylammonium. | Heat generation. |
| Epoxides | Incompatible. | Ring-opened amino alcohols. | Heat generation. |
| Anhydrides | Incompatible. | Amides. | Heat generation. |
| Acid Halides | Incompatible. | Amides. | Heat generation, release of hydrogen halides. |
| Strong Reducing Agents | May generate flammable gaseous hydrogen. | Flammable hydrogen gas. | Fire and explosion hazard. |
Hazardous Decomposition
Upon combustion, this compound decomposes to produce toxic fumes, including nitrogen oxides (NOx).[1]
Hazardous Polymerization
Hazardous polymerization of this compound has not been reported.
Material Compatibility
The basic nature of this compound dictates its compatibility with various materials. It is known to be corrosive to certain metals and may degrade some plastics and elastomers.
Metals
| Material | Compatibility Rating |
| Stainless Steel (304, 316) | Good to Excellent |
| Carbon Steel | Poor (Corrosion can occur, especially in the presence of moisture) |
| Aluminum | Poor |
| Copper, Brass, Bronze | Poor (Attacked by amines) |
| Zinc and Galvanized Steel | Poor (Attacked by amines) |
| Nickel and Nickel Alloys | Good to Excellent |
Plastics
| Material | Compatibility Rating |
| Polytetrafluoroethylene (PTFE) | Excellent |
| High-Density Polyethylene (HDPE) | Good (Potential for some swelling or absorption over time) |
| Low-Density Polyethylene (LDPE) | Fair to Good (More susceptible to swelling than HDPE) |
| Polypropylene (PP) | Good (Potential for some swelling or absorption over time) |
| Polyvinyl Chloride (PVC) | Not Recommended |
Elastomers
| Material | Compatibility Rating |
| Viton® (FKM) | Not Recommended (Amines can cause embrittlement and loss of sealing properties)[2] |
| Ethylene Propylene Diene Monomer (EPDM) | Good |
| Nitrile Rubber (Buna-N) | Fair (Swelling and degradation can occur) |
| Silicone | Not Recommended |
Experimental Protocols for Material Compatibility Testing
The following protocols are based on ASTM standards and are intended to provide a framework for researchers to quantitatively assess the compatibility of this compound with specific materials.
Protocol for Metal Corrosion Testing (Based on ASTM G31)
Objective: To determine the corrosion rate of a metal when immersed in this compound.
Materials and Equipment:
-
Metal coupons of the desired material with a known surface area and weight.
-
Glass or PTFE reaction vessel with a lid.
-
Constant temperature bath or oven.
-
Analytical balance.
-
Cleaning solutions appropriate for the metal being tested.
Procedure:
-
Specimen Preparation:
-
Clean metal coupons according to ASTM G1 procedures (e.g., degreasing with a non-corrosive solvent, followed by chemical cleaning to remove any existing oxide layer).
-
Rinse with deionized water and then a volatile solvent (e.g., acetone).
-
Dry and weigh the coupons to the nearest 0.1 mg.
-
Measure the dimensions of the coupons to calculate the surface area.
-
-
Immersion:
-
Place a sufficient volume of this compound in the reaction vessel to fully immerse the coupons.
-
Suspend the coupons in the liquid using a non-reactive holder (e.g., PTFE string or a glass hook). Ensure the coupons are not in contact with each other or the vessel walls.
-
Seal the vessel and place it in a constant temperature environment for a predetermined duration (e.g., 24, 48, 168 hours).
-
-
Post-Immersion:
-
Carefully remove the coupons from the this compound.
-
Clean the coupons to remove corrosion products according to ASTM G1 procedures.
-
Rinse with deionized water and a volatile solvent.
-
Dry and re-weigh the coupons to the nearest 0.1 mg.
-
-
Calculation of Corrosion Rate:
-
Calculate the mass loss.
-
The corrosion rate (in mm/year) can be calculated using the following formula: Corrosion Rate = (K × W) / (A × T × D) Where:
-
K = a constant (8.76 × 10⁴)
-
W = mass loss in grams
-
A = surface area in cm²
-
T = exposure time in hours
-
D = density of the metal in g/cm³
-
-
Protocol for Plastic and Elastomer Chemical Resistance Testing (Based on ASTM D543)
Objective: To evaluate the effect of this compound on the physical and mechanical properties of plastics and elastomers.
Materials and Equipment:
-
Test specimens of the plastic or elastomer of a standard size and shape.
-
Glass or PTFE immersion containers with lids.
-
Constant temperature bath or oven.
-
Analytical balance.
-
Micrometer or caliper.
-
Durometer for hardness testing.
-
Tensile testing machine.
Procedure:
-
Initial Measurements:
-
Condition the test specimens as per the material specification.
-
Weigh each specimen to the nearest 0.1 mg.
-
Measure the dimensions (length, width, thickness) of each specimen.
-
Measure the hardness of each specimen at multiple points.
-
For a subset of specimens, perform tensile testing to determine the initial tensile strength and elongation at break.
-
-
Immersion:
-
Immerse the specimens in this compound in the containers, ensuring they are fully submerged and not in contact with each other.
-
Seal the containers and place them in a constant temperature environment for a predetermined duration.
-
-
Post-Immersion:
-
Remove the specimens from the this compound.
-
Gently blot the specimens dry with a lint-free cloth.
-
Immediately re-weigh the specimens.
-
Re-measure the dimensions.
-
Re-measure the hardness.
-
Perform tensile testing on the immersed specimens.
-
-
Evaluation of Changes:
-
Calculate the percentage change in weight, dimensions, hardness, tensile strength, and elongation at break.
-
Visualizations
Caption: Chemical reactivity of this compound.
Caption: Material compatibility of this compound.
Conclusion
This compound is a versatile chemical with a defined reactivity profile. Its basicity drives its incompatibility with acidic compounds and its corrosive nature towards certain metals. For safe and effective use, particularly in drug development and research where material integrity is critical, careful selection of compatible materials is essential. This guide provides a foundational understanding of these interactions and equips researchers with the necessary protocols to conduct their own detailed compatibility studies, ensuring the reliability and safety of their experimental setups.
References
An In-depth Technical Guide on the Natural Occurrence and Environmental Fate of Diisobutylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diisobutylamine, a secondary aliphatic amine, sees use as a chemical intermediate in various industries.[1] Its presence in the environment stems from both natural and anthropogenic sources. This document provides a comprehensive overview of the current scientific understanding of the natural occurrence and environmental fate of this compound, including its persistence, degradation pathways, and potential for bioaccumulation. Detailed experimental protocols for assessing its environmental impact are also provided, along with visualizations of key environmental processes.
Natural Occurrence
This compound has been identified as a naturally occurring compound in both foodstuffs and soil.[1][2] Its formation in the environment can be attributed to the decomposition of organic matter, including the breakdown of certain agricultural products.[3]
1.1. Occurrence in Food Products
The presence of this compound has been confirmed in a number of food items, particularly in fermented products and fishery goods.[1][2] For instance, one study detected this compound in miso, a traditional Japanese fermented soybean paste, at a concentration of 0.007 ppm.[2] The formation of secondary amines like this compound in food can be a result of microbial activity during fermentation or spoilage.
Environmental Fate
The environmental fate of this compound is governed by its physicochemical properties and its interactions with different environmental compartments: air, water, and soil.
2.1. Release into the Environment
The primary anthropogenic release of this compound into the environment is expected to occur from its production and use as a chemical intermediate through various waste streams.[2]
2.2. Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for predicting its behavior and partitioning in the environment.
| Property | Value | Reference |
| Molecular Formula | C8H19N | [2] |
| Molecular Weight | 129.24 g/mol | [2] |
| Vapor Pressure | 7.27 mm Hg at 25 °C | [2] |
| Water Solubility | 2,200 mg/L at 25 °C | [2] |
| pKa | 10.91 | [2] |
| Estimated Log Koc | 2.81 (Koc = 640) | [2] |
| Estimated BCF | 21 | [2] |
2.3. Fate in the Atmosphere
With a vapor pressure of 7.27 mm Hg at 25 °C, this compound is expected to exist almost entirely in the vapor phase in the atmosphere.[2] The primary degradation mechanism in the air is through reaction with photochemically-produced hydroxyl radicals.[2]
-
Photodegradation: The estimated atmospheric half-life for this reaction is approximately 4 hours, with a rate constant of 9 x 10⁻¹¹ cm³/molecule-sec at 25 °C.[2] Direct photolysis is not expected to be a significant removal process as this compound does not absorb UV light in the environmental spectrum.[2]
Atmospheric Degradation Pathway of this compound
Caption: Atmospheric degradation of this compound by hydroxyl radicals.
2.4. Fate in Soil
When released to soil, this compound's fate is primarily influenced by its strong tendency to adsorb to soil particles.
-
Adsorption: With a high pKa of 10.91, this compound will be predominantly in its protonated, cationic form in most environmental soils.[2] This cationic form adsorbs strongly to negatively charged soil components like clay and organic matter.[2] The estimated soil organic carbon-water partitioning coefficient (Koc) of 640 indicates low mobility in soil.[2]
-
Volatilization: Volatilization from moist soil surfaces is not considered a significant fate process due to the non-volatile nature of the protonated form.[2] However, from dry soil surfaces, volatilization may occur.[2]
-
Biodegradation: this compound is expected to biodegrade in soil.[2] This is supported by its breakdown from the herbicide butylate in soil environments.[3]
2.5. Fate in Water
In aquatic environments, this compound is expected to partition to suspended solids and sediment.
-
Adsorption: Similar to its behavior in soil, the protonated form of this compound will adsorb to suspended organic matter and sediment in the water column.[2]
-
Volatilization: Volatilization from water surfaces is not an important environmental fate process.[2]
-
Biodegradation: this compound is susceptible to biodegradation in water. Studies using activated sludge have shown 63% to 87% of the theoretical biochemical oxygen demand (BOD) can be achieved over a 4-week period, suggesting it can be readily biodegraded under these conditions.[2]
-
Ecotoxicity: The substance is considered harmful to aquatic organisms.[2]
Environmental Fate of this compound in Soil and Water
Caption: Fate of this compound in soil and water compartments.
2.6. Bioaccumulation
The potential for this compound to bioaccumulate in aquatic organisms is considered low.[2] An estimated bioconcentration factor (BCF) of 21 suggests that it is not likely to significantly concentrate in the tissues of aquatic organisms.[2]
Experimental Protocols
This section details the methodologies for key experiments cited in the assessment of the environmental fate of this compound.
3.1. Biodegradation Assessment (Based on OECD Guideline 301)
This protocol provides a general framework for assessing the ready biodegradability of this compound in an aerobic aqueous medium.
-
Principle: A solution or suspension of this compound in a mineral medium is inoculated with microorganisms (e.g., from activated sludge) and incubated under aerobic conditions in the dark or diffuse light for 28 days. The extent of biodegradation is determined by measuring the removal of Dissolved Organic Carbon (DOC), the amount of carbon dioxide produced, or the oxygen consumed.
-
Materials:
-
Mineral Medium: (e.g., as specified in OECD 301) containing essential mineral salts.
-
Inoculum: Activated sludge from a wastewater treatment plant treating predominantly domestic sewage.
-
Test Substance: this compound.
-
Reference Substance: A readily biodegradable compound like sodium benzoate or aniline.
-
Control and Blank Solutions: Inoculum plus mineral medium without the test substance (blank), and a sterile control of the test substance to assess abiotic degradation.
-
-
Procedure:
-
Prepare the test solutions with a known concentration of this compound in the mineral medium.
-
Inoculate the test and reference solutions with the prepared inoculum.
-
Incubate the flasks at a constant temperature (e.g., 20-25 °C) for 28 days with agitation.
-
Periodically sample the test solutions to measure the chosen parameter (DOC, CO₂, or O₂ uptake).
-
Calculate the percentage of biodegradation relative to the theoretical maximum.
-
-
Data Interpretation: The pass level for ready biodegradability is typically ≥ 70% removal of DOC or ≥ 60% of the theoretical oxygen demand (ThOD) or theoretical carbon dioxide (ThCO₂) production within the 28-day period.
Workflow for Biodegradability Assessment (OECD 301)
Caption: General workflow for assessing ready biodegradability.
3.2. Determination of Soil Adsorption Coefficient (Koc) (Based on OECD Guideline 106)
This protocol describes the batch equilibrium method for determining the soil adsorption coefficient.
-
Principle: A solution of this compound of known concentration is equilibrated with a known amount of soil. The concentrations of this compound in the soil and the aqueous phase are measured at equilibrium, and the adsorption coefficient is calculated.
-
Materials:
-
Test Substance: this compound.
-
Soils: A set of at least four different soil types with varying organic carbon content, pH, and texture.
-
Solution: 0.01 M CaCl₂ solution.
-
Analytical equipment for quantifying this compound (e.g., GC-MS or LC-MS).
-
-
Procedure:
-
Characterize the selected soils for properties such as organic carbon content, pH, and particle size distribution.
-
Prepare a stock solution of this compound in 0.01 M CaCl₂.
-
Add a known volume of the stock solution to a known mass of each soil in a series of centrifuge tubes.
-
Equilibrate the soil-solution mixtures by shaking at a constant temperature until equilibrium is reached (determined in preliminary tests).
-
Separate the soil and aqueous phases by centrifugation.
-
Analyze the concentration of this compound in the aqueous phase.
-
Calculate the amount of this compound adsorbed to the soil by mass balance.
-
Calculate the adsorption coefficient (Kd) for each soil.
-
Normalize Kd to the organic carbon content of the soil to obtain Koc.
-
-
Data Analysis:
-
Kd = (Cs / Cw), where Cs is the concentration in soil and Cw is the concentration in water at equilibrium.
-
Koc = (Kd / %OC) * 100, where %OC is the percentage of organic carbon in the soil.
-
3.3. Gas Chromatographic Method for Determination in Food Samples
This method is adapted from a procedure for determining secondary amines in food.
-
Principle: Secondary amines are extracted from the food matrix, derivatized to form more stable and less volatile compounds (sulfonamides), and then analyzed by gas chromatography with a flame photometric detector.
-
Procedure:
-
Extraction: Homogenize the food sample and extract with dichloromethane.
-
Re-extraction: Re-extract the dichloromethane phase with hydrochloric acid to isolate the amines in the aqueous phase.
-
Derivatization: Adjust the pH of the acidic extract and react with a sulfonyl chloride (e.g., benzenesulfonyl chloride) to form the corresponding sulfonamides.
-
Extraction of Derivatives: Extract the sulfonamides into an organic solvent (e.g., hexane).
-
Analysis: Inject an aliquot of the extract into a gas chromatograph equipped with a capillary column (e.g., coated with OV-101) and a flame photometric detector.
-
Quantification: Compare the peak area of the this compound derivative to a calibration curve prepared with standards.
-
Quantitative Data Summary
The following tables summarize the available quantitative data on the environmental fate and ecotoxicity of this compound.
Table 2: Environmental Fate Parameters
| Parameter | Value | Method | Reference |
| Atmospheric Half-life (vs. •OH) | 4 hours | Estimation | [2] |
| Hydroxyl Radical Reaction Rate Constant | 9 x 10⁻¹¹ cm³/molecule-sec at 25 °C | Estimation | [2] |
| Biodegradation in Activated Sludge (28 days) | 63 - 87% of ThOD | Experimental | [2] |
| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 640 | Estimation | [2] |
| Bioconcentration Factor (BCF) | 21 | Estimation | [2] |
Table 3: Ecotoxicity Data
| Organism | Endpoint | Value | Exposure Time | Reference |
| Daphnia magna (Water flea) | EC50 | 35.0 mg/L | 48 hours | [2] |
Table 4: Concentrations in Food
| Food Product | Concentration | Reference |
| Miso | 0.007 ppm | [2] |
Note: There is a notable lack of published data on the measured concentrations of this compound in environmental matrices such as ambient air, surface water, groundwater, and soil.
Conclusion
This compound occurs naturally in some foods and is released into the environment through industrial activities. Its environmental fate is characterized by rapid degradation in the atmosphere, strong adsorption to soil and sediment, and a potential for biodegradation in aquatic and terrestrial systems. The low estimated BCF suggests a low potential for bioaccumulation. While standardized methods exist for evaluating its environmental properties, there is a clear data gap regarding its measured concentrations in the environment. Further monitoring studies are needed to fully assess the environmental exposure and risk associated with this compound.
References
Basic principles of Diisobutylamine as a corrosion inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Corrosion poses a significant challenge across numerous industries, leading to material degradation and substantial economic losses. The use of organic corrosion inhibitors is a primary strategy to mitigate this issue. Diisobutylamine, a secondary amine, has been identified as an effective corrosion inhibitor, particularly for steel in acidic environments. This technical guide provides an in-depth analysis of the fundamental principles governing the corrosion inhibition properties of this compound. It details the mechanisms of action, presents representative quantitative performance data, outlines comprehensive experimental protocols for its evaluation, and provides visual representations of the key processes involved. This document is intended to serve as a core resource for researchers and professionals engaged in the study and application of corrosion inhibitors.
Introduction
This compound (((CH₃)₂CHCH₂)₂NH) is a colorless liquid with a characteristic ammonia-like odor.[1] As a secondary amine, its utility as a corrosion inhibitor stems from the presence of a lone pair of electrons on the nitrogen atom, which facilitates its adsorption onto metal surfaces.[2] This adsorption forms a protective barrier that isolates the metal from the corrosive environment, thereby impeding the electrochemical processes of corrosion.[2] this compound is particularly noted for its application in minimizing corrosion in hydrocarbon streams containing residual acids.[1] Understanding the fundamental principles of its inhibitory action is crucial for optimizing its application and for the development of new, more effective corrosion inhibitors.
Mechanism of Corrosion Inhibition
The primary mechanism by which this compound inhibits corrosion is through adsorption onto the metal surface. This process can occur via two main types of interactions:
-
Physisorption: This involves electrostatic interactions between the protonated amine in an acidic solution and the negatively charged metal surface (due to the adsorption of anions from the acid). This process is generally characterized by a low enthalpy of adsorption.
-
Chemisorption: This involves the sharing of the lone pair of electrons from the nitrogen atom of the this compound molecule with the vacant d-orbitals of the metal atoms, forming a coordinate covalent bond. This type of adsorption is stronger and more stable than physisorption.
The bulky isobutyl groups of this compound also contribute to the formation of a dense, hydrophobic layer on the metal surface. This layer acts as a physical barrier, repelling water and corrosive species, and hindering both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.
Quantum chemical calculations have shown that the efficiency of amine inhibitors is related to parameters such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[2] A higher HOMO energy indicates a greater ability to donate electrons to the metal surface, leading to stronger adsorption and better inhibition.[2]
Figure 1: Mechanism of corrosion inhibition by this compound.
Quantitative Data Presentation
While specific quantitative data for this compound is not extensively available in the public domain, the following table presents representative data for secondary amines, which are structurally and functionally similar to this compound. This data, derived from various studies on mild steel in acidic and chloride-containing media, provides a comparative baseline for the expected performance of this compound.[3]
| Inhibitor Name | Type | Metal | Corrosive Medium | Concentration | Temperature (°C) | Inhibition Efficiency (%) | Reference |
| 2-Ethylhexylamine | Secondary | Mild Steel | Chloride Medium | 0.1 wt% | 25 | High | [3] |
| Isopropylamine | Secondary | Mild Steel | Chloride Medium | 1.0 wt% | 70 | High | [3] |
| 2-{[(3-chlorophenyl)amino]methyl}phenol | Secondary | Mild Steel | 1 M HCl | 10⁻³ M | 25 | 90.23 | [3] |
| 2-[(2-hydroxybenzyl)amino]benzonitrile | Secondary | Mild Steel | 1 M HCl | 10⁻³ M | 25 | 92.56 | [3] |
Note: Inhibition efficiency is highly dependent on experimental conditions, including the specific metal alloy, the nature and concentration of the corrosive medium, temperature, and exposure time. Direct comparison of data from different studies should be approached with caution.
Experimental Protocols
The evaluation of a corrosion inhibitor's performance relies on standardized experimental techniques. The following are detailed methodologies for key experiments used to quantify the effectiveness of this compound.
Weight Loss (Gravimetric) Method
This is a direct and straightforward method for determining the corrosion rate and inhibitor efficiency.
Procedure:
-
Specimen Preparation: Mild steel coupons of known dimensions are mechanically polished with a series of emery papers of increasing grit size, degreased with a solvent such as acetone, rinsed with distilled water, and dried. The initial weight of each coupon is accurately recorded.
-
Test Solution Preparation: A corrosive medium (e.g., 1 M HCl) is prepared. A blank solution (without inhibitor) and several test solutions with varying concentrations of this compound are made.
-
Immersion: The prepared coupons are fully immersed in the blank and test solutions in separate beakers. The beakers are maintained at a constant temperature for a specified duration (e.g., 6, 12, 24 hours).
-
Cleaning and Final Weighing: After the immersion period, the coupons are removed, carefully cleaned to remove corrosion products (typically by scrubbing with a soft brush in a solution containing an appropriate inhibitor to prevent further corrosion during cleaning), rinsed with distilled water and acetone, and then dried. The final weight of each coupon is recorded.
-
Calculations:
-
The weight loss (ΔW) is calculated as the difference between the initial and final weights.
-
The corrosion rate (CR) is calculated using the formula: CR (mm/year) = (K × ΔW) / (A × T × D) where K is a constant (8.76 × 10⁴), ΔW is the weight loss in grams, A is the surface area of the coupon in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.
-
The inhibition efficiency (IE%) is calculated as: IE% = [(CR_blank - CR_inh) / CR_blank] × 100 where CR_blank is the corrosion rate without the inhibitor and CR_inh is the corrosion rate with the inhibitor.
-
Potentiodynamic Polarization (PDP)
This electrochemical technique provides information about the kinetics of the anodic and cathodic reactions and helps to classify the inhibitor as anodic, cathodic, or mixed-type.
Procedure:
-
Electrochemical Cell Setup: A standard three-electrode cell is used, consisting of a mild steel specimen as the working electrode (WE), a platinum or graphite rod as the counter electrode (CE), and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode (RE).
-
Stabilization: The working electrode is immersed in the test solution (with and without this compound), and the open-circuit potential (OCP) is allowed to stabilize.
-
Polarization Scan: The potential of the working electrode is scanned from a potential more negative than the OCP to a potential more positive than the OCP at a slow, constant scan rate (e.g., 1 mV/s). The resulting current is measured.
-
Data Analysis:
-
A Tafel plot of log(current density) versus potential is generated.
-
The corrosion potential (E_corr) and corrosion current density (i_corr) are determined by extrapolating the linear portions (Tafel regions) of the anodic and cathodic curves to their intersection point.
-
The inhibition efficiency (IE%) is calculated as: IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100 where i_corr_blank and i_corr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique used to investigate the properties of the inhibitor film at the metal-solution interface.
Procedure:
-
Electrochemical Cell Setup: The same three-electrode cell as in the PDP measurement is used.
-
Stabilization: The system is allowed to stabilize at the OCP.
-
Impedance Measurement: A small amplitude AC potential signal (e.g., 10 mV) is applied to the working electrode over a wide range of frequencies (e.g., 100 kHz to 10 mHz). The resulting AC current response is measured to determine the impedance.
-
Data Analysis:
-
The impedance data is typically presented as Nyquist plots (-Z'' vs. Z') and Bode plots (|Z| and phase angle vs. frequency).
-
The data is fitted to an appropriate equivalent electrical circuit to model the electrochemical system. Key parameters obtained include the solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl).
-
An increase in the R_ct value and a decrease in the C_dl value in the presence of the inhibitor indicate the formation of a protective film on the metal surface.
-
The inhibition efficiency (IE%) is calculated as: IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] × 100 where R_ct_blank and R_ct_inh are the charge transfer resistances in the absence and presence of the inhibitor, respectively.
-
Figure 2: Experimental workflow for evaluating a corrosion inhibitor.
Conclusion
This compound serves as an effective corrosion inhibitor, primarily through the mechanism of adsorption onto the metal surface, forming a protective hydrophobic barrier. Its performance can be quantitatively assessed using standard techniques such as weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy. While specific performance data for this compound may vary with experimental conditions, the data for analogous secondary amines indicate high inhibition efficiencies. The detailed experimental protocols provided in this guide offer a robust framework for the systematic evaluation of this compound and other potential corrosion inhibitors, thereby facilitating further research and development in this critical field.
References
Discovery and history of Diisobutylamine synthesis
An In-depth Technical Guide to the Discovery and Synthesis of Diisobutylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and synthesis of this compound, a significant secondary amine with applications in agriculture and pharmaceuticals. This document details the foundational nineteenth-century work on amine synthesis that led to its discovery and outlines the evolution of its production to modern industrial methods. Key synthetic routes, including the amination of isobutanol, reductive amination of isobutyraldehyde, and alkylation of isobutylamine, are examined in detail. This guide presents quantitative data in a comparative format, provides detailed experimental protocols for laboratory-scale synthesis, and includes visualizations of reaction pathways to facilitate a deeper understanding of the chemical principles involved.
Discovery and History
The conceptual groundwork for the synthesis of this compound was laid in the mid-nineteenth century through the pioneering work of August Wilhelm von Hofmann. His extensive research on the reactions of alkyl halides with ammonia established the fundamental principles of amine synthesis, demonstrating the formation of primary, secondary, and tertiary amines. This method, known as Hofmann alkylation, provided the first rational approach to synthesizing a wide range of amines, including the then-undiscovered this compound. While a specific publication heralding the first synthesis of this compound is not readily identifiable, its preparation would have been a logical extension of Hofmann's foundational work.
The industrial-scale production of this compound began to gain traction in the latter half of the twentieth century, driven by its use as a key intermediate in the manufacturing of herbicides and other specialty chemicals. Early industrial methods largely relied on the reaction of isobutanol with ammonia at high temperatures and pressures over dehydration or dehydrogenation catalysts. By 1976, the annual production of this compound had reached 18,000 tons, underscoring its commercial importance.[1] Over the years, significant research has been dedicated to optimizing catalyst performance and reaction conditions to improve yield, selectivity, and process efficiency.
Core Synthetic Methodologies
Several synthetic routes to this compound have been developed, each with distinct advantages and disadvantages. The most prominent methods include the catalytic amination of isobutanol, the reductive amination of isobutyraldehyde, and the alkylation of isobutylamine.
Catalytic Amination of Isobutanol
This is the most common industrial method for producing this compound. The reaction involves passing a mixture of isobutanol and ammonia over a heated catalyst bed. The process can be categorized based on the type of catalyst used: dehydrogenation or dehydration catalysts.
-
Dehydrogenation Catalysis: In this process, isobutanol is first dehydrogenated to isobutyraldehyde, which then reacts with ammonia to form an imine. The imine is subsequently hydrogenated to form isobutylamine, which can further react with another molecule of isobutyraldehyde to ultimately yield this compound. Hydrogen is often introduced into the feed to control the reaction equilibrium and catalyst stability.
-
Dehydration Catalysis: This method involves the direct reaction of isobutanol with ammonia at high temperature and pressure, eliminating a molecule of water.
A variety of catalysts have been developed for this process, with cobalt and nickel-based catalysts being the most common. Recent innovations include the use of vanadium-modified Raney nickel catalysts, which have shown improved yields and catalyst stability.
Reductive Amination of Isobutyraldehyde
Reductive amination offers a versatile laboratory-scale synthesis of this compound. This two-step, one-pot reaction involves the initial formation of an imine from isobutyraldehyde and a nitrogen source (ammonia or isobutylamine), followed by the in-situ reduction of the imine to the corresponding amine.
The reaction can proceed through two main pathways to form this compound:
-
Reaction of isobutyraldehyde with ammonia to form isobutylamine, which then reacts with a second molecule of isobutyraldehyde and is subsequently reduced.
-
Direct reaction of isobutyraldehyde with isobutylamine to form the corresponding imine, followed by reduction.
Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation.
Alkylation of Isobutylamine
This method follows the classical Hofmann alkylation principle, where isobutylamine is reacted with an isobutyl halide (e.g., isobutyl chloride or bromide) to form this compound. This is a classic SN2 reaction where the nucleophilic amine attacks the electrophilic carbon of the alkyl halide. A base is typically required to neutralize the hydrogen halide formed during the reaction. While straightforward, this method can suffer from over-alkylation, leading to the formation of triisobutylamine and the quaternary ammonium salt.
Comparative Data of Synthesis Methods
The following table summarizes quantitative data for the different synthesis methods of this compound. It is important to note that direct comparison can be challenging as conditions are often optimized for either industrial-scale production or laboratory synthesis.
| Synthesis Method | Starting Materials | Catalyst/Reagent | Temperature (°C) | Pressure (MPa) | Yield (%) | Purity (%) | Notes |
| Catalytic Amination of Isobutanol | Isobutanol, Ammonia, Hydrogen | Cobalt on Alumina | 100-250 | 0.5-3 | >98 (selectivity) | High | Industrial process. Yield is highly dependent on catalyst and conditions. |
| Catalytic Amination of Isobutanol | Isobutanol, Ammonia, Hydrogen | Vanadium-modified Raney Nickel | 240 | 1.3 | 72 | High | Laboratory/pilot scale. |
| Hydrogenation of Isobutyronitrile | Isobutyronitrile, Hydrogen | Not specified | 220 | Not specified | 98 | High | High yield and selectivity reported. |
| Reductive Amination of Isobutyraldehyde | Isobutyraldehyde, Isobutylamine, NaBH₄ | - | Room Temp. | Atmospheric | Moderate to High | Good | Typical laboratory method. Yield can be optimized. |
| Alkylation of Isobutylamine | Isobutylamine, Isobutyl Chloride | Base (e.g., Na₂CO₃) | Reflux | Atmospheric | Variable | Variable | Prone to over-alkylation. |
Detailed Experimental Protocols
The following protocols are intended for laboratory-scale synthesis and should be performed by trained professionals in a controlled laboratory environment with appropriate safety precautions.
Synthesis of this compound via Catalytic Amination of Isobutanol (Illustrative)
This protocol is an adaptation of industrial processes for a laboratory setting.
Materials:
-
Isobutanol
-
Ammonia (gas or solution)
-
Hydrogen (gas)
-
Cobalt on alumina catalyst
-
High-pressure autoclave reactor with temperature and pressure controls
Procedure:
-
Charge the autoclave with the cobalt on alumina catalyst.
-
Seal the reactor and purge with an inert gas (e.g., nitrogen or argon).
-
Introduce a mixture of isobutanol and an aqueous ammonia solution into the reactor.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 1-3 MPa).
-
Heat the reactor to the target temperature (e.g., 150-200 °C) with stirring.
-
Maintain the reaction conditions for a specified time (e.g., 4-8 hours), monitoring the pressure.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas in a fume hood.
-
Open the reactor and filter the reaction mixture to remove the catalyst.
-
The crude product can be purified by fractional distillation.
Synthesis of this compound via Reductive Amination of Isobutyraldehyde
Materials:
-
Isobutyraldehyde
-
Isobutylamine
-
Methanol (anhydrous)
-
Sodium borohydride (NaBH₄)
-
Glacial acetic acid (catalytic amount)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve isobutyraldehyde (1.0 eq) and isobutylamine (1.1 eq) in anhydrous methanol.
-
Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops) to the solution to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Cool the reaction mixture in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution. Control the rate of addition to manage any effervescence.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-3 hours.
-
Quench the reaction by slowly adding water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by fractional distillation.
Synthesis of this compound via Alkylation of Isobutylamine
Materials:
-
Isobutylamine
-
Isobutyl chloride
-
Sodium carbonate (anhydrous)
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine isobutylamine (2.2 eq) and anhydrous sodium carbonate (1.2 eq) in ethanol.
-
Slowly add isobutyl chloride (1.0 eq) to the stirred suspension.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the inorganic salts.
-
Remove the ethanol from the filtrate by distillation.
-
The resulting residue will be a mixture of isobutylamine, this compound, and potentially triisobutylamine. Purify the this compound by fractional distillation.
Reaction Pathways and Mechanisms
The following diagrams illustrate the key reaction pathways for the synthesis of this compound.
Caption: Catalytic amination of isobutanol pathway.
Caption: Reductive amination of isobutyraldehyde.
Caption: Alkylation of isobutylamine pathway.
Purification and Characterization
Crude this compound from any of the synthetic routes is typically purified by fractional distillation. Due to its relatively high boiling point (137-139 °C), the distillation should be carried out efficiently to avoid product loss. The purity of the final product can be assessed by standard analytical techniques such as Gas Chromatography (GC), and its identity confirmed by spectroscopic methods including ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Conclusion
The synthesis of this compound has evolved from the foundational principles of amine chemistry established in the nineteenth century to highly optimized industrial processes. For laboratory-scale synthesis, reductive amination of isobutyraldehyde offers a versatile and high-yielding route. The choice of synthetic method will depend on the desired scale, available starting materials, and the specific requirements for purity and yield. This guide provides the necessary historical context, comparative data, and detailed protocols to aid researchers and professionals in the synthesis and application of this important chemical intermediate.
References
Methodological & Application
Application Notes and Protocols: Diisobutylamine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diisobutylamine, a secondary amine with the formula [(CH₃)₂CHCH₂]₂NH, is recognized for its basicity and sterically hindered nature.[1] While extensively utilized as a corrosion inhibitor, a precursor for herbicides, and in various industrial applications, its role as a catalyst in fine chemical and pharmaceutical synthesis is less documented compared to other amine catalysts like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[1][2] These application notes provide an overview of the potential use of this compound as a base catalyst in key carbon-carbon bond-forming reactions, namely the Henry, Michael, and Knoevenagel reactions.
The protocols provided herein are generalized starting points for research and development, acknowledging the limited specific literature on this compound for these transformations. The information is intended to guide the experimental design for researchers exploring the catalytic activity of bulky secondary amines.
Catalytic Applications of this compound
As a secondary amine, this compound can function as a Brønsted base, activating substrates by deprotonation. Its bulky isobutyl groups can influence the stereochemical outcome of reactions and may offer unique reactivity or selectivity compared to less hindered amines.
Henry (Nitroaldol) Reaction
The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone. The resulting β-nitro alcohol is a versatile intermediate in organic synthesis. This compound can act as the base to deprotonate the nitroalkane, forming a nitronate anion, which then attacks the carbonyl carbon.
Generalized Reaction Scheme:
Experimental Protocol: General Procedure for the this compound-Catalyzed Henry Reaction
Materials:
-
Aldehyde (1.0 eq)
-
Nitroalkane (1.0 - 2.0 eq)
-
This compound (0.1 - 0.2 eq)
-
Anhydrous solvent (e.g., THF, CH₂Cl₂, Toluene)
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde (10 mmol) and the chosen anhydrous solvent (20 mL).
-
Add the nitroalkane (12 mmol) to the solution.
-
Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Slowly add this compound (1.5 mmol) to the reaction mixture with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired β-nitro alcohol.
Data Presentation:
| Entry | Aldehyde | Nitroalkane | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Nitromethane | 10 | THF | 25 | 24 | Hypothetical |
| 2 | 4-Chlorobenzaldehyde | Nitroethane | 15 | CH₂Cl₂ | 0 | 48 | Hypothetical |
| 3 | Cyclohexanecarboxaldehyde | 1-Nitropropane | 20 | Toluene | 25 | 36 | Hypothetical |
Note: The yield and reaction times are hypothetical and will require experimental optimization.
Michael Addition
The Michael addition is the conjugate addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor). This compound can catalyze this reaction by activating the Michael donor through deprotonation.
Generalized Reaction Scheme:
Experimental Protocol: General Procedure for the this compound-Catalyzed Michael Addition
Materials:
-
Michael Acceptor (e.g., α,β-unsaturated ketone, ester, or nitrile) (1.0 eq)
-
Michael Donor (e.g., malonate, β-ketoester) (1.0 - 1.5 eq)
-
This compound (0.1 - 0.2 eq)
-
Anhydrous solvent (e.g., DMF, DMSO, CH₃CN)
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add the Michael donor (10 mmol) and the anhydrous solvent (20 mL).
-
Add this compound (1.5 mmol) to the mixture and stir for 10-15 minutes at room temperature to generate the enolate.
-
Slowly add the Michael acceptor (10 mmol) to the reaction mixture.
-
Continue stirring and monitor the reaction by TLC. The reaction may require heating depending on the reactivity of the substrates.
-
Once the reaction is complete, neutralize with a mild acid (e.g., dilute HCl or acetic acid).
-
Extract the product with an appropriate organic solvent.
-
Dry the combined organic extracts, filter, and concentrate.
-
Purify the product via flash column chromatography.
Data Presentation:
| Entry | Michael Acceptor | Michael Donor | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Chalcone | Diethyl malonate | 10 | DMF | 50 | 12 | Hypothetical |
| 2 | Methyl acrylate | Ethyl acetoacetate | 15 | CH₃CN | 25 | 24 | Hypothetical |
| 3 | Acrylonitrile | 2,4-Pentanedione | 20 | DMSO | 80 | 8 | Hypothetical |
Note: The yield and reaction times are hypothetical and will require experimental optimization.
Knoevenagel Condensation
The Knoevenagel condensation is the reaction of an aldehyde or ketone with an active methylene compound, catalyzed by a weak base, to form a C=C double bond. This compound can serve as the basic catalyst to facilitate the initial aldol-type addition followed by dehydration.
Generalized Reaction Scheme:
Experimental Protocol: General Procedure for the this compound-Catalyzed Knoevenagel Condensation
Materials:
-
Aldehyde or Ketone (1.0 eq)
-
Active Methylene Compound (e.g., malononitrile, ethyl cyanoacetate) (1.0 - 1.2 eq)
-
This compound (0.05 - 0.1 eq)
-
Solvent (e.g., Ethanol, Toluene, or solvent-free)
-
Dean-Stark apparatus (if using toluene)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, combine the aldehyde (10 mmol), the active methylene compound (11 mmol), and the solvent (20 mL). If conducting a solvent-free reaction, omit the solvent.
-
Add this compound (0.75 mmol) to the mixture.
-
Stir the reaction at room temperature or with heating. If using toluene, reflux with a Dean-Stark trap to remove water.
-
Monitor the reaction's progress by TLC.
-
Upon completion, cool the mixture to room temperature. If a solid product precipitates, it can be collected by filtration.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography.
Data Presentation:
| Entry | Carbonyl Compound | Active Methylene Compound | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Malononitrile | 5 | Ethanol | 25 | 2 | Hypothetical |
| 2 | 4-Methoxybenzaldehyde | Ethyl cyanoacetate | 10 | Toluene (reflux) | 110 | 6 | Hypothetical |
| 3 | Cyclohexanone | Diethyl malonate | 10 | Solvent-free | 80 | 12 | Hypothetical |
Note: The yield and reaction times are hypothetical and will require experimental optimization.
Visualizations
References
Application Notes and Protocols for the Use of Diisobutylamine in Herbicide Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diisobutylamine is a secondary amine that serves as a crucial component in the formulation of certain herbicides, particularly those based on acidic active ingredients like 2,4-Dichlorophenoxyacetic acid (2,4-D).[1][2] Its primary function is to act as a neutralizing agent, reacting with the acidic herbicide to form a diisobutylammonium salt. This conversion is essential for enhancing the herbicide's solubility in water and reducing its volatility, which in turn improves handling, application, and safety.[1][3] Amine salt formulations are generally less prone to off-target movement via vapor drift compared to their ester counterparts.[1] This document provides detailed protocols and data for the laboratory-scale preparation and quality control of a herbicide formulation utilizing this compound.
Data Presentation
Table 1: Physicochemical Properties of Key Components
| Property | This compound | 2,4-Dichlorophenoxyacetic Acid (2,4-D) |
| Chemical Formula | C₈H₁₉N | C₈H₆Cl₂O₃ |
| Molar Mass | 129.24 g/mol [4] | 221.04 g/mol [2] |
| Appearance | Colorless liquid[4] | White crystalline solid[1] |
| Boiling Point | 139 °C | 140-141 °C (decomposes) |
| Melting Point | -77 °C | 140.5 °C |
| Density | 0.74 g/mL at 25 °C | 1.57 g/cm³ |
| Solubility in Water | Insoluble[4] | Slightly soluble[2] |
| Vapor Pressure | 7.27 mmHg at 25 °C | 0.01 mPa at 25 °C |
Table 2: Quality Control Specifications for a 2,4-D Diisobutylammonium Salt Formulation (Illustrative)
| Parameter | Specification | Test Method |
| Appearance | Clear, homogeneous liquid | Visual Inspection |
| pH (1% aqueous solution) | 7.0 - 8.5 | pH meter |
| Active Ingredient Content (as 2,4-D acid equivalent) | 450 ± 10 g/L | Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) |
| This compound Content | Stoichiometric excess of 1-5% | Titration or GC |
| Stability at 54 ± 2 °C for 14 days | No precipitation or phase separation; Active ingredient degradation < 5% | Accelerated Stability Test |
| Low-Temperature Stability (-5 ± 2 °C for 7 days) | No crystallization or phase separation | Cold Stability Test |
| Emulsion Stability (if applicable) | Stable emulsion for at least 2 hours | CIPAC Method MT 36 |
Experimental Protocols
Laboratory-Scale Preparation of a 2,4-D Diisobutylammonium Salt Soluble Liquid (SL) Formulation
This protocol describes the preparation of a 450 g/L (acid equivalent) 2,4-D diisobutylammonium salt soluble liquid formulation.
Materials and Equipment:
-
2,4-D acid (technical grade, >98% purity)
-
This compound (>99% purity)
-
Deionized water
-
Glycol-based antifreeze (e.g., propylene glycol)
-
Surfactant (non-ionic, suitable for herbicide formulations)
-
Anti-foaming agent (silicone-based)
-
Glass reactor vessel with overhead stirrer, dropping funnel, and temperature probe
-
Heating/cooling mantle
-
Analytical balance
-
pH meter
-
Volumetric glassware
Procedure:
-
Charge the Reactor: In the glass reactor vessel, add a calculated amount of deionized water (approximately 40-50% of the final batch volume).
-
Dispersion of 2,4-D: While stirring, slowly add the powdered 2,4-D acid to the water to form a slurry. Gentle heating (40-50 °C) may be applied to aid dispersion, but the 2,4-D will not dissolve at this stage.
-
Neutralization: In a separate container, weigh the required amount of this compound. A slight molar excess (e.g., 1.02 to 1.05 moles of this compound per mole of 2,4-D acid) is recommended to ensure complete neutralization.
-
Slowly add the this compound to the 2,4-D slurry via the dropping funnel over a period of 30-60 minutes. The reaction is exothermic, and the temperature should be maintained between 40-60°C. Cooling may be necessary.
-
Homogenization: Continue stirring for 1-2 hours after the addition of this compound is complete to ensure the reaction goes to completion. The solution should become clear as the 2,4-D diisobutylammonium salt is formed.
-
Formulation Additives: Once the neutralization is complete and the solution has cooled to room temperature, add the other formulation ingredients in the following order, allowing for complete mixing after each addition:
-
Antifreeze (e.g., 5-10% w/v)
-
Surfactant (e.g., 2-5% w/v)
-
Anti-foaming agent (e.g., 0.1-0.5% w/v)
-
-
Final Volume Adjustment: Add the remaining deionized water to reach the final target volume.
-
Quality Control Sampling: After thorough mixing, take a sample for quality control analysis as described in the following section.
Quality Control and Analytical Methods
a. Determination of Active Ingredient Content (2,4-D Acid Equivalent)
The concentration of 2,4-D is determined by gas chromatography (GC) with a flame ionization detector (FID) or by high-performance liquid chromatography (HPLC) with a UV detector.[5]
-
Sample Preparation: An aliquot of the formulation is acidified to convert the 2,4-D salt back to the acid form, which is then extracted into an organic solvent (e.g., diethyl ether or dichloromethane).
-
Derivatization (for GC): The extracted 2,4-D acid is often derivatized (e.g., methylated with diazomethane) to improve its volatility and chromatographic behavior.[6]
-
Analysis: The prepared sample is injected into the GC or HPLC system, and the peak area is compared to that of a certified reference standard of 2,4-D.
b. pH Measurement
A 1% aqueous solution of the formulation is prepared, and the pH is measured using a calibrated pH meter.
c. Stability Testing
-
Accelerated Stability: A sample of the formulation is stored in a sealed container at an elevated temperature (e.g., 54 ± 2 °C) for 14 days.[7] The sample is then visually inspected for any signs of physical instability, and the active ingredient content is re-analyzed to determine the extent of degradation.
-
Low-Temperature Stability: A sample is stored at a low temperature (e.g., -5 ± 2 °C) for 7 days and then allowed to return to room temperature.[8] The sample is visually inspected for any crystallization or phase separation.
Visualizations
Chemical Reaction
References
- 1. 24d.info [24d.info]
- 2. Dichlorophenoxyacetic acid, 2,4- (2,4-D): environmental aspects (EHC 84, 1989) [inchem.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | C8H19N | CID 8085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN105175249A - Preparation method of 2,4-D dimethyl amine salt solid - Google Patents [patents.google.com]
- 6. dtsc-ssfl.com [dtsc-ssfl.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. US20050215434A1 - Concentrated herbicide formulation, non-volatile, stable at low temperatures and soluble in water of 2,4-D [(2,4-dichlorophenoxy)acetic] acid - Google Patents [patents.google.com]
Application Note: Analytical Methods for the Detection and Quantification of Diisobutylamine
Audience: Researchers, scientists, and drug development professionals.
Introduction: Diisobutylamine is an aliphatic secondary amine used as an intermediate in the synthesis of various organic chemicals, including agrochemicals and pharmaceuticals.[1][2] Its basic nature and potential to form N-nitrosamines, which are classified as probable human carcinogens, necessitate the use of sensitive and accurate analytical methods for its detection and quantification.[2] This document provides detailed protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), designed to ensure quality control and safety in research and drug development.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Principle: Direct analysis of amines like this compound by gas chromatography can be challenging due to their polarity, which often leads to poor peak shape (tailing) and low volatility.[3] Derivatization is a chemical modification technique used to convert the analyte into a more "GC-amenable" form.[4] This process typically involves replacing the active hydrogen on the nitrogen atom with a non-polar group, which increases the compound's volatility and thermal stability, leading to improved chromatographic performance.[3] Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective derivatization strategy for amines.[4][5]
Experimental Protocol:
1. Reagents and Materials:
-
This compound analytical standard (≥98.5%)[6]
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst
-
Internal Standard (IS): N-Propyl-N-(2-methylpropyl)amine or similar secondary amine not present in the sample
-
Solvent: Dichloromethane or Ethyl Acetate (GC grade)
-
Anhydrous Sodium Sulfate
-
Conical reaction vials (2 mL) with screw caps
-
Heating block or water bath
-
Nitrogen gas supply for evaporation
-
GC-MS system with a capillary column (e.g., DB-5ms, OV-101 or equivalent)[1]
2. Preparation of Standards:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound and dissolve in 100 mL of dichloromethane.
-
Internal Standard Stock Solution (1000 µg/mL): Prepare a 1000 µg/mL stock solution of the chosen internal standard in dichloromethane.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock standard solution to cover the desired concentration range (e.g., 0.1 to 50 µg/mL). Spike each calibration standard with the internal standard to a final concentration of 10 µg/mL.
3. Sample Preparation and Derivatization:
-
Pipette 1 mL of the sample solution into a 2 mL reaction vial.
-
Add 10 µL of the 1000 µg/mL internal standard stock solution.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Add 100 µL of ethyl acetate and 100 µL of BSTFA + 1% TMCS to the dried residue.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 45 minutes to ensure the derivatization reaction goes to completion.[3]
-
Cool the vial to room temperature. The sample is now ready for GC-MS analysis.
4. GC-MS Instrumental Conditions:
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Use full scan mode initially to identify the characteristic ions of derivatized this compound and the internal standard.
Workflow for GC-MS Analysis of this compound
References
- 1. This compound | C8H19N | CID 8085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 110-96-3 [chemicalbook.com]
- 3. youtube.com [youtube.com]
- 4. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 5. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, 99% 500 mL | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
Diisobutylamine as a reagent for the synthesis of N-nitrosodiisobutylamine
Application Note: Synthesis and Analysis of N-Nitrosodiisobutylamine
Audience: Researchers, scientists, and drug development professionals.
Introduction N-Nitrosamines are a class of chemical compounds that have garnered significant attention due to their classification as probable human carcinogens.[1] N-Nitrosothis compound (NDIBA), a member of this class, can form from the reaction of this compound (a secondary amine) with a nitrosating agent.[2] The presence of such nitrosamine impurities in active pharmaceutical ingredients (APIs) and drug products is a major concern for regulatory agencies and the pharmaceutical industry.[3][4] Therefore, the controlled synthesis of NDIBA is crucial for its use as an analytical standard in the development and validation of sensitive methods to detect and quantify its presence as a potential impurity. This document provides detailed protocols for the synthesis of N-Nitrosothis compound from this compound and outlines methods for its subsequent analysis.
Reaction Overview
The fundamental reaction involves the nitrosation of the secondary amine, this compound, to form N-nitrosothis compound. This transformation can be achieved using various nitrosating agents under specific reaction conditions.
General Reaction Scheme: (C₄H₉)₂NH + Nitrosating Agent → (C₄H₉)₂N-N=O + Byproducts
Experimental Protocols
Two common methods for the synthesis of N-nitrosamines are detailed below.
Protocol 1: Synthesis using tert-Butyl Nitrite (TBN) under Solvent-Free Conditions
This method offers an efficient and environmentally friendly approach, avoiding the need for solvents and harsh acidic conditions.[5][6] It is compatible with various functional groups and generally provides excellent yields.[5][6]
Materials:
-
This compound
-
tert-Butyl nitrite (TBN)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Silica gel for chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a clean, dry round-bottom flask containing a magnetic stir bar, add this compound (1.0 equivalent).
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add tert-butyl nitrite (1.2 to 1.5 equivalents) to the stirred amine. The addition should be dropwise to control any potential exotherm.
-
After the addition is complete, allow the reaction mixture to stir at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Upon completion, the crude product can be purified directly by column chromatography on silica gel.
-
Elute the column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the pure N-nitrosothis compound.
-
Combine the fractions containing the product and remove the solvent under reduced pressure to yield the final product.
Protocol 2: Synthesis using Sodium Nitrite in an Acidic Aqueous Medium
This is a classical method for nitrosamine formation. The reaction is highly dependent on pH, with optimal nitrosation typically occurring under acidic conditions (pH < 6).[7]
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl) or another suitable acid
-
Deionized water
-
Dichloromethane or other suitable organic solvent for extraction
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Beaker and round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Ice bath
Procedure:
-
Dissolve this compound (1.0 equivalent) in a beaker with deionized water and cool the solution in an ice bath to 0-5 °C.
-
Slowly add concentrated hydrochloric acid dropwise while stirring until the pH of the solution is approximately 3-4.
-
In a separate beaker, prepare a solution of sodium nitrite (1.1 equivalents) in deionized water.
-
Add the sodium nitrite solution dropwise to the cold, acidic solution of this compound. Maintain the temperature below 10 °C throughout the addition.
-
After the addition is complete, continue to stir the reaction mixture in the ice bath for 1-2 hours.
-
Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane (3 times).
-
Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude N-nitrosothis compound.
-
If necessary, purify the crude product by vacuum distillation or column chromatography.
Data Presentation
Table 1: Comparison of Synthetic Protocols for NDIBA Synthesis
| Parameter | Protocol 1: tert-Butyl Nitrite (TBN) | Protocol 2: Sodium Nitrite / Acid |
| Nitrosating Agent | tert-Butyl nitrite (TBN) | Nitrous acid (HNO₂), generated in situ from NaNO₂ and acid |
| Reaction Conditions | Solvent-free, room temperature after initial cooling | Aqueous, acidic (pH 3-4), low temperature (0-10 °C) |
| Key Advantages | High efficiency, excellent yields, metal and acid-free, simple work-up.[5] | Inexpensive and readily available reagents. |
| Key Disadvantages | TBN can be less common than NaNO₂. | Requires careful pH and temperature control; potential for side reactions.[7] |
| Purification | Typically column chromatography. | Extraction followed by distillation or chromatography. |
Visualizations
Experimental Workflow
The general workflow for the synthesis, purification, and analysis of N-nitrosothis compound is depicted below.
Caption: General experimental workflow for NDIBA synthesis.
Mechanism of N-Nitrosamine Carcinogenicity
N-nitrosamines are not directly carcinogenic but require metabolic activation by cytochrome P450 enzymes. This process leads to the formation of unstable intermediates that can alkylate DNA, a key step in initiating carcinogenesis.[1]
Caption: Metabolic activation pathway of N-nitrosamines.
Analytical Characterization
Confirming the identity and purity of the synthesized NDIBA is critical. A variety of advanced analytical techniques are employed for this purpose.[3][4]
Table 2: Analytical Techniques for NDIBA Characterization
| Technique | Description and Common Conditions |
| Gas Chromatography-Mass Spectrometry (GC-MS) | A highly sensitive and selective method for volatile nitrosamines. Commonly used with a capillary column (e.g., DB-5ms) and electron ionization (EI) source. Provides structural information and accurate quantification.[3] |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | The preferred method for both volatile and non-volatile nitrosamines. Often uses reverse-phase columns (e.g., C18) with a triple quadrupole mass spectrometer for high sensitivity and specificity.[3][8] |
| High-Performance Liquid Chromatography (HPLC-UV) | Can be used for purification and quantification, though it is less sensitive and specific than MS-based methods. Detection is typically performed at a wavelength around 230-254 nm.[8] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR are essential for unambiguous structural confirmation of the synthesized compound. |
Safety Precautions
N-Nitrosothis compound is classified as a potential carcinogen and must be handled with extreme care.[9][10]
-
Engineering Controls: All work should be conducted in a properly functioning chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Avoid inhalation, ingestion, and skin contact.
-
Waste Disposal: Dispose of all N-nitrosamine-containing waste according to institutional and local regulations for carcinogenic materials.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Formation of N-Nitrosamines by Reaction of Secondary Dialkylamines with Trace Levels of Nitrite in Aqueous Solution: An Automated Experimental and Kinetic Modeling Study Using Di-n-butylamine - New Scientific Knowledge & Development - Nitrosamines Exchange [nitrosamines.usp.org]
- 8. HPLC-MS ANALAYSIS OF 15 NITROSAMINES - Docuchem | España [docuchem.com]
- 9. N-NITROSOthis compound | 997-95-5 [chemicalbook.com]
- 10. chemicalbook.com [chemicalbook.com]
Application Notes & Protocols: Standard Operating Procedure for Handling and Storage of Diisobutylamine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive standard operating procedure (SOP) for the safe handling and storage of diisobutylamine. Adherence to these guidelines is crucial to minimize risks and ensure a safe laboratory environment.
Introduction
This compound ((CH₃)₂CHCH₂)₂NH is a flammable, corrosive, and toxic secondary amine commonly used as a corrosion inhibitor, a precursor to herbicides and pharmaceuticals, and in various organic syntheses.[1][2] It is a colorless liquid with a characteristic ammonia-like odor.[3][4][5][6] Due to its hazardous nature, strict safety protocols must be followed during its handling, storage, and disposal.
Hazard Identification and Classification
This compound is classified as a flammable liquid and is toxic if swallowed or inhaled.[7][8][9] It causes severe skin burns and serious eye damage.[7][8][9]
-
GHS Classification:
Quantitative Data Summary
A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₈H₁₉N |
| Molecular Weight | 129.24 g/mol [3] |
| Appearance | Clear, colorless liquid[3][4] |
| Odor | Ammonia-like[3][4][10] |
| Boiling Point | 137-139 °C (279-282 °F)[5][10] |
| Melting Point | -77 °C (-107 °F)[5][11] |
| Flash Point | 29 °C (85 °F)[6][10] |
| Autoignition Temperature | 290 °C (554 °F)[4][10] |
| Density | 0.74 g/mL at 25 °C[2][5] |
| Vapor Density | 4.46 (Air = 1)[3][10] |
| Vapor Pressure | 7 hPa at 20 °C[11] |
| Water Solubility | Slightly soluble[10] |
Experimental Protocols
Appropriate PPE must be worn at all times when handling this compound. This includes:
-
Eye/Face Protection: Chemical safety goggles and a face shield are mandatory.[12]
-
Skin Protection:
-
Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber, neoprene).
-
Clothing: A flame-retardant lab coat and additional protective clothing, such as an apron or coveralls, are required to prevent skin contact.[12]
-
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[11] If the concentration of vapors is expected to exceed exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors must be used.[11]
-
Preparation:
-
Ensure a chemical fume hood is operational and the work area is clear of incompatible materials.
-
Have an emergency eyewash station and safety shower readily accessible.
-
Keep a spill kit appropriate for flammable and corrosive liquids nearby.
-
-
Handling:
-
Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[8][11]
-
Store away from incompatible materials such as strong oxidizing agents, acids, and sources of ignition.[5][6][10][12]
-
Store in an area without drain or sewer access.[12]
-
The storage area should be secured and accessible only to authorized personnel.[7]
-
Spill Response:
-
Evacuate the area immediately.
-
Ventilate the area.
-
Wear full PPE, including respiratory protection.
-
Contain the spill using an inert absorbent material (e.g., sand, vermiculite).[6][10] Do not use combustible materials like sawdust.
-
Collect the absorbed material using non-sparking tools and place it in a sealed container for disposal.[6][10]
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
-
First Aid:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[8][11]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes.[10][11][12] Seek immediate medical attention.
-
Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, also under the eyelids.[8][11][12] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[8][11][12] Rinse mouth with water. Seek immediate medical attention.[9][12]
-
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. This compound | C8H19N | CID 8085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound | 110-96-3 [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. cdn.chemservice.com [cdn.chemservice.com]
- 10. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. fishersci.dk [fishersci.dk]
- 12. ICSC 1442 - this compound [inchem.org]
Application Note: Gas Chromatography Method for Analyzing Diisobutylamine Purity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diisobutylamine is a secondary amine used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agricultural chemicals.[1] Ensuring the purity of this compound is critical for the quality and safety of the final products. Gas chromatography (GC) is a widely used and effective technique for assessing the purity of volatile and semi-volatile compounds like this compound.[2][3][4] This application note details a robust gas chromatography method using a Flame Ionization Detector (FID) for the quantitative determination of this compound purity and the separation of potential impurities. The method is designed to be simple, accurate, and reproducible for routine quality control.
Amines can be challenging to analyze by GC due to their basicity, which can lead to peak tailing and adsorption on the column.[3][5] This method utilizes a specially deactivated capillary column to ensure sharp, symmetrical peaks and reliable quantification.[3][6]
Experimental Protocols
This section provides a detailed methodology for the analysis of this compound purity by gas chromatography.
1. Instrumentation and Consumables
-
Gas Chromatograph: An Agilent 7890 GC system or equivalent, equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
GC Column: Agilent CP-Volamine (30 m x 0.32 mm, 5 µm film thickness) or an equivalent base-deactivated column suitable for amine analysis.[6]
-
Data Acquisition System: Thermo Scientific Atlas CDS or equivalent chromatography data software.
-
Autosampler: Agilent G4513A or equivalent.
-
Vials: 2 mL amber glass vials with PTFE-lined septa.
-
Syringe: 10 µL GC syringe.
-
Inlet Liner: Restek Siltek® liner or equivalent deactivated liner.[6]
2. Reagents and Standards
-
This compound: Reference standard of known purity (e.g., >99.5%).
-
Solvent: Acetonitrile (HPLC grade or higher).
-
Carrier Gas: Helium (99.999% purity or higher).
-
FID Gases: Hydrogen (99.999% purity or higher) and compressed air (zero grade).
3. Standard and Sample Preparation
Standard Solution Preparation:
-
Accurately weigh approximately 100 mg of this compound reference standard into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with acetonitrile. This yields a standard solution with a nominal concentration of 10 mg/mL.
-
Prepare a series of calibration standards by serial dilution of the stock solution with acetonitrile to cover the expected concentration range of impurities.
Sample Solution Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample to be tested into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with acetonitrile.
4. Gas Chromatography Method
The following table summarizes the optimized GC conditions for the analysis of this compound purity.
| Parameter | Value |
| Column | Agilent CP-Volamine (30 m x 0.32 mm, 5 µm)[6] |
| Inlet | Split/Splitless |
| Inlet Temperature | 250 °C |
| Split Ratio | 50:1 |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 2.0 mL/min (Constant Flow) |
| Oven Program | |
| Initial Temperature | 60 °C |
| Hold Time | 2 minutes |
| Ramp Rate | 10 °C/min |
| Final Temperature | 240 °C |
| Final Hold Time | 5 minutes |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 275 °C[7] |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (He) | 25 mL/min |
5. Data Analysis and Purity Calculation
The purity of the this compound sample is determined by the area percent method. The area of each impurity peak is calculated as a percentage of the total area of all peaks in the chromatogram.
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
For more accurate quantification of specific impurities, a calibration curve can be generated using reference standards of those impurities.
Experimental Workflow
The following diagram illustrates the logical workflow for the GC analysis of this compound purity.
Caption: Workflow for this compound Purity Analysis by GC.
Data Presentation
The quantitative data for a typical this compound sample analysis is summarized in the table below.
| Peak Number | Retention Time (min) | Component Name | Area | Area % |
| 1 | 4.5 | Isobutylamine* | 1500 | 0.05 |
| 2 | 6.2 | Unknown Impurity | 2500 | 0.08 |
| 3 | 8.9 | This compound | 2989000 | 99.80 |
| 4 | 10.1 | Unknown Impurity | 3000 | 0.07 |
| Total | 2996000 | 100.00 |
* Hypothetical impurity, retention time would need to be confirmed with a standard.
The gas chromatography method detailed in this application note provides a reliable and efficient means for determining the purity of this compound. The use of a base-deactivated capillary column is crucial for achieving symmetrical peak shapes and accurate quantification of amines.[3][6] This method is suitable for implementation in quality control laboratories for routine analysis of this compound and can be adapted for the analysis of other volatile amines with appropriate validation.
References
- 1. This compound | C8H19N | CID 8085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 3. gcms.labrulez.com [gcms.labrulez.com]
- 4. bre.com [bre.com]
- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 6. Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
Application Notes and Protocols: Diisobutylamine for Bacterial Growth Control in Industrial Processes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diisobutylamine, a secondary amine, demonstrates significant antimicrobial properties, making it a valuable agent for controlling bacterial growth in various industrial processes. Its efficacy against a broad spectrum of bacteria, including resilient strains like sulfate-reducing bacteria (SRB), positions it as a critical component in industrial water treatment, metalworking fluids, and as a corrosion inhibitor. This document provides detailed application notes, quantitative data on its antimicrobial activity, and comprehensive experimental protocols to guide researchers and professionals in its effective use.
Mechanism of Action
The primary antimicrobial action of this compound involves a multi-faceted approach targeting key bacterial structures and metabolic functions. The main mechanisms include:
-
Cell Membrane Disruption: this compound intercalates into the bacterial cell membrane, disrupting its integrity and permeability. This leads to the leakage of essential intracellular components and ultimately results in cell lysis and death.[1]
-
Metabolic Interference: The compound interferes with crucial metabolic pathways within the bacteria. A notable example is the inhibition of hydrogen sulfide (H₂S) production pathways in sulfate-reducing bacteria.[1] By disrupting these enzymatic processes, this compound effectively halts the metabolic activities necessary for bacterial survival and proliferation.[1]
Quantitative Antimicrobial Activity
The antimicrobial efficacy of this compound has been quantified against several industrially relevant bacterial species. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are key parameters to determine its potency.
| Bacterial Species | Gram Staining | Industrial Relevance | MIC (µg/mL) | Reference |
| Pseudomonas aeruginosa | Gram-Negative | Biofilm formation in pipelines, metalworking fluids | 40 | [1] |
| Escherichia coli | Gram-Negative | Water contamination, general industrial biocide testing | 50 | [1] |
| Staphylococcus aureus | Gram-Positive | Surface contamination, human pathogen | Not Specified | |
| Sulfate-Reducing Bacteria (SRB) | Gram-Negative | Microbial-induced corrosion in oil and gas industry, water treatment | 10-100 ppm | [1] |
Note: MIC and MBC values can vary depending on the specific strain, testing conditions, and medium used.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to replicate and validate the antimicrobial properties of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol outlines the broth microdilution method to determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Appropriate sterile bacterial growth medium (e.g., Luria-Bertani broth, Mueller-Hinton broth)
-
Bacterial culture in logarithmic growth phase
-
Spectrophotometer
-
Sterile pipette tips and multichannel pipettor
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or a solvent compatible with the growth medium). Filter-sterilize the stock solution.
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile growth medium to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row to the tenth well. Discard 100 µL from the tenth well. The eleventh well will serve as a growth control (no this compound), and the twelfth well as a sterility control (medium only).
-
-
Inoculum Preparation:
-
Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted inoculum in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
-
Inoculation: Inoculate each well (except the sterility control) with 100 µL of the prepared bacterial inoculum.
-
Incubation: Cover the plate and incubate at the optimal temperature for the test bacterium (e.g., 37°C) for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.
Protocol 2: Assessment of Bacterial Cell Membrane Integrity
This protocol uses the release of intracellular components (nucleic acids and proteins) as an indicator of cell membrane damage caused by this compound.
Materials:
-
This compound
-
Bacterial culture in logarithmic growth phase
-
Phosphate-buffered saline (PBS), sterile
-
Centrifuge and sterile centrifuge tubes
-
UV-Vis spectrophotometer and quartz cuvettes
-
Incubator with shaking capability
Procedure:
-
Bacterial Cell Preparation:
-
Harvest bacterial cells from a logarithmic phase culture by centrifugation.
-
Wash the cell pellet twice with sterile PBS to remove any residual growth medium.
-
Resuspend the cells in sterile PBS to a standardized optical density (e.g., OD₆₀₀ of 0.5).
-
-
Treatment with this compound:
-
Divide the bacterial suspension into treatment and control groups.
-
To the treatment group, add this compound to a final concentration equivalent to the predetermined MIC or a multiple thereof.
-
To the control group, add an equivalent volume of the solvent used for the this compound stock solution.
-
-
Incubation: Incubate both groups at the optimal growth temperature with gentle shaking for a defined period (e.g., 2 hours).
-
Sample Collection and Analysis:
-
At various time points, collect aliquots from both the control and treated suspensions.
-
Centrifuge the aliquots to pellet the bacterial cells.
-
Carefully collect the supernatant.
-
Measure the absorbance of the supernatant at 260 nm (for nucleic acids) and 280 nm (for proteins) using a UV-Vis spectrophotometer.
-
-
Data Analysis: An increase in the absorbance at 260 nm and 280 nm in the supernatant of the treated samples compared to the control indicates leakage of intracellular contents and thus, membrane damage.
Protocol 3: Inhibition of Hydrogen Sulfide (H₂S) Production by Sulfate-Reducing Bacteria (SRB)
This protocol provides a method to assess the inhibitory effect of this compound on the production of H₂S by SRB.
Materials:
-
This compound
-
SRB culture (e.g., Desulfovibrio species)
-
SRB-specific growth medium containing a sulfur source (e.g., sulfate) and an iron salt (e.g., ferrous ammonium sulfate) as an indicator.
-
Anaerobic incubation chamber or system
-
Sterile test tubes or vials
-
Spectrophotometer (optional, for quantitative analysis)
Procedure:
-
Preparation of Test Medium: Prepare the SRB growth medium according to standard formulations. The medium should turn black upon H₂S production due to the precipitation of iron sulfide.
-
Preparation of this compound Dilutions: Prepare a series of dilutions of this compound in the sterile SRB medium.
-
Inoculation: In an anaerobic environment, inoculate the tubes containing the different concentrations of this compound and a control tube (no this compound) with a standardized inoculum of the SRB culture.
-
Incubation: Seal the tubes and incubate under anaerobic conditions at the optimal temperature for the SRB strain for a period sufficient for H₂S production in the control tube (typically several days to weeks).
-
Observation and Analysis:
-
Qualitative Assessment: Visually inspect the tubes for the formation of a black precipitate (iron sulfide). The absence or reduction of blackening in the presence of this compound indicates inhibition of H₂S production.
-
Quantitative Assessment (Optional): At the end of the incubation period, the amount of sulfide produced can be quantified using a colorimetric method, such as the methylene blue method, and measuring the absorbance with a spectrophotometer.
-
Visualizations
To further illustrate the concepts described, the following diagrams have been generated using the DOT language.
Signaling Pathways and Experimental Workflows
References
Application Notes and Protocols: Diisobutylamine in the Preparation of Quaternary Ammonium Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of quaternary ammonium compounds (QACs) using diisobutylamine as a starting material. Due to the secondary amine nature of this compound, a two-step synthetic approach is typically required. This involves an initial N-alkylation to form a tertiary amine, followed by a quaternization reaction (Menschutkin reaction) to yield the desired quaternary ammonium salt.
Introduction
This compound, a sterically hindered secondary amine, serves as a versatile building block for the synthesis of a variety of organic compounds. In the context of quaternary ammonium compounds, the bulky isobutyl groups can impart unique solubility, stability, and biological activity to the final product. QACs are known for their broad range of applications, including as surfactants, phase-transfer catalysts, and antimicrobial agents. The synthesis of QACs from this compound requires careful consideration of reaction conditions to overcome the steric hindrance presented by the isobutyl groups.
Synthetic Strategy
The preparation of quaternary ammonium compounds from this compound proceeds in two main steps:
-
N-Alkylation of this compound: The secondary amine is first converted to a tertiary amine by reaction with an alkylating agent (R'-X). This step is crucial and often requires a non-nucleophilic base to neutralize the hydrogen halide byproduct without competing in the alkylation reaction.[1][2]
-
Quaternization of the Tertiary Amine: The resulting N-alkyl-diisobutylamine is then reacted with a second alkylating agent (R''-X) to form the final quaternary ammonium salt. This classic SN2 reaction is known as the Menschutkin reaction.[3][4]
A visual representation of this two-step synthesis workflow is provided below.
Quantitative Data Summary
The following table summarizes representative quantitative data for the two-step synthesis of a quaternary ammonium compound from this compound. Please note that yields and reaction times can vary significantly based on the specific alkylating agents used, reaction conditions, and the scale of the reaction.
| Step | Reactants | Product | Solvent | Base (for Step 1) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | This compound, Benzyl bromide | N-Benzyl-diisobutylamine | Acetonitrile | N,N-Diisopropylethylamine | 82 (reflux) | 24-48 | 85-95 |
| 1 | This compound, Ethyl iodide | N-Ethyl-diisobutylamine | DMF | K₂CO₃ | 60-80 | 12-24 | 80-90 |
| 2 | N-Benzyl-diisobutylamine, Methyl iodide | N-Benzyl-N-methyl-diisobutylammonium iodide | Acetonitrile | - | 50-60 | 12-24 | 90-98 |
| 2 | N-Ethyl-diisobutylamine, Benzyl bromide | N-Ethyl-N-benzyl-diisobutylammonium bromide | Ethanol | - | 78 (reflux) | 24-48 | 88-95 |
Experimental Protocols
Protocol 1: Synthesis of N-Benzyl-diisobutylamine (Tertiary Amine)
This protocol describes the N-alkylation of this compound with benzyl bromide to form the intermediate tertiary amine, N-benzyl-diisobutylamine. The use of a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (Hünig's base) is recommended to prevent side reactions.[1][2]
Materials:
-
This compound
-
Benzyl bromide
-
N,N-Diisopropylethylamine (Hünig's base)
-
Acetonitrile (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).
-
Dissolve the this compound in anhydrous acetonitrile.
-
Add N,N-diisopropylethylamine (1.5 eq.) to the solution.
-
Slowly add benzyl bromide (1.1 eq.) to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 24-48 hours. Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-benzyl-diisobutylamine.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the pure tertiary amine.
Protocol 2: Synthesis of N-Benzyl-N-methyl-diisobutylammonium Iodide (Quaternary Ammonium Compound)
This protocol details the quaternization of N-benzyl-diisobutylamine with methyl iodide via the Menschutkin reaction.[3]
Materials:
-
N-Benzyl-diisobutylamine
-
Methyl iodide
-
Acetonitrile (anhydrous)
-
Diethyl ether (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask fitted with a magnetic stir bar and a reflux condenser, dissolve N-benzyl-diisobutylamine (1.0 eq.) in anhydrous acetonitrile.
-
Add an excess of methyl iodide (1.5-2.0 eq.) to the solution.
-
Heat the reaction mixture at 50-60°C for 12-24 hours. The formation of a precipitate may be observed.
-
Monitor the reaction for the disappearance of the tertiary amine starting material by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate has formed, collect the solid by vacuum filtration. If no precipitate is present, add anhydrous diethyl ether to the reaction mixture to induce precipitation of the quaternary ammonium salt.
-
Wash the collected solid with cold anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the pure N-benzyl-N-methyl-diisobutylammonium iodide as a white or off-white solid.
Application: Antimicrobial Action
Quaternary ammonium compounds are well-known for their antimicrobial properties. Their cationic headgroup is attracted to the negatively charged components of bacterial cell membranes. The hydrophobic alkyl chains then intercalate into the lipid bilayer, disrupting the membrane integrity and leading to cell lysis and death. The diagram below illustrates this proposed mechanism.
References
Troubleshooting & Optimization
Optimizing Diisobutylamine reaction conditions for improved yield
Welcome to the technical support center for diisobutylamine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions related to the synthesis of this compound, helping you optimize reaction conditions for improved yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: this compound can be synthesized through several methods, with the most common being the reaction of ammonia with isobutanol or isobutylene over a catalyst at elevated temperature and pressure.[1][2][3][4] Other reported methods include the reduction of N,N-diisobutylformamide and the hydrogenation of isobutyronitrile.[1][3]
Q2: What catalysts are most effective for the synthesis of this compound from ammonia and isobutanol?
A2: Nickel-based catalysts, particularly those supported on silica or alumina, are commonly used and show good activity.[1] Vanadium-modified Raney nickel catalysts have also been shown to be effective, providing high conversion and selectivity to the desired secondary amine.[1] Dehydrogenation catalysts are also employed when ammonia, butanol, and hydrogen are used as reactants.[2][3][4][5]
Q3: What are the typical side products in this compound synthesis?
A3: The primary side products are the monosubstituted primary amine (isobutylamine) and the tertiary amine.[1] Under acidic conditions, there is a risk of forming N-nitrosothis compound, which is a carcinogenic compound and requires careful handling.[1][2][5]
Q4: How can I minimize the formation of side products?
A4: Optimizing the molar ratio of reactants is crucial. For example, in the reaction of ammonia with isobutanol, an ammonia to isobutanol molar ratio of 1.7 has been found to be optimal.[1] Catalyst selection also plays a significant role in selectivity. Vanadium-modified Raney nickel catalysts have been reported to achieve up to 72% selectivity for this compound.[1]
Q5: What are the recommended storage conditions for this compound?
A5: this compound is sensitive to air and heat.[2][6] It should be stored under an inert atmosphere, such as argon, at ambient temperatures.[5] It is also a flammable liquid and should be stored in a flammables area.[4]
Troubleshooting Guide
Problem: Low Yield of this compound
A low yield of the desired product is a common issue in organic synthesis. The following guide provides a systematic approach to troubleshooting and improving the yield of your this compound reaction.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reaction Conditions | Temperature: Ensure the reaction temperature is optimal for the catalyst system being used. For vanadium-modified Raney nickel, the optimal temperature is reported to be 240°C.[1] For other nickel-based catalysts, around 200°C is effective.[1] Pressure: The reaction pressure should be maintained at the optimal level. For the vanadium-modified Raney nickel system, a pressure of 13 bar is recommended.[1] Reactant Ratios: Verify the molar ratios of your reactants. An incorrect ratio can lead to the formation of undesired side products. For the ammonia-isobutanol reaction, an ammonia to isobutanol molar ratio of 1.7 and a hydrogen to ammonia molar ratio of 1.9 are suggested for optimal yield.[1] |
| Catalyst Inactivity | Catalyst Poisoning: Ensure all reactants and the reaction vessel are free from impurities that could poison the catalyst. Water can deactivate titanium-based catalysts.[7] Improper Catalyst Handling: Handle the catalyst under an inert atmosphere to prevent deactivation. Catalyst Loading: Use the appropriate catalyst loading for your reaction scale. For nickel-based catalysts, a metal loading of approximately 25 weight percent has been shown to be effective.[1] |
| Incomplete Reaction | Reaction Time: Monitor the reaction progress using techniques like GC or TLC to ensure it has gone to completion. Mixing: Ensure efficient stirring to promote contact between reactants and the catalyst. |
| Product Loss During Workup | Extraction: Use an appropriate solvent and perform multiple extractions to ensure all the product is recovered from the reaction mixture. Purification: If using column chromatography, be aware that amines can streak on silica gel. Pre-treating the silica with a small amount of a basic modifier (e.g., triethylamine or ammonia in the eluent) can improve separation and yield.[8] |
| Side Reactions | Formation of Primary and Tertiary Amines: Adjust the reactant ratios to favor the formation of the secondary amine.[1] N-Nitrosothis compound Formation: Avoid acidic conditions, especially in the presence of nitrites, to prevent the formation of this carcinogenic byproduct.[1][2] |
Data Presentation
Table 1: Optimized Reaction Conditions for this compound Synthesis from Isobutanol and Ammonia
| Parameter | Vanadium-Modified Raney Nickel Catalyst | Nickel-based Catalysts |
| Temperature | 240 °C[1] | ~200 °C[1] |
| Pressure | 13 bar[1] | - |
| Ammonia to Isobutanol Molar Ratio | 1.7[1] | - |
| Hydrogen to Ammonia Molar Ratio | 1.9[1] | - |
| Isobutanol Conversion | 92%[1] | 70-90%[1] |
| Selectivity to this compound | 72%[1] | 60-70%[1] |
| Overall Yield | 72%[1] | 50-65%[1] |
Table 2: Reaction Conditions for this compound Synthesis via Hydrogenation of Isobutyronitrile
| Parameter | Value |
| Temperature | 220 °C[3] |
| Reactant | Isobutyronitrile[3] |
| Reducing Agent | Hydrogen[3] |
| Conversion of Nitrile | 100%[3] |
| Selectivity to this compound | 98%[3] |
| Yield | 98%[3] |
Experimental Protocols
1. Synthesis of this compound via Reductive Amination of Isobutyraldehyde with Ammonia
This protocol is a general guideline for the reductive amination process.
-
Step 1: Imine Formation
-
In a round-bottom flask, dissolve isobutyraldehyde in a suitable solvent such as methanol.
-
Add a solution of ammonia in methanol to the flask.
-
To facilitate imine formation, a few drops of a weak acid like acetic acid can be added.
-
Stir the mixture at room temperature. The progress of imine formation can be monitored by TLC or GC.
-
-
Step 2: Reduction
-
Once imine formation is significant, add a reducing agent. Sodium cyanoborohydride (NaBH₃CN) is a common choice as it selectively reduces the imine in the presence of the aldehyde.
-
Stir the reaction mixture until the reduction is complete.
-
-
Step 3: Workup and Purification
-
Quench the reaction carefully, for example, by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a saturated solution of sodium bicarbonate or potassium carbonate.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter to remove the drying agent and concentrate the solution under reduced pressure.
-
The crude product can be purified by distillation or column chromatography.
-
2. Synthesis of this compound from Isobutanol and Ammonia over a Heterogeneous Catalyst
This protocol is based on industrial synthesis methods.
-
Step 1: Reactor Setup
-
The reaction is typically carried out in a high-pressure reactor equipped with a heating system and a stirrer.
-
Charge the reactor with the chosen catalyst (e.g., vanadium-modified Raney nickel or a supported nickel catalyst).
-
-
Step 2: Reaction
-
Introduce isobutanol, liquid ammonia, and hydrogen into the reactor.
-
Heat the reactor to the desired temperature (e.g., 240°C for vanadium-modified Raney nickel) and pressurize to the target pressure (e.g., 13 bar).
-
Maintain the reaction under vigorous stirring for the required duration.
-
-
Step 3: Product Recovery
-
After the reaction is complete, cool the reactor and vent the excess pressure.
-
The liquid product mixture is separated from the solid catalyst by filtration.
-
The crude product is then purified by fractional distillation to separate this compound from unreacted starting materials and side products.
-
Visualizations
Caption: Synthesis of this compound from Ammonia and Isobutanol.
Caption: Troubleshooting Workflow for Low this compound Yield.
References
- 1. Buy this compound | 110-96-3 [smolecule.com]
- 2. This compound | 110-96-3 [chemicalbook.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. Page loading... [guidechem.com]
- 6. This compound CAS#: 110-96-3 [amp.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. Reddit - The heart of the internet [reddit.com]
Identifying and minimizing side products in Diisobutylamine reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize side products in reactions involving diisobutylamine.
I. N-Nitrosothis compound (NDBA) Formation and Prevention
The formation of N-nitrosothis compound (NDBA), a potential carcinogen, is a critical side reaction to control when working with this compound, especially under acidic conditions in the presence of nitrosating agents.[1][2]
Frequently Asked Questions (FAQs)
Q1: Under what conditions does N-nitrosothis compound (NDBA) form?
A1: NDBA typically forms when this compound reacts with nitrosating agents.[1][2] The most common nitrosating agents are nitrite ions (NO₂⁻) and nitrogen oxides (N₂O₃, N₂O₄).[1] This reaction is significantly accelerated under acidic conditions (pH < 7).[1][3] Sources of nitrosating agents can include residual nitrites in reagents or solvents, or the absorption of nitrogen oxides from the air.[1]
Q2: What is the mechanism of NDBA formation?
A2: Under acidic conditions, nitrous acid (HONO) is formed from nitrite salts. This is followed by the formation of a more potent nitrosating agent, such as the nitrosonium ion (NO⁺), which is then attacked by the nucleophilic nitrogen of this compound to form the N-nitrosamine.
Q3: How can I prevent the formation of NDBA in my reactions?
A3: To mitigate the formation of NDBA, consider the following strategies:
-
Avoid Acidic Conditions: Whenever possible, maintain a neutral or basic reaction medium to inhibit the formation of reactive nitrosating species.[3]
-
Use High-Purity Reagents: Utilize reagents and solvents with low levels of residual nitrites and nitrates.
-
Inert Atmosphere: Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent the absorption of nitrogen oxides from the air.[1]
-
Scavengers: Introduce nitrosamine scavengers into the reaction mixture. Common scavengers include ascorbic acid (Vitamin C) and alpha-tocopherol (Vitamin E), which can reduce nitrosating agents.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Detection of NDBA in the final product. | Presence of residual nitrite in starting materials or solvents. | Test all reagents for nitrite contamination. Purify contaminated materials or use reagents from a different, tested source. |
| Reaction conducted under acidic conditions. | Adjust the reaction pH to be neutral or basic, if the desired reaction chemistry allows. | |
| Exposure of the reaction mixture to air for prolonged periods. | Purge the reaction vessel with an inert gas and maintain a positive pressure of that gas throughout the reaction. |
Logical Workflow for NDBA Prevention
Caption: Workflow for preventing NDBA formation.
II. Side Products in Reductive Amination
Reductive amination is a common method to form a C-N bond by reacting a carbonyl compound with an amine, in this case, this compound, in the presence of a reducing agent.[4][5]
Frequently Asked Questions (FAQs)
Q1: What are the common side products when using this compound in a reductive amination?
A1: The primary side products in reductive amination with this compound are:
-
Alcohol from Carbonyl Reduction: The reducing agent can directly reduce the starting aldehyde or ketone to the corresponding alcohol before it has a chance to form an iminium ion with this compound.[5]
-
Unreacted Starting Materials: Incomplete reaction can lead to the presence of both this compound and the carbonyl compound in the final product mixture.
Q2: How does the choice of reducing agent affect side product formation?
A2: The choice of reducing agent is crucial.
-
Sodium Borohydride (NaBH₄): This is a strong reducing agent that can reduce both the iminium ion and the starting carbonyl compound. To minimize alcohol formation, it is often added after the imine has had sufficient time to form.[6]
-
Sodium Cyanoborohydride (NaBH₃CN) and Sodium Triacetoxyborohydride (NaBH(OAc)₃): These are milder reducing agents that are selective for the reduction of the protonated imine (iminium ion) over the carbonyl group, especially under mildly acidic conditions (pH 4-6).[5][6] This selectivity significantly reduces the formation of the alcohol side product.[5]
Q3: Can over-alkylation be an issue with this compound in reductive amination?
A3: Since this compound is a secondary amine, the product of the reductive amination will be a tertiary amine. This tertiary amine is generally unreactive towards further reductive amination, so over-alkylation to form a quaternary ammonium salt is not a typical side reaction under these conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Significant amount of alcohol byproduct. | The reducing agent is too reactive and is reducing the carbonyl starting material. | Switch to a milder, more selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride.[5][6] |
| The reducing agent was added before the iminium ion could form. | If using NaBH₄, allow the carbonyl compound and this compound to stir together for a period to form the imine before adding the reducing agent. | |
| Low conversion to the desired tertiary amine. | Inefficient iminium ion formation. | The reaction is often best performed under mildly acidic conditions (pH 4-6) to facilitate imine formation. This can be achieved by adding a catalytic amount of acetic acid. |
| The reducing agent is not active enough or has degraded. | Use a fresh bottle of the reducing agent. |
Experimental Protocol: Reductive Amination of Isobutyraldehyde with this compound
-
To a solution of isobutyraldehyde (1.0 eq) and this compound (1.1 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) at room temperature, add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain the desired tertiary amine.
Data on Reducing Agent Selectivity
| Reducing Agent | Typical Reaction Conditions | Selectivity for Iminium Ion vs. Carbonyl | Common Side Products |
| Sodium Borohydride (NaBH₄) | Neutral or slightly basic, often in alcoholic solvents. | Low | Alcohol from carbonyl reduction. |
| Sodium Cyanoborohydride (NaBH₃CN) | Mildly acidic (pH 4-6), often in methanol. | High | Minimal alcohol formation. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Anhydrous, aprotic solvents (DCE, DCM, THF). | Very High | Minimal alcohol formation. |
Reductive Amination Workflow
Caption: Reductive amination process and potential side reaction.
III. Side Products in Acylation Reactions
Acylation of this compound with acylating agents such as acyl chlorides or anhydrides is a common method to form N,N-diisobutylamides.
Frequently Asked Questions (FAQs)
Q1: What are the potential side products in the acylation of this compound?
A1: While acylation of secondary amines is generally a high-yielding reaction, potential side products can include:
-
Unreacted Starting Materials: If the reaction does not go to completion.
-
Hydrolysis Products: If moisture is present, the acylating agent (especially acyl chlorides and anhydrides) can hydrolyze to the corresponding carboxylic acid. This carboxylic acid will then react with the basic this compound to form a salt, consuming the amine and preventing it from being acylated.
-
Symmetrical Anhydride: In the case of using an acyl chloride, if a carboxylate salt is present (e.g., from partial hydrolysis), it can react with the acyl chloride to form a symmetrical anhydride.
Q2: How can I minimize the formation of hydrolysis-related side products?
A2: To minimize hydrolysis, it is essential to perform the reaction under anhydrous conditions. This includes using dry solvents, dry glassware, and an inert atmosphere if the acylating agent is particularly moisture-sensitive.
Q3: Is over-acylation a concern?
A3: No, once the this compound is acylated to form the N,N-diisobutylamide, the nitrogen is no longer nucleophilic and will not undergo a second acylation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low yield and presence of this compound salt. | Presence of moisture in the reaction. | Ensure all glassware is oven-dried or flame-dried. Use anhydrous solvents. Run the reaction under an inert atmosphere (N₂ or Ar). |
| Stoichiometry is incorrect. | Use a slight excess (1.05-1.1 eq) of the acylating agent to ensure complete consumption of the this compound. | |
| Presence of a carboxylic acid in the product mixture. | Hydrolysis of the acylating agent. | Add the acylating agent slowly at a low temperature (e.g., 0 °C) to control any exothermic reaction with trace moisture. |
Experimental Protocol: Acylation of this compound with Acetyl Chloride
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of acetyl chloride (1.1 eq) in anhydrous dichloromethane dropwise via the dropping funnel over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water, 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude N,N-diisobutylacetamide.
-
Purify by distillation or column chromatography if necessary.
Acylation Reaction Workflow
Caption: Acylation of this compound and a common side reaction pathway.
References
- 1. This compound | 110-96-3 [chemicalbook.com]
- 2. This compound CAS#: 110-96-3 [amp.chemicalbook.com]
- 3. An Organic Chemist’s Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Troubleshooting common issues in Diisobutylamine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of diisobutylamine. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve problems in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The most common industrial and laboratory methods for synthesizing this compound are:
-
Reductive amination of isobutanol: This process involves the reaction of isobutanol with ammonia in the presence of a metal catalyst, typically at elevated temperature and pressure.[1]
-
Reaction of ammonia and butanol over a dehydration catalyst: This method also requires high temperature and pressure.[1]
-
Hydrogenation of isobutyronitrile: This is another synthetic route to produce this compound.
Q2: What are the main byproducts in the synthesis of this compound from isobutanol and ammonia?
A2: The primary byproducts are monoisobutylamine (a primary amine) and triisobutylamine (a tertiary amine), which are formed through the sequential alkylation of ammonia.[1] Another potential byproduct is N-isobutylideneisobutylamine.
Q3: How can I purify this compound from the reaction mixture?
A3: Purification can be achieved through two main methods:
-
Fractional Distillation: Due to the differences in boiling points between isobutanol, monoisobutylamine, this compound, and triisobutylamine, fractional distillation is a viable purification method.[2][3][4][5][6][7][8]
-
Buffer-Assisted Extraction: This chemical method utilizes the different pKa values of primary, secondary, and tertiary amines to selectively separate them using aqueous buffers of varying pH.
Q4: What are the typical catalysts used for the reductive amination of isobutanol?
A4: Nickel-based catalysts are commonly used, with Raney Nickel being a popular choice.[1][9] Vanadium-modified Raney Nickel has been shown to improve the yield of this compound and the stability of the catalyst.[1] Other catalysts containing cobalt or copper have also been reported for the amination of alcohols.[1]
Troubleshooting Guide
This guide addresses common problems encountered during this compound synthesis, their possible causes, and recommended solutions.
Issue 1: Low Yield of this compound
Possible Causes:
-
Suboptimal Reaction Conditions: Incorrect temperature, pressure, or molar ratios of reactants can significantly impact the yield.
-
Catalyst Deactivation: The catalyst may lose its activity during the reaction.
-
Incomplete Reaction: The reaction may not have reached completion.
-
Side Reactions: Formation of undesired byproducts reduces the yield of the target molecule.[10][11]
Suggested Solutions:
-
Optimize Reaction Parameters: Refer to the established experimental protocols for optimal conditions. For vanadium-modified Raney Nickel catalysts, a temperature of 240°C, a pressure of 13 bar, an NH3/isobutanol molar ratio of 1.7, and a H2/NH3 molar ratio of 1.9 have been shown to give a high yield.[1]
-
Address Catalyst Deactivation:
-
Ensure the presence of hydrogen in the reaction mixture, as its absence can lead to the formation of nickel nitride and subsequent catalyst deactivation.[9]
-
Consider catalyst regeneration procedures.
-
-
Monitor Reaction Progress: Use techniques like gas chromatography (GC) or thin-layer chromatography (TLC) to monitor the consumption of starting materials and the formation of the product to ensure the reaction goes to completion.
-
Minimize Side Reactions: Adjusting the molar ratio of ammonia to isobutanol can help control the formation of mono- and triisobutylamine. An excess of ammonia can favor the formation of the primary amine, while a higher concentration of isobutanol may lead to more of the tertiary amine.
Issue 2: Poor Selectivity for this compound (High formation of byproducts)
Possible Causes:
-
Incorrect Molar Ratios: The ratio of ammonia to isobutanol is a critical factor in determining the product distribution.
-
Reaction Temperature: Temperature can influence the relative rates of the different amination reactions.
-
Catalyst Properties: The nature of the catalyst and its support can affect the selectivity towards the secondary amine.
Suggested Solutions:
-
Adjust Molar Ratios: Carefully control the molar ratio of ammonia to isobutanol. A 1.7 molar ratio of NH3/iBuOH has been reported to be effective for this compound synthesis with a vanadium-modified Raney Nickel catalyst.[1]
-
Optimize Temperature: Systematically vary the reaction temperature to find the optimal point for this compound formation while minimizing byproduct synthesis.
-
Catalyst Selection: The choice of catalyst is crucial. Vanadium-modified Raney Nickel has been shown to enhance the selectivity for the secondary amine.[1]
Issue 3: Difficulty in Purifying this compound
Possible Causes:
-
Close Boiling Points of Components: The boiling points of isobutanol and the different isobutylamine products are relatively close, which can make separation by distillation challenging.
-
Similar Chemical Properties of Amines: The similar basicity of the primary, secondary, and tertiary amines can complicate separation by simple acid-base extraction.
Suggested Solutions:
-
Efficient Fractional Distillation: Use a fractionating column with a high number of theoretical plates and carefully control the distillation rate to achieve good separation.[4][5][6][7][8] Refer to the boiling point data in the table below.
-
Buffer-Assisted Extraction: Employ a systematic extraction procedure using buffers of different pH to selectively isolate the this compound.
Data Presentation
Table 1: Reaction Parameters for this compound Synthesis via Reductive Amination of Isobutanol
| Parameter | Value | Reference |
| Catalyst | Vanadium-modified Raney® Nickel | [1] |
| Temperature | 240°C | [1] |
| Pressure | 13 bar | [1] |
| Molar Ratio (NH₃/iBuOH) | 1.7 | [1] |
| Molar Ratio (H₂/NH₃) | 1.9 | [1] |
| Isobutanol Conversion | 92% | [1] |
| This compound Yield | 72% | [1] |
| Monoisobutylamine Yield | 18% | [1] |
| Triisobutylamine Yield | 3% | [1] |
Table 2: Boiling Points of Compounds in the Reaction Mixture
| Compound | Boiling Point (°C) | Boiling Point (°F) | Reference(s) |
| Isobutanol | 108 | 226.4 | |
| Monoisobutylamine | 67-69 | 152.6-156.2 | [3][12][13][14][15][16] |
| This compound | 139 | 282.2 | [2][17][18][19] |
| Triisobutylamine | 191.5 | 376.7 | [20][21][22] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination of Isobutanol
This protocol is based on the literature for a batch reactor system.[1]
Materials:
-
Isobutanol
-
Ammonia
-
Hydrogen
-
Vanadium-modified Raney® Nickel catalyst
Procedure:
-
Charge a high-pressure batch reactor with the vanadium-modified Raney® Nickel catalyst.
-
Add isobutanol to the reactor.
-
Seal the reactor and purge with nitrogen, followed by hydrogen.
-
Introduce ammonia and hydrogen to the reactor to achieve the desired molar ratios (NH₃/iBuOH = 1.7, H₂/NH₃ = 1.9).
-
Pressurize the reactor to 13 bar.
-
Heat the reactor to 240°C with stirring.
-
Maintain these conditions and monitor the reaction progress by taking samples periodically and analyzing them by gas chromatography (GC).
-
Once the reaction is complete (indicated by the stabilization of isobutanol conversion), cool the reactor to room temperature and carefully vent the excess pressure.
-
Filter the reaction mixture to remove the catalyst. The crude product can then be purified.
Protocol 2: Purification of this compound by Fractional Distillation
Equipment:
-
Distillation flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Condenser
-
Receiving flasks
-
Heating mantle
-
Thermometer
Procedure:
-
Set up the fractional distillation apparatus.
-
Place the crude reaction mixture into the distillation flask.
-
Slowly heat the mixture.
-
Collect the fractions based on their boiling points. The first fraction will be enriched in the lower boiling point components like monoisobutylamine (67-69°C).[3][12][13][14][15][16]
-
As the temperature rises, collect the fraction corresponding to the boiling point of this compound (139°C).[2][17][18][19]
-
The higher boiling point fraction will contain triisobutylamine (191.5°C).[20][21][22]
-
Analyze the purity of the collected fractions using GC or other analytical techniques.
Mandatory Visualization
Caption: Troubleshooting workflow for this compound synthesis.
Caption: Reaction pathway for this compound synthesis.
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Isobutylamine | C4H11N | CID 6558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Purification [chem.rochester.edu]
- 5. The Fractional Distillation of a Binary Mixture [sites.pitt.edu]
- 6. usalab.com [usalab.com]
- 7. byjus.com [byjus.com]
- 8. Fractional distillation - Wikipedia [en.wikipedia.org]
- 9. Nickel- and cobalt-based heterogeneous catalytic systems for selective primary amination of alcohol with ammonia - Arabian Journal of Chemistry [arabjchem.org]
- 10. Excessive by-product formation: A key contributor to low isobutanol yields of engineered Saccharomyces cerevisiae strains - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Excessive by-product formation: A key contributor to low isobutanol yields of engineered Saccharomyces cerevisiae strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isobutylamine [webbook.nist.gov]
- 13. 78-81-9 CAS MSDS (Isobutylamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 14. Isobutylamine, 99% | Fisher Scientific [fishersci.ca]
- 15. isobutylamine [stenutz.eu]
- 16. Isobutylamine - Wikipedia [en.wikipedia.org]
- 17. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 18. Page loading... [guidechem.com]
- 19. This compound - (Amines|Alkylamines):Koei Chemical Co., Ltd [koeichem.com]
- 20. Triisobutylamine | C12H27N | CID 14222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. chemicalpoint.eu [chemicalpoint.eu]
- 22. TRIISOBUTYLAMINE | 1116-40-1 [chemicalbook.com]
Purification techniques for Diisobutylamine from crude reaction mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of diisobutylamine from crude reaction mixtures.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Poor separation of this compound from starting materials or byproducts during distillation.
-
Question: My fractional distillation is not effectively separating this compound from isobutanol and isobutylamine. What are the possible causes and solutions?
-
Answer: Inefficient separation during the fractional distillation of this compound can stem from several factors. Firstly, ensure your distillation column has a sufficient number of theoretical plates for the separation. The boiling points of isobutanol (108 °C), isobutylamine (68-69 °C), and this compound (137-139 °C) are distinct enough for fractional distillation, but an inadequate column will lead to poor resolution.
Troubleshooting Steps:
-
Column Efficiency: Verify the specifications of your distillation column. For closely boiling impurities, a column with a higher number of theoretical plates (e.g., a Vigreux or packed column) is necessary.
-
Reflux Ratio: Optimize the reflux ratio. A higher reflux ratio can improve separation but will increase the distillation time. Start with a ratio of 5:1 (reflux:distillate) and adjust as needed.
-
Heating Rate: Avoid rapid heating. A slow, steady heating rate ensures that the vapor-liquid equilibrium is established throughout the column, leading to better separation.
-
Insulation: Insulate the distillation column to minimize heat loss and maintain a proper temperature gradient.
-
Flooding or Channeling: Observe the column for signs of flooding (liquid backup) or channeling (vapor bypassing the liquid). Flooding can occur if the heating rate is too high, while channeling can be an issue in packed columns if the packing is not uniform. Reduce the heating rate to address flooding and ensure proper packing for channeling.
-
Issue 2: Presence of water in the purified this compound.
-
Question: After distillation, my this compound is cloudy or contains a separate aqueous phase. How can I remove the water?
-
Answer: Water can be present in the crude reaction mixture or be introduced during workup. This compound has limited solubility in water (5 g/L at 20°C). The presence of water can lead to the formation of azeotropes, making complete separation by simple distillation difficult.
Troubleshooting Steps:
-
Drying Agents: Before distillation, dry the crude this compound using a suitable drying agent like potassium hydroxide (KOH) or sodium sulfate (Na₂SO₄). Avoid acidic drying agents as they will react with the amine.
-
Azeotropic Distillation: If a significant amount of water is present, consider a two-stage distillation. The first stage can be a simple distillation to remove the bulk of the water, potentially as a water-diisobutylamine azeotrope. The subsequent fractional distillation of the dried organic phase will then yield pure this compound.
-
Liquid-Liquid Extraction: Perform a liquid-liquid extraction with a saturated brine solution to remove the majority of the water before the final distillation.
-
Issue 3: Discoloration of the purified this compound.
-
Question: The purified this compound has a yellow or brownish tint. What causes this and how can it be prevented?
-
Answer: Discoloration in amines is often due to oxidation or the presence of trace impurities. This compound can be sensitive to air and light, leading to the formation of colored oxidation products over time.
Troubleshooting Steps:
-
Inert Atmosphere: Conduct the distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Storage: Store the purified this compound under an inert atmosphere, protected from light, and at a cool temperature.
-
Activated Carbon Treatment: Before distillation, the crude material can be treated with activated carbon to adsorb colored impurities. Stir the crude amine with a small amount of activated carbon for a short period and then filter before proceeding with distillation.
-
Source of Impurities: The discoloration might also be due to thermally unstable impurities in the crude mixture. Ensure that the reaction workup effectively removes any potential sources of color.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound reaction mixture synthesized from isobutanol and ammonia?
A1: The most common impurities are unreacted starting materials and byproducts of the amination reaction. These typically include:
-
Isobutanol: The starting alcohol.
-
Isobutylamine: The primary amine formed as a byproduct.
-
Triisobutylamine: The tertiary amine formed as a byproduct.
-
Water: A byproduct of the condensation reaction.
Q2: What is the recommended purification method for obtaining high-purity this compound?
A2: Fractional distillation is the most common and effective method for purifying this compound on a laboratory and industrial scale. The significant differences in the boiling points of the main components allow for their effective separation. For removal of non-volatile impurities or salts, a preliminary simple distillation or filtration may be necessary.
Q3: How can I monitor the purity of my this compound fractions during distillation?
A3: The purity of the fractions can be monitored using Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS). These techniques provide a rapid and accurate assessment of the composition of each fraction, allowing you to determine which fractions to combine for the final pure product. Refractive index measurements can also be used as a quick, albeit less specific, method to monitor the separation.
Q4: Is liquid-liquid extraction a viable purification technique for this compound?
A4: Liquid-liquid extraction is primarily used as a preliminary purification or workup step rather than the final purification method for achieving high purity. It is effective for:
-
Removing water-soluble impurities: Washing the crude product with water or brine can remove salts and other polar impurities.
-
Removing acidic or basic impurities: An acid wash (e.g., with dilute HCl) can extract the amine into the aqueous phase, leaving non-basic organic impurities in the organic layer. The amine can then be regenerated by basifying the aqueous layer and extracting it back into an organic solvent. However, this adds several steps to the process.
For separating this compound from other amines like isobutylamine and triisobutylamine, fractional distillation is superior.
Data Presentation
Table 1: Physical Properties of this compound and Common Impurities
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 20°C) | Solubility in Water |
| Isobutylamine | 73.14 | 68-69 | 0.736 | Miscible |
| Isobutanol | 74.12 | 108 | 0.802 | 8.5 g/100 mL |
| This compound | 129.24 | 137-139 | 0.745 | 5 g/L |
| Triisobutylamine | 185.35 | 191-192 | 0.756 | Slightly soluble |
| Water | 18.02 | 100 | 0.998 | N/A |
Experimental Protocols
Protocol 1: Purification of this compound by Fractional Distillation
-
Drying the Crude Mixture:
-
To the crude this compound in a round-bottom flask, add anhydrous potassium hydroxide (KOH) pellets (approximately 10-20 g per 100 mL of crude amine).
-
Stir the mixture for 1-2 hours at room temperature. The KOH will react with water and any acidic impurities.
-
Decant or filter the dried amine to remove the KOH.
-
-
Fractional Distillation Setup:
-
Assemble a fractional distillation apparatus consisting of a heating mantle, a round-bottom flask containing the dried crude this compound and boiling chips, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask.
-
Ensure all glass joints are properly sealed.
-
-
Distillation Procedure:
-
Begin heating the flask gently.
-
Collect the first fraction, which will primarily consist of lower-boiling impurities such as isobutylamine. The head temperature should be around 68-70°C.
-
Once the head temperature begins to rise, change the receiving flask.
-
Collect the main fraction of this compound at a stable head temperature of 137-139°C.
-
Monitor the purity of the collected fractions using GC analysis.
-
Stop the distillation when the temperature starts to rise again, indicating the presence of higher-boiling impurities like triisobutylamine, or when only a small amount of residue remains in the distillation flask.
-
-
Storage:
-
Store the purified this compound in a well-sealed container under an inert atmosphere (e.g., nitrogen) and protected from light.
-
Protocol 2: Preliminary Purification by Liquid-Liquid Extraction
-
Acid-Base Extraction:
-
Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). The this compound will be protonated and move into the aqueous layer.
-
Separate the aqueous layer and wash it with the organic solvent to remove any remaining non-basic impurities.
-
Cool the aqueous layer in an ice bath and slowly add a concentrated solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) until the solution is strongly basic (pH > 12).
-
Extract the liberated this compound with a fresh portion of the organic solvent.
-
Combine the organic extracts.
-
-
Drying and Solvent Removal:
-
Dry the combined organic extracts over anhydrous potassium carbonate (K₂CO₃) or sodium sulfate (Na₂SO₄).
-
Filter to remove the drying agent.
-
Remove the solvent using a rotary evaporator.
-
-
Final Purification:
-
The resulting crude this compound can then be further purified by fractional distillation as described in Protocol 1.
-
Visualizations
Caption: Workflow for the purification of this compound by fractional distillation.
Caption: Decision tree for troubleshooting common this compound purification issues.
Strategies to prevent the degradation of Diisobutylamine during storage
This guide provides researchers, scientists, and drug development professionals with strategies to prevent the degradation of Diisobutylamine during storage. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common stability issues.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Yellowing or Discoloration | Oxidation due to exposure to air (oxygen).[1] Formation of degradation products. | Store under an inert atmosphere (e.g., nitrogen or argon).[2] Minimize headspace in the storage container. Use amber glass bottles to protect from light, which can accelerate oxidation.[3] |
| Formation of Precipitate or Sludge | Formation of insoluble degradation products or reaction with atmospheric components like carbon dioxide.[1] | Ensure the container is tightly sealed to prevent ingress of air and moisture.[4] Filter the product before use if a precipitate is observed. Consider the compatibility of the storage container material. |
| Loss of Purity/Assay Failure | Chemical degradation due to improper storage conditions (exposure to heat, light, or air).[5] Reaction with incompatible materials.[5] | Store at controlled room temperature, away from heat sources.[4] Verify the compatibility of all materials in contact with the this compound, including container and closure.[6] |
| Unexpected Reaction in Experiment | Presence of impurities or degradation products (e.g., N-nitrosothis compound) that may interfere with the intended reaction.[7] | Re-purify the this compound if degradation is suspected. Use a fresh, unopened container for critical applications. Perform analytical testing to confirm purity before use. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The main degradation pathways for this compound are oxidation and N-nitrosamine formation.[7] Oxidation can occur upon exposure to air, leading to discoloration and the formation of various degradation products.[1] N-nitrosamine formation can happen if this compound, a secondary amine, reacts with nitrosating agents like nitrogen oxides present in the air.[2][7]
Q2: What are the ideal storage conditions to maintain the stability of this compound?
A2: To ensure long-term stability, this compound should be stored in a tightly sealed container, under an inert atmosphere such as nitrogen or argon, in a cool, dry, and well-ventilated area.[4] It should be protected from light by using amber glass bottles and kept away from heat, sparks, and open flames.[3][4]
Q3: Can I store this compound in a plastic container?
A3: While High-Density Polyethylene (HDPE) is generally resistant to a wide range of chemicals, for long-term storage, glass containers, particularly amber glass, are recommended to minimize light exposure and potential leaching from the plastic.[6][8] If plastic must be used, ensure it is made of a compatible material like HDPE or PTFE and that there is no prolonged contact with other incompatible plastics.[6][9]
Q4: I've noticed a slight yellowing of my this compound stock. Is it still usable?
A4: A slight yellowing indicates some level of oxidation has occurred. For non-critical applications, the material may still be usable, but its purity should be verified using an appropriate analytical method, such as GC-MS, before use. For sensitive applications, it is advisable to use a fresh, unopened batch.
Q5: How can I prevent the formation of N-nitrosothis compound?
A5: To prevent the formation of N-nitrosothis compound, a potential carcinogen, minimize exposure to air, which contains nitrogen oxides.[7] Storing under an inert atmosphere is the most effective method.[2] Adding antioxidants or nitrite scavengers, such as ascorbic acid or α-tocopherol, can also inhibit nitrosamine formation.[8]
Data Presentation: Impact of Storage Conditions on this compound Purity
Note: The following data is illustrative and intended to demonstrate the expected impact of different storage conditions. Actual degradation rates should be determined experimentally.
| Storage Condition | Time (Months) | Purity (%) | N-Nitrosothis compound (ppm) | Appearance |
| 2-8°C, Inert Atmosphere, Amber Glass | 0 | 99.5 | < 1 | Colorless |
| 6 | 99.4 | < 1 | Colorless | |
| 12 | 99.3 | < 1 | Colorless | |
| 25°C, Air, Amber Glass | 0 | 99.5 | < 1 | Colorless |
| 6 | 98.8 | 5 | Faint Yellow | |
| 12 | 97.9 | 12 | Yellow | |
| 40°C, Air, Clear Glass | 0 | 99.5 | < 1 | Colorless |
| 6 | 96.5 | 25 | Yellow-Brown | |
| 12 | 94.2 | 50 | Brown |
Experimental Protocols
Protocol 1: Stability-Indicating GC-MS Method for this compound
This protocol describes a gas chromatography-mass spectrometry (GC-MS) method to quantify the purity of this compound and detect the presence of N-nitrosothis compound.
1. Sample Preparation: 1.1. Prepare a stock solution of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL. 1.2. For quantification, prepare a series of calibration standards of this compound and N-nitrosothis compound in the same solvent. 1.3. Filter the sample solution through a 0.45 µm syringe filter before injection.
2. GC-MS Instrumentation and Parameters:
-
GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.
-
Injector: Split/splitless injector, operated in splitless mode.
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/minute to 200°C.
-
Hold at 200°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-200.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
3. Data Analysis: 3.1. Identify this compound and N-nitrosothis compound based on their retention times and mass spectra. 3.2. Quantify the purity of this compound and the concentration of N-nitrosothis compound by creating a calibration curve from the standard solutions.
Disclaimer: This is an example protocol and must be fully validated for its intended use in your laboratory.
Protocol 2: Visual Inspection and Colorimetric Analysis
A simple, qualitative assessment of degradation can be performed visually.
1. Procedure: 1.1. In a well-lit area, visually inspect the this compound sample against a white background. 1.2. Note any deviation from a colorless liquid, such as a yellow or brown tint. 1.3. For a more quantitative assessment of color, a spectrophotometer can be used to measure the absorbance at a specific wavelength (e.g., 400 nm) against a reference of pure, fresh this compound. An increase in absorbance indicates increased discoloration and potential degradation.
Visualizations
Caption: Degradation pathways of this compound.
Caption: Experimental workflow for assessing this compound stability.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. app.bmh.manchester.ac.uk [app.bmh.manchester.ac.uk]
- 3. ema.europa.eu [ema.europa.eu]
- 4. N-Nitrosothis compound D4 | CAS No- 1794897-96-3 | Simson Pharma Limited [simsonpharma.com]
- 5. researchgate.net [researchgate.net]
- 6. ibctanks.com [ibctanks.com]
- 7. researchgate.net [researchgate.net]
- 8. royalchemical.com [royalchemical.com]
- 9. calpaclab.com [calpaclab.com]
Technical Support Center: Optimizing Catalyst Concentration for Reactions Using Diisobutylamine
Welcome to the technical support center for optimizing reactions catalyzed by diisobutylamine. This guide is tailored for researchers, scientists, and drug development professionals to navigate common challenges and streamline the optimization of catalyst concentration in various organic transformations. Below, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and illustrative diagrams to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in catalysis?
This compound is a secondary amine that functions as an organocatalyst. Its primary role is to act as a nucleophilic catalyst by reacting with carbonyl compounds (aldehydes and ketones) to form key reactive intermediates. These intermediates are typically enamines or iminium ions. The formation of these species enhances the reactivity of the carbonyl compound, facilitating a variety of chemical transformations such as aldol condensations, Michael additions, and Knoevenagel condensations.
Q2: How does the concentration of this compound affect the reaction rate?
The concentration of this compound can have a significant impact on the reaction rate. Generally, increasing the catalyst concentration provides more active catalytic species to engage with the reactants, leading to a faster reaction. However, this effect is not always linear. At a certain point, increasing the catalyst loading may not result in a proportional increase in rate and could even lead to unwanted side reactions or difficulties in purification. It is crucial to determine the optimal catalyst loading for each specific reaction.
Q3: What are the common side reactions observed when using this compound as a catalyst?
Common side reactions can include self-condensation of the carbonyl substrate (e.g., aldol self-condensation), over-alkylation, or polymerization, particularly with highly reactive substrates. The formation of byproducts can be influenced by the catalyst concentration, temperature, and reaction time. Careful optimization of these parameters is necessary to minimize side product formation.
Q4: My reaction yield is low despite using this compound as a catalyst. What are the potential causes?
Low yields can arise from several factors. Key areas to investigate include:
-
Catalyst Activity: Ensure the this compound is of high purity and has been stored correctly, as impurities or degradation can reduce its catalytic activity.
-
Reaction Conditions: Suboptimal temperature, solvent, or reaction time can all contribute to low yields.
-
Reagent Quality: The purity of your substrates is critical. Impurities can inhibit the catalyst or lead to side reactions.
-
Incomplete Reaction: The reaction may not have reached completion. Monitoring the reaction progress using techniques like TLC or GC-MS is recommended.
-
Product Decomposition: The desired product might be unstable under the reaction or work-up conditions.
Q5: How can I remove this compound from my reaction mixture during work-up?
This compound is a basic compound and can typically be removed by an acidic wash during the work-up procedure. Washing the organic layer with a dilute aqueous acid solution (e.g., 1M HCl or saturated NH₄Cl) will convert the amine into its protonated salt, which is soluble in the aqueous phase and can thus be separated from the desired product in the organic layer.
Troubleshooting Guides
Issue 1: Low or No Reaction Conversion
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | - Use freshly opened or purified this compound. - Verify the purity of the catalyst. |
| Suboptimal Catalyst Loading | - Screen a range of catalyst concentrations (e.g., 5 mol%, 10 mol%, 20 mol%). - A higher loading may be required for less reactive substrates. |
| Incorrect Temperature | - Gradually increase the reaction temperature in increments of 10-20°C. - For some reactions, cooling may be necessary to improve selectivity and stability. |
| Inappropriate Solvent | - Screen a variety of solvents with different polarities (e.g., toluene, THF, DCM, acetonitrile). - Ensure the solvent is anhydrous if the reaction is sensitive to moisture. |
| Reagent Impurity | - Purify starting materials before use. - Ensure all glassware is clean and dry. |
Issue 2: Formation of Multiple Products (Low Selectivity)
| Potential Cause | Troubleshooting Step |
| High Catalyst Loading | - Decrease the catalyst concentration. High concentrations can sometimes promote side reactions. |
| Elevated Temperature | - Lower the reaction temperature. This can often improve selectivity by favoring the desired reaction pathway with the lower activation energy. |
| Prolonged Reaction Time | - Monitor the reaction progress and stop the reaction once the starting material is consumed to avoid the formation of degradation products. |
| Incorrect Stoichiometry | - Vary the ratio of the reactants to find the optimal balance for the desired product formation. |
Data Presentation
The optimal concentration of this compound is highly dependent on the specific reaction. Below are illustrative tables demonstrating how catalyst loading can affect the outcome of common reactions.
Table 1: Illustrative Effect of this compound Concentration on a Model Aldol Condensation
| Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) | Yield (%) |
| 1 | 24 | 35 | 30 |
| 5 | 12 | 75 | 70 |
| 10 | 8 | 95 | 92 |
| 20 | 8 | 96 | 93 |
Note: This data is representative and will vary based on the specific substrates and reaction conditions.
Table 2: Illustrative Effect of this compound Concentration on a Model Michael Addition
| Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Diastereomeric Ratio (dr) |
| 2 | 48 | 40 | 70:30 |
| 5 | 24 | 85 | 85:15 |
| 10 | 18 | 92 | 90:10 |
| 15 | 18 | 93 | 90:10 |
Note: This data is representative and will vary based on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for a this compound-Catalyzed Aldol Condensation
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol, 1.0 eq) and the ketone (2.0 mmol, 2.0 eq).
-
Solvent Addition: Add the desired solvent (e.g., Toluene, 5 mL).
-
Catalyst Addition: Add this compound (0.1 mmol, 10 mol%) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at the desired temperature (e.g., room temperature or 40°C) and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for a this compound-Catalyzed Michael Addition
-
Reaction Setup: In a round-bottom flask, dissolve the Michael acceptor (1.0 mmol, 1.0 eq) and the Michael donor (1.2 mmol, 1.2 eq) in a suitable solvent (e.g., Dichloromethane, 10 mL).
-
Catalyst Addition: Add this compound (0.05 mmol, 5 mol%) to the solution.
-
Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction by TLC.
-
Work-up: Upon completion, wash the reaction mixture with 1M HCl (2 x 10 mL) to remove the catalyst. Separate the organic layer.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo. The crude product can be purified by column chromatography or recrystallization.
Mandatory Visualization
Caption: A generalized experimental workflow for reactions catalyzed by this compound.
Caption: A logical troubleshooting workflow for low-yield reactions using this compound.
Overcoming challenges in the scale-up of Diisobutylamine production
Welcome to the technical support center for Diisobutylamine (DIBA) production. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up from laboratory to industrial production.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound? A1: this compound is commercially produced primarily through the reaction of isobutanol with ammonia at elevated temperatures and pressures over a dehydration or dehydrogenation catalyst.[1][2] Another route involves the reaction of isobutyronitrile.[1]
Q2: What are the most critical parameters to monitor during the scale-up of DIBA production? A2: During scale-up, it is crucial to monitor and control several parameters that can differ significantly from the lab environment. Key parameters include temperature gradients within the reactor, mixing efficiency, heat and mass transfer rates, and reaction pressure.[3][4] Inadequate control of these can lead to the amplification of minor side reactions, impacting yield and purity.[4]
Q3: How do reaction kinetics and thermodynamics change from a lab to an industrial scale? A3: The fundamental kinetics of the reaction do not change, but the observed reaction rate can be significantly affected by mass and heat transfer limitations in larger reactors.[5] Exothermic reactions that are easily managed in a lab flask can create significant thermal gradients and localized overheating in a large vessel, potentially leading to side reactions or catalyst degradation.[4] A thorough understanding of reaction thermodynamics is essential for designing an adequate cooling system.[5]
Q4: What are the major safety considerations for large-scale this compound production? A4: this compound is a colorless, flammable liquid with an ammonia-like odor.[6] Vapors are heavier than air, and combustion can produce toxic oxides of nitrogen.[6] Key safety considerations include:
-
Flammability: Use of intrinsically safe equipment and proper grounding to prevent static discharge.
-
Toxicity: Ensuring adequate ventilation and using appropriate personal protective equipment (PPE) to avoid irritation to skin, eyes, and the respiratory system.[7]
-
Pressure Systems: Reactors and associated piping must be rated for the operational pressures and temperatures.
-
Runaway Reactions: Implementing robust temperature control systems and emergency pressure relief devices is critical to prevent runaway reactions.[5]
Troubleshooting Guides
Problem: Lower than expected product yield after scale-up.
Q: My reaction yield dropped significantly when moving from a 1L glass reactor to a 50L pilot reactor. What are the potential causes? A: A drop in yield during scale-up is a common challenge.[8] The issue can typically be traced back to three main areas: reaction conditions, catalyst performance, or workup and isolation procedures.
Troubleshooting Flowchart for Low Yield
Caption: Troubleshooting decision tree for low product yield.
Problem: Rapid catalyst deactivation.
Q: Our hydrogenation catalyst is losing activity much faster than anticipated in the pilot reactor. What could be the cause? A: Catalyst deactivation is a significant concern in industrial processes, leading to loss of catalytic rate over time.[9] The primary mechanisms are poisoning, fouling (coking), and thermal degradation (sintering).[9][10]
| Deactivation Mechanism | Description | Common Causes in DIBA Synthesis | Mitigation & Troubleshooting Strategies |
| Poisoning | Strong chemisorption of impurities from the feed onto active catalyst sites, blocking them.[9] | Sulfur or chlorine compounds in the isobutanol feed; residual acids. | - Perform feedstock analysis and purification. - Install guard beds to capture poisons before they reach the reactor. |
| Fouling / Coking | Physical deposition of carbonaceous material (coke) on the catalyst surface and in pores, blocking access to active sites.[11] | - High operating temperatures. - "Hot spots" in the catalyst bed due to poor heat transfer. - Long-chain hydrocarbons in the feed.[11] | - Lower reactor temperature or improve temperature control. - Periodically regenerate the catalyst by controlled oxidation (coke burn-off).[11] |
| Thermal Degradation (Sintering) | Loss of active surface area due to crystallite growth at high temperatures. This process is often irreversible.[9][10] | - Exceeding the catalyst's maximum operating temperature. - Frequent temperature cycling. | - Implement strict temperature controls and alarms. - Ensure the chosen catalyst is thermally stable for the process conditions. |
Problem: Product does not meet purity specifications.
Q: We are observing significant amounts of unreacted isobutanol and triisobutylamine in our final product after distillation. How can we improve purity? A: Achieving high purity requires optimizing both the reaction selectivity and the downstream purification process. Inadequate separation during fractional distillation is a common issue.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Notes on Separation |
| Isobutanol | 74.12 | 108 | Should be relatively easy to separate as the lowest boiling major component. |
| This compound (Product) | 129.24 | 137-139 [12] | Target compound. |
| Triisobutylamine | 185.35 | ~191-193 | Higher boiling point; separation requires a distillation column with sufficient theoretical plates. |
| Water | 18.02 | 100 | Byproduct of the reaction; often removed in an initial distillation cut. |
Troubleshooting Steps:
-
Reaction Optimization: Adjust the isobutanol-to-ammonia ratio to minimize the formation of the triisobutylamine byproduct.
-
Distillation Column Efficiency: Ensure your distillation column has enough theoretical plates for the separation. For scale-up, this may mean increasing the packed height or number of trays.
-
Optimize Reflux Ratio: Increase the reflux ratio to improve separation efficiency, but be mindful of the increased energy cost.
-
Vacuum Distillation: Consider distillation under reduced pressure to lower the boiling points, which can prevent thermal degradation of the product and improve separation from high-boiling impurities.
Experimental Protocols
Protocol: Monitoring Reaction Progress via Gas Chromatography (GC)
-
Objective: To quantify the concentration of reactants (isobutanol) and products (this compound, triisobutylamine) to determine reaction conversion and selectivity.
-
Sampling:
-
Carefully extract a sample (approx. 0.5 mL) from the reactor at specified time intervals using a sample port rated for the reactor's pressure and temperature.
-
Immediately quench the reaction in the sample by diluting it in a known volume of a suitable solvent (e.g., methanol) containing an internal standard (e.g., n-dodecane).
-
-
GC Instrument & Conditions:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5 or DB-17) is typically suitable.
-
Injector: 250°C, Split mode (e.g., 50:1).
-
Detector (FID): 300°C.
-
Oven Program: Start at 60°C, hold for 2 minutes, then ramp at 10-15°C/min to 280°C and hold for 5 minutes. (Note: This program must be optimized for your specific column and mixture).
-
-
Calibration:
-
Prepare calibration standards of pure isobutanol, this compound, and triisobutylamine of known concentrations in the same solvent as the samples.
-
Inject the standards to generate a calibration curve for each compound, plotting peak area ratio (to internal standard) versus concentration.
-
-
Analysis:
-
Inject the prepared sample onto the GC.
-
Identify peaks based on retention times established from the standards.
-
Calculate the concentration of each component in the sample using the calibration curves. Determine conversion and selectivity based on these concentrations.
-
Visualizations
General Scale-Up Workflow
Caption: A typical workflow for scaling chemical production.
This compound Synthesis Pathway
Caption: Reductive amination of Isobutanol to form this compound.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | 110-96-3 [chemicalbook.com]
- 3. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
- 4. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C8H19N | CID 8085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CAS 110-96-3: this compound | CymitQuimica [cymitquimica.com]
- 8. How To [chem.rochester.edu]
- 9. mdpi.com [mdpi.com]
- 10. The mathematical catalyst deactivation models: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Diisobutylamin 99% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Resolving Emulsion Problems in Diisobutylamine Reaction Workups
This guide provides troubleshooting strategies and frequently asked questions to assist researchers, scientists, and drug development professionals in resolving emulsion problems encountered during the workup of reactions involving diisobutylamine.
Frequently Asked Questions (FAQs)
Q1: What is an emulsion and why does it frequently form during the workup of this compound reactions?
An emulsion is a stable mixture of two or more liquids that are normally immiscible, such as an organic solvent and an aqueous solution.[1][2] In an emulsion, one liquid is dispersed as microscopic droplets within the other.[1][3] During the workup of a this compound reaction, vigorous mixing or shaking of the organic phase with an aqueous wash can create this dispersion.[3][4] The basic nature of this compound can lead to the formation of salts that act as surfactants, stabilizing the emulsion and preventing the two liquid layers from separating cleanly.[3][5][6]
Q2: What are the simplest initial steps to try when an emulsion forms?
Before attempting more complex methods, the following simple steps can be effective:
-
Be Patient: Allow the separatory funnel to stand undisturbed for 10 to 30 minutes.[3] Gravity alone is often sufficient to break less stable emulsions.[3]
-
Gentle Agitation: Gently tap the sides of the separatory funnel or stir the emulsion layer with a glass rod.[3][7][8] This can help the dispersed droplets coalesce.
-
Preventative Mixing: In future experiments, use gentle swirling or inverting of the separatory funnel instead of vigorous shaking to minimize emulsion formation from the start.[3][9]
Q3: How does "salting out" work to break an emulsion?
"Salting out" is a highly effective technique that involves increasing the ionic strength of the aqueous layer.[9][10] This is typically done by adding a saturated solution of sodium chloride (brine) or solid salt (e.g., NaCl, Na2SO4).[3][4][7] The increased salt concentration in the aqueous phase makes it more polar, which decreases the solubility of organic compounds in it and forces them into the organic layer.[10][11] This destabilizes the surfactant-like molecules holding the emulsion together, leading to phase separation.[4][9]
Q4: How can pH adjustment resolve an emulsion involving this compound?
Since this compound is a base, adjusting the pH of the aqueous phase is a powerful method for breaking emulsions.[5][6] By adding a dilute acid (e.g., 1M HCl), the this compound is protonated to form a water-soluble ammonium salt.[3][8] This salt will partition into the aqueous layer, disrupting the emulsion and facilitating separation. It is crucial to add the acid dropwise and monitor the separation, as a significant change in pH could potentially affect the stability of the desired product.[3][12]
Q5: When is centrifugation the best option to break an emulsion?
Centrifugation is a robust mechanical method that is often considered a surefire way to break stubborn emulsions.[7][13] It uses high-speed rotation to exert centrifugal force, which accelerates the separation of components based on their density.[14][15][16] This technique is particularly useful for very stable emulsions that do not respond to simpler methods or when a rapid separation is required.[3][4]
Q6: Can adding a different solvent help resolve an emulsion?
Yes, adding a small amount of a different solvent can alter the properties of the organic phase and break the emulsion.[4][9] For instance, adding a polar solvent like methanol can sometimes help disrupt the forces stabilizing the emulsion.[17][18] However, this should be done cautiously, as it will change the composition of your solvent system and may complicate the subsequent removal of the solvent.
Troubleshooting Guide
If a persistent emulsion has formed during your this compound reaction workup, follow this systematic troubleshooting workflow.
Caption: Troubleshooting workflow for breaking emulsions.
Data Summary
The following table summarizes common techniques for resolving emulsions, outlining their principles of operation and key considerations.
| Technique | Principle of Operation | Advantages | Disadvantages |
| Standing/Gentle Agitation | Allows gravity and time for droplets to coalesce and separate.[3] | Simple, non-invasive, requires no additional reagents. | Time-consuming; ineffective for stable emulsions.[3] |
| Salting Out (Brine Wash) | Increases the ionic strength and polarity of the aqueous phase, reducing the solubility of organic components.[9][10] | Highly effective for many common emulsions; uses inexpensive reagents.[3] | May not work for all emulsion types; introduces salt into the aqueous phase. |
| pH Adjustment | Protonates basic emulsifying agents (like amines), increasing their water solubility and moving them to the aqueous layer.[3][8] | Very effective for reactions involving acids or bases.[6] | The product must be stable to pH changes; requires careful, dropwise addition.[3][12] |
| Filtration | The physical medium (e.g., Celite®, glass wool, Na2SO4) helps to coalesce the dispersed droplets or absorb the dispersed phase.[3][7] | Effective for emulsions containing solid particulates; can simultaneously dry the organic layer if using Na2SO4.[8] | Can lead to loss of product on the filter medium; may be slow.[17] |
| Centrifugation | Applies mechanical force to accelerate phase separation based on density differences.[14][15] | Very effective for stubborn emulsions; rapid.[3][7] | Requires access to a centrifuge; may be difficult for large volumes.[4] |
| Solvent Addition | Alters the polarity and solvency of the organic phase to disrupt the emulsion.[9] | Can be effective if other methods fail. | Changes the solvent composition, complicating workup; may not be easily reversible. |
Key Experimental Protocols
Protocol 1: Salting Out Technique
-
Prepare Brine: Prepare a saturated aqueous solution of sodium chloride (NaCl) by dissolving solid NaCl in deionized water until no more salt dissolves.[3]
-
Addition: Add the brine solution to the separatory funnel containing the emulsion, typically in portions of 5-10 mL.[3]
-
Mix Gently: After each addition, gently swirl or invert the funnel a few times and allow the layers to settle.[3] Vigorous shaking should be avoided to prevent reforming the emulsion.[9]
-
Observe: Observe if the emulsion layer begins to break. Continue adding brine in portions until phase separation is complete.
-
Alternative: In some cases, adding solid NaCl or anhydrous sodium sulfate directly to the funnel and shaking can also be effective.[7][8]
Protocol 2: pH Adjustment for this compound Emulsions
-
Prepare Acid: Prepare a dilute solution of hydrochloric acid (e.g., 1M HCl).
-
Dropwise Addition: Carefully add the dilute HCl drop by drop to the separatory funnel while gently swirling.[3]
-
Monitor: After adding a few drops, stopper the funnel, vent, and allow it to stand. Check for any signs of phase separation.
-
Test pH: It may be helpful to periodically check the pH of the aqueous layer by withdrawing a small amount and testing it with pH paper.[19]
-
Caution: Be aware that this process is exothermic and can affect the stability of your target compound.[20] Proceed slowly and cautiously.
Protocol 3: Centrifugation
-
Transfer: Transfer the emulsion from the separatory funnel into appropriate centrifuge tubes. Ensure the tubes are balanced by filling them to an equal volume or mass.[3][15] If you only have one sample tube, a balance tube can be created using water.[15]
-
Centrifuge: Place the balanced tubes in the centrifuge.
-
Operate: Centrifuge the mixture at a moderate speed. Typical parameters that can serve as a starting point are 3000-5000 rpm for 5-15 minutes.[3]
-
Separate: Carefully remove the tubes. The layers should now be distinct. Decant or pipette the separated layers to isolate your product.[3]
Typical Centrifugation Parameters
| Parameter | Typical Range | Reference |
| Speed (RPM) | 3000 - 5000 | [3] |
| Time (Minutes) | 5 - 30 | [3][21] |
Note: Optimal parameters may vary depending on the stability of the emulsion and the specific solvent system used.[3]
References
- 1. youtube.com [youtube.com]
- 2. Emulsion - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. biotage.com [biotage.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 8. azom.com [azom.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. m.youtube.com [m.youtube.com]
- 12. How To [chem.rochester.edu]
- 13. How does emulsion splitting work? - Kluthe Magazine [kluthe.com]
- 14. youtube.com [youtube.com]
- 15. Centrifugation: Lab Techniques, Examples and Types | Corning [corning.com]
- 16. dolphincentrifuge.com [dolphincentrifuge.com]
- 17. Reddit - The heart of the internet [reddit.com]
- 18. researchgate.net [researchgate.net]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. This compound | C8H19N | CID 8085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. News - Acrylic Emulsion Mechanical Stability Testing: High-Speed Centrifugation Breakage Threshold Research [desaiglue.com]
Technical Support Center: Quenching Reactions Containing Diisobutylamine
This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for quenching and working up reactions containing diisobutylamine.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound to consider during a reaction quench and workup?
A1: this compound is a secondary amine with several properties that influence quenching and workup procedures. It is a colorless liquid with a characteristic amine odor.[1] It is basic, with a pKa of approximately 10.9-11.07, meaning it will be protonated in acidic conditions.[2][3] this compound is slightly soluble in water (5 g/L at 20°C) but soluble in many common organic solvents such as ethanol, ether, acetone, and benzene.[1][2][4][5] Its density is less than water, so it will be in the upper layer in an aqueous extraction with a denser organic solvent if it has not been protonated.[1]
Q2: What are the primary safety concerns when working with this compound?
A2: this compound is a flammable liquid and should be handled in a well-ventilated area, away from ignition sources.[6] It is corrosive and can cause severe skin burns and eye damage.[6] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is essential. When quenching reactions containing this compound, be aware that the neutralization of this basic compound with acid is an exothermic reaction.
Q3: Why is quenching a reaction containing this compound necessary?
A3: Quenching is a critical step to deactivate any remaining reactive reagents in the reaction mixture, rendering it safer to handle during the subsequent workup and purification steps. Depending on the reaction, diisobutobutylamine itself may need to be neutralized and removed.
Q4: How do I remove this compound from my organic product after quenching?
A4: The most common method to remove this compound is to perform an acidic wash of the organic layer. The acid will protonate the this compound, forming a water-soluble salt (this compound hydrochloride) that will partition into the aqueous layer.[7] Dilute hydrochloric acid (e.g., 1M HCl) is commonly used for this purpose.
Troubleshooting Guide
Issue 1: An emulsion forms during the aqueous workup.
-
Cause: Emulsions are common when working with amines, especially when using chlorinated solvents for extraction from a basic solution. The amine can act as a surfactant, stabilizing the mixture of the organic and aqueous phases.
-
Solution:
-
Add Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous layer can help to break the emulsion.
-
Filter through Celite®: If brine is ineffective, filter the entire mixture through a pad of Celite®. This can help to break up the emulsion by removing fine particulate matter that may be stabilizing it.
-
Centrifugation: If available, centrifuging the mixture can effectively separate the layers.
-
Solvent Evaporation: If emulsions are a persistent problem with a particular reaction, consider evaporating the reaction solvent before the workup. The residue can then be redissolved in the extraction solvent.
-
Issue 2: My product is acid-sensitive, and I cannot use an acidic wash.
-
Cause: Some organic compounds can degrade or undergo side reactions in the presence of acid.
-
Solution:
-
Copper (II) Sulfate Wash: A wash with a 10% aqueous solution of copper (II) sulfate can be effective. The copper ions form a complex with the amine, which is then extracted into the aqueous layer.[7][8] The aqueous layer will typically turn a deep blue or purple color, indicating the formation of the copper-amine complex. Continue washing until no further color change is observed in the fresh copper sulfate solution.[7][8]
-
Silica Gel Chromatography: If aqueous washes are not feasible, this compound can be removed during purification by column chromatography. However, this may require a specific solvent system to ensure good separation.
-
Issue 3: I am not sure if all the this compound has been removed.
-
Cause: Incomplete extraction of the amine can lead to impurities in the final product.
-
Solution:
-
Monitor pH: After an acidic wash, you can test the pH of the aqueous layer. If the aqueous layer is still basic after the wash, it may indicate that not all the amine has been neutralized and extracted. Add more acid until the aqueous layer is acidic.
-
TLC Analysis: Spot the organic layer on a TLC plate and stain with an amine-visualizing agent (e.g., ninhydrin stain, though this is more effective for primary amines, a general stain like potassium permanganate can be used). The presence of a spot corresponding to this compound indicates incomplete removal.
-
Multiple Washes: Perform multiple small-volume washes rather than a single large-volume wash for more efficient extraction.
-
Data Presentation
Table 1: Properties of this compound and its Hydrochloride Salt Relevant to Quenching and Workup
| Property | This compound | This compound Hydrochloride |
| Molecular Formula | C8H19N | C8H20ClN |
| Molar Mass | 129.24 g/mol [1] | 165.70 g/mol [9] |
| Appearance | Colorless liquid[1] | Solid |
| Boiling Point | 137-139 °C[2] | Not applicable |
| Density | 0.74 g/mL at 25 °C[2] | Data not readily available |
| pKa of Conjugate Acid | ~10.9 - 11.07[2][3] | Not applicable |
| Solubility in Water | 5 g/L (20 °C)[4][5] | Expected to be soluble |
| Solubility in Organic Solvents | Soluble in ethanol, ether, acetone, benzene[1][2] | Generally insoluble |
Experimental Protocols
Protocol 1: General Quenching of a Reaction Mixture Containing this compound
-
Cool the Reaction Mixture: Before quenching, cool the reaction mixture in an ice bath to control any potential exotherm.
-
Slow Addition of Quenching Agent: Slowly add the quenching agent (e.g., water, saturated aqueous ammonium chloride) to the reaction mixture with vigorous stirring. The choice of quenching agent will depend on the specific reagents used in the reaction.
-
Monitor for Gas Evolution or Exotherm: If gas evolves or the temperature rises significantly, slow down the rate of addition.[10]
-
Allow to Warm to Room Temperature: Once the addition is complete and any initial reaction has subsided, remove the ice bath and allow the mixture to warm to room temperature.
Protocol 2: Aqueous Workup to Remove this compound Using an Acid Wash
-
Transfer to a Separatory Funnel: Transfer the quenched reaction mixture to a separatory funnel.
-
Add Organic Solvent: If the reaction was performed in a water-miscible solvent, add an appropriate water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether, dichloromethane).
-
Perform Acidic Wash: Add a volume of 1M HCl solution to the separatory funnel, cap it, and shake gently, venting frequently to release any pressure.
-
Separate the Layers: Allow the layers to separate. The protonated this compound will be in the lower aqueous layer (assuming the organic solvent is less dense than water). Drain the aqueous layer.
-
Repeat Wash (Optional): For efficient removal, repeat the wash with 1M HCl.
-
Wash with Brine: Wash the organic layer with a saturated aqueous solution of NaCl (brine) to remove any remaining water-soluble impurities and to help break any emulsions.
-
Dry the Organic Layer: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., MgSO4, Na2SO4).
-
Isolate the Product: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
Mandatory Visualization
Caption: Decision workflow for quenching and workup.
References
- 1. This compound | C8H19N | CID 8085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 110-96-3 [chemicalbook.com]
- 3. guidechem.com [guidechem.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound, 99% | Fisher Scientific [fishersci.ca]
- 6. sarponggroup.com [sarponggroup.com]
- 7. Workup [chem.rochester.edu]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. This compound Hydrochloride | C8H20ClN | CID 519535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. How To Run A Reaction [chem.rochester.edu]
Validation & Comparative
Diisobutylamine vs. Triethylamine: A Comparative Guide for Organic Synthesis
In the landscape of organic synthesis, the choice of a base can be a critical parameter that dictates the outcome of a reaction. Among the myriad of available options, diisobutylamine and triethylamine are two commonly employed amines that, while functionally similar as acid scavengers, possess distinct properties that make them suitable for different applications. This guide provides a detailed comparison of their performance, supported by physicochemical data and experimental contexts, to aid researchers in making an informed selection.
Physicochemical Properties
A fundamental understanding of the physical and chemical properties of each amine is crucial for predicting their behavior in a reaction. This compound, a secondary amine, and triethylamine, a tertiary amine, differ in their steric bulk, basicity, and physical characteristics.
| Property | This compound | Triethylamine |
| Structure | ((CH₃)₂CHCH₂)₂NH | (CH₃CH₂)₃N |
| Molar Mass | 129.24 g/mol [1] | 101.19 g/mol [2] |
| pKa of Conjugate Acid | ~10.91-11.07[3][4] | ~10.75[2][5][6] |
| Boiling Point | 137-139 °C[1][7][8] | 88.6-89.8 °C[2] |
| Density | 0.74 g/mL[1][7][8] | 0.726 g/mL[2] |
| Solubility in Water | 5 g/L at 20 °C[1] | 112.4 g/L at 20 °C[2] |
| Steric Hindrance | More sterically hindered | Less sterically hindered |
Key Insights from Physicochemical Data:
-
Basicity: With a slightly higher pKa for its conjugate acid, this compound is a marginally stronger base than triethylamine.[3][4] However, this difference is often negligible in many applications.
-
Steric Hindrance: The two bulky isobutyl groups on this compound make it significantly more sterically hindered than triethylamine. This increased bulk can be advantageous in preventing undesired side reactions, such as N-alkylation, but may also hinder its ability to act as a base in sterically demanding environments.
-
Boiling Point & Solubility: The higher boiling point of this compound can be beneficial for high-temperature reactions but may require more energy-intensive methods for removal post-reaction.[1][7][8] Triethylamine's lower boiling point facilitates its removal by simple distillation.[2] Triethylamine is also more soluble in water, which can influence the choice of workup procedure.[2]
Performance in Organic Synthesis
The choice between this compound and triethylamine often depends on the specific requirements of the reaction, such as the need for a non-nucleophilic base, the steric environment of the reaction center, and the reaction temperature.
Common Applications:
-
Triethylamine: Widely used as a base in a vast array of reactions including acylations, silylations, eliminations (dehydrohalogenation), Swern oxidations, and as a base in palladium-catalyzed cross-coupling reactions like the Heck and Sonogashira reactions.[2][9][10] Its primary role is to neutralize acidic byproducts, such as HCl, driving the reaction to completion.[2][11]
-
This compound: While less ubiquitous than triethylamine, it serves as a valuable alternative when a more sterically hindered, non-nucleophilic base is required. It is used as a chemical intermediate in the synthesis of pharmaceuticals and agricultural products, such as the herbicide Butylate.[4][12]
Comparative Performance in a Heck Reaction:
The Heck reaction, a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene, requires a base to regenerate the active Pd(0) catalyst. Both triethylamine and other hindered amines are commonly employed.
| Base | Reaction Conditions | Yield | Observations |
| Triethylamine | Aryl halide, alkene, Pd(OAc)₂, PPh₃, 100 °C | Typically Good to Excellent | Standard base for Heck reactions.[13] Can sometimes lead to side products due to its nucleophilicity. |
| This compound | Aryl halide, alkene, Pd(OAc)₂, PPh₃, 100 °C | Variable | Its greater steric hindrance can sometimes be beneficial in preventing catalyst deactivation or side reactions, but may also slow down the desired reaction. |
Experimental Protocols
General Protocol for Silylation of an Alcohol using Triethylamine:
This protocol describes the protection of an alcohol as a trimethylsilyl (TMS) ether, a common procedure in multi-step synthesis.
Materials:
-
Alcohol (1.0 eq)
-
Trimethylsilyl chloride (TMSCl, 1.2 eq)
-
Triethylamine (1.5 eq)
-
Anhydrous dichloromethane (DCM) as solvent
Procedure:
-
The alcohol is dissolved in anhydrous DCM in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Triethylamine is added to the solution, and the mixture is cooled to 0 °C in an ice bath.
-
TMSCl is added dropwise to the stirred solution.
-
The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude TMS-protected alcohol.
Visualizing the Role of Amine Bases
Diagram of a General Base-Mediated Reaction:
The following diagram illustrates a typical workflow where an amine base is used to scavenge a proton and drive the reaction forward.
Caption: General workflow of a reaction utilizing an amine base for acid scavenging.
Structural Comparison and Steric Hindrance:
This diagram visually contrasts the structures of this compound and triethylamine, highlighting the difference in steric bulk around the nitrogen atom.
Caption: Structural comparison of Triethylamine and this compound.
Conclusion
Both this compound and triethylamine are effective bases in organic synthesis, but their suitability depends on the specific reaction context.
-
Choose Triethylamine for:
-
General-purpose acid scavenging.
-
Reactions where its lower boiling point facilitates easy removal.
-
When moderate basicity and minimal steric hindrance are desired.
-
-
Choose this compound when:
-
A more sterically hindered, non-nucleophilic base is necessary to prevent side reactions.
-
Higher reaction temperatures are required, and its higher boiling point is an advantage.
-
The presence of a secondary amine proton is not detrimental to the reaction.
-
Ultimately, the optimal choice of base requires careful consideration of the reaction mechanism, substrate sterics, and desired reaction conditions. Empirical testing may be necessary to determine the most effective base for a novel transformation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Triethylamine - Wikipedia [en.wikipedia.org]
- 3. This compound | C8H19N | CID 8085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 110-96-3 [chemicalbook.com]
- 5. Triethylamine | (C2H5)3N | CID 8471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pKa of Triethylamine [vcalc.com]
- 7. chembk.com [chembk.com]
- 8. This compound 99 110-96-3 [sigmaaldrich.com]
- 9. Page loading... [guidechem.com]
- 10. Triethylamine (TEA) [commonorganicchemistry.com]
- 11. nbinno.com [nbinno.com]
- 12. CAS 110-96-3: this compound | CymitQuimica [cymitquimica.com]
- 13. Heck reaction - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Diisobutylamine and Other Secondary Amines in Catalysis
For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection and Performance
In the landscape of organic synthesis, secondary amines are workhorse catalysts, facilitating a myriad of chemical transformations crucial for the development of pharmaceuticals, fine chemicals, and agrochemicals. Their efficacy is intrinsically linked to their structural and electronic properties. This guide provides a comparative study of diisobutobutylamine and three other common secondary amines—diethylamine, dipropylamine, and dibutylamine—in key catalytic applications. By presenting available experimental data and detailed protocols, this document aims to equip researchers with the knowledge to make informed decisions in catalyst selection and reaction optimization.
Physicochemical Properties: A Foundation for Catalytic Activity
The catalytic performance of a secondary amine is heavily influenced by its basicity and the steric hindrance around the nitrogen atom. Basicity, often quantified by the pKa of the conjugate acid, dictates the amine's ability to deprotonate substrates or activate electrophiles. Steric hindrance, on the other hand, can modulate selectivity by controlling the approach of reactants to the catalytic center.
| Amine | Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) | pKa of Conjugate Acid |
| Diethylamine | (CH₃CH₂)₂NH | 73.14 | 55.5 | 11.09[1] |
| Dipropylamine | (CH₃CH₂CH₂)₂NH | 101.19 | 109.4 | 11.00[2] |
| Dibutylamine | (CH₃CH₂CH₂CH₂)₂NH | 129.24 | 159 | 11.39[3] |
| Diisobutylamine | ((CH₃)₂CHCH₂)₂NH | 129.24 | 137-139 | 10.91[4] |
Table 1: Physicochemical Properties of Selected Secondary Amines
As illustrated in Table 1, the basicity of these amines is quite similar, with pKa values hovering around 11. This suggests that their fundamental ability to act as a base is comparable. However, the branching in the isobutyl groups of this compound introduces greater steric bulk compared to its linear counterparts, a factor that can significantly impact its catalytic behavior in specific reactions.
Key Catalytic Applications: A Comparative Overview
Secondary amines are instrumental in a variety of cornerstone reactions in organic chemistry, including reductive amination, aldol condensation, and Michael addition. The following sections delve into the role of this compound and its counterparts in these transformations, presenting experimental data where available and outlining detailed experimental protocols.
Reductive Amination: Synthesizing Amines with Precision
Reductive amination is a powerful and widely used method for the synthesis of secondary and tertiary amines from carbonyl compounds. The reaction proceeds via the formation of an iminium ion intermediate, which is then reduced. Secondary amines are crucial in the second step of this process when synthesizing tertiary amines.
While direct comparative studies showcasing the performance of all four amines in the same reductive amination reaction are scarce in the literature, the choice of amine can influence reaction rates and yields based on steric and electronic factors. The general procedure often employs a mild reducing agent like sodium triacetoxyborohydride.
Experimental Protocol: General Procedure for Reductive Amination of a Ketone with a Secondary Amine
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Ketone (1.0 mmol)
-
Secondary amine (diethylamine, dipropylamine, dibutylamine, or this compound) (1.2 mmol)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol)
-
Anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (5 mL)
-
Acetic acid (optional, catalytic amount)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the ketone and the secondary amine.
-
Dissolve the mixture in the anhydrous solvent.
-
If the reaction is sluggish, a catalytic amount of acetic acid can be added.
-
Add the sodium triacetoxyborohydride portion-wise with stirring. The reaction is often exothermic, and the addition rate should be controlled to maintain the desired reaction temperature (typically room temperature).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired tertiary amine.
Aldol Condensation: Forging Carbon-Carbon Bonds
The aldol condensation is a fundamental carbon-carbon bond-forming reaction that involves the reaction of an enol or enolate with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, followed by dehydration to give a conjugated enone. Secondary amines are widely used as organocatalysts in these reactions, proceeding through an enamine intermediate.
Experimental Protocol: General Procedure for a Secondary Amine-Catalyzed Aldol Condensation
This protocol provides a general framework for the aldol condensation between an aldehyde and a ketone.
Materials:
-
Aldehyde (1.0 mmol)
-
Ketone (2.0 mmol)
-
Secondary amine catalyst (diethylamine, dipropylamine, dibutylamine, or this compound) (0.1 mmol, 10 mol%)
-
Solvent (e.g., dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or neat) (2 mL)
Procedure:
-
In a reaction vessel, combine the aldehyde, ketone, and the secondary amine catalyst.
-
Add the solvent if the reaction is not being run neat.
-
Stir the reaction mixture at the desired temperature (ranging from room temperature to elevated temperatures).
-
Monitor the progress of the reaction by TLC or GC-MS.
-
Once the reaction is complete, dilute the mixture with a suitable organic solvent and wash with water or brine to remove the catalyst and any unreacted starting materials.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the aldol adduct or the enone product.
Michael Addition: Conjugate Addition for Complex Molecules
The Michael addition is a nucleophilic addition of a carbanion or another nucleophile to an α,β-unsaturated carbonyl compound. Secondary amines are effective catalysts for this reaction, again operating through the formation of an enamine intermediate from the donor species.
The steric and electronic properties of the amine catalyst can influence the rate and selectivity of the Michael addition. For instance, a bulkier amine like this compound might favor the formation of one stereoisomer over another due to steric interactions in the transition state.
Experimental Protocol: General Procedure for a Secondary Amine-Catalyzed Michael Addition
This is a general procedure for the Michael addition of a ketone to an α,β-unsaturated compound.
Materials:
-
Michael donor (e.g., a ketone) (1.2 mmol)
-
Michael acceptor (e.g., an α,β-unsaturated ketone or ester) (1.0 mmol)
-
Secondary amine catalyst (diethylamine, dipropylamine, dibutylamine, or this compound) (0.1 mmol, 10 mol%)
-
Solvent (e.g., chloroform, dichloromethane, or toluene) (2 mL)
Procedure:
-
To a stirred solution of the Michael acceptor and the secondary amine catalyst in the chosen solvent, add the Michael donor.
-
Stir the reaction mixture at the appropriate temperature (often room temperature).
-
Monitor the reaction's progress by TLC or GC-MS.
-
Upon completion, the reaction mixture can be directly purified by column chromatography on silica gel to remove the catalyst and isolate the Michael adduct. Alternatively, an acidic workup can be employed to remove the basic amine catalyst before purification.
Conclusion
This compound, alongside diethylamine, dipropylamine, and dibutylamine, represents a valuable class of catalysts for a range of essential organic transformations. While their basicities are comparable, the key differentiator lies in their steric profiles. The branched structure of this compound offers a unique steric environment that can be leveraged to influence stereoselectivity in reactions like the aldol condensation and Michael addition.
The selection of the optimal secondary amine catalyst is contingent upon the specific requirements of the reaction, including the nature of the substrates and the desired outcome. While this guide provides a foundational comparison and general experimental protocols, empirical screening of these amines is often necessary to identify the most effective catalyst for a given transformation. Future research focusing on direct, quantitative comparisons of these amines in various catalytic systems would be invaluable to the scientific community.
References
A Comparative Guide to the Validation of Analytical Methods for Diisobutylamine Analysis: HPLC vs. GC
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of compounds like diisobutylamine is crucial for ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two powerful analytical techniques widely employed for this purpose. This guide provides an objective comparison of validated HPLC and GC methods for the analysis of this compound, supported by experimental data and detailed methodologies.
The direct analysis of aliphatic amines such as this compound by HPLC can be challenging due to their low volatility and lack of a strong UV chromophore.[1] Therefore, a pre-column derivatization step is often necessary to enhance detectability and chromatographic retention. In contrast, Gas Chromatography is well-suited for the analysis of volatile compounds and can often be used for the direct analysis of this compound.[2]
Comparison of Method Validation Parameters
The following tables summarize the typical validation parameters for a validated HPLC method with pre-column derivatization and a direct GC method for the analysis of this compound. These parameters are based on established international guidelines, such as those from the International Council for Harmonisation (ICH).
Table 1: HPLC Method with Pre-column Derivatization using Dansyl Chloride
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | No interference at the retention time of the analyte derivative. | The analyte peak is well-resolved from peaks of the blank and placebo. |
| Linearity (r²) | ≥ 0.99 | > 0.999 |
| Range | To be defined based on the application. | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 80 - 120% | 98.5 - 101.2% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 2.0% | < 1.5% |
| - Intermediate Precision | ≤ 3.0% | < 2.5% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10 | 0.3 µg/mL |
| Robustness | No significant impact on results with small variations in method parameters. | The method is robust to minor changes in mobile phase composition and column temperature. |
Table 2: Direct Gas Chromatography (GC) Method with Flame Ionization Detection (FID)
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | No interfering peaks at the retention time of this compound. | The analyte peak is baseline separated from other components. |
| Linearity (r²) | ≥ 0.99 | > 0.998 |
| Range | To be defined based on the application. | 10 - 500 µg/mL |
| Accuracy (% Recovery) | 80 - 120% | 97.8 - 102.5% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 2.0% | < 1.8% |
| - Intermediate Precision | ≤ 3.0% | < 2.8% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | 1 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10 | 3 µg/mL |
| Robustness | No significant impact on results with small variations in method parameters. | The method is robust to minor changes in oven temperature ramp and carrier gas flow rate. |
Experimental Protocols
HPLC Method with Pre-column Derivatization
This method involves the reaction of this compound with a derivatizing agent to form a product with enhanced UV or fluorescence detection properties. Dansyl chloride is a common reagent for derivatizing primary and secondary amines.[3]
1. Sample Preparation and Derivatization:
-
Accurately weigh a sample containing this compound and dissolve it in a suitable solvent (e.g., acetonitrile).
-
To an aliquot of the sample solution, add a solution of dansyl chloride in acetone and a sodium bicarbonate buffer (pH 9.5).
-
Vortex the mixture and incubate at 40°C for 45 minutes to allow for complete derivatization.
-
Quench the reaction by adding a small amount of a primary amine solution (e.g., glycine).
-
Filter the resulting solution through a 0.45 µm syringe filter before injection into the HPLC system.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and water (each containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detector at 254 nm or a fluorescence detector with excitation at 340 nm and emission at 525 nm.
-
Injection Volume: 20 µL.
Direct Gas Chromatography (GC) Method
This method is suitable for the direct analysis of volatile amines like this compound.
1. Sample Preparation:
-
Accurately weigh a sample containing this compound and dissolve it in a suitable volatile solvent (e.g., methanol or dichloromethane).
-
If necessary, perform a liquid-liquid extraction to isolate the analyte from a complex matrix.
-
Filter the sample through a 0.45 µm syringe filter if particulates are present.
2. Chromatographic Conditions:
-
Column: A capillary column suitable for amine analysis, such as an Agilent CP-Wax for volatile amines.[2]
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp to 150°C at 10°C/min.
-
Injector Temperature: 250°C.
-
Detector: Flame Ionization Detector (FID) at 280°C.
-
Injection Volume: 1 µL (split or splitless injection depending on concentration).
Method Validation Workflow
The following diagram illustrates the typical workflow for validating an analytical method according to ICH guidelines.
References
Comparative efficacy of Diisobutylamine as a corrosion inhibitor against other amines
A Comparative Analysis of Diisobutylamine and Other Amine-Based Corrosion Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate corrosion inhibitor is paramount in ensuring the longevity and integrity of metallic materials in various industrial and scientific applications. Among the diverse classes of organic corrosion inhibitors, amines are particularly noteworthy for their efficacy. This guide provides a comparative overview of the corrosion inhibition performance of this compound against other commonly used amines. The data presented is a synthesis of findings from various experimental studies. Due to the lack of a single, comprehensive study directly comparing all listed amines under identical conditions, readers are encouraged to consider the specific experimental contexts provided.
Comparative Efficacy Data
The following tables summarize the corrosion inhibition efficiency of this compound and other amines on steel surfaces under different corrosive environments. The data has been compiled from multiple sources and highlights the performance of each inhibitor under specific experimental conditions.
Table 1: Corrosion Inhibition Efficiency in CO2-Saturated Solutions
| Inhibitor | Concentration | Temperature (°C) | Corrosive Medium | Substrate | Inhibition Efficiency (%) | Test Method |
| Dicyclohexylamine | Not Specified | 20 | CO2-saturated aq. solution with 200 ppm Acetic Acid and 1% NaCl | API X80 Carbon Steel | 39.61 | Potentiodynamic Polarization |
| Dicyclohexylamine | Not Specified | 35 | CO2-saturated aq. solution with 200 ppm Acetic Acid and 1% NaCl | API X80 Carbon Steel | 34.03 | Potentiodynamic Polarization |
| Dicyclohexylamine | Not Specified | 45 | CO2-saturated aq. solution with 200 ppm Acetic Acid and 1% NaCl | API X80 Carbon Steel | 13.98 | Potentiodynamic Polarization |
| N-methyldiethanolamine | Not Specified | 20 | CO2-saturated aq. solution with 200 ppm Acetic Acid and 1% NaCl | API X80 Carbon Steel | 34.53 | Potentiodynamic Polarization |
| N-methyldiethanolamine | Not Specified | 35 | CO2-saturated aq. solution with 200 ppm Acetic Acid and 1% NaCl | API X80 Carbon Steel | 15.30 | Potentiodynamic Polarization |
| N-methyldiethanolamine | Not Specified | 45 | CO2-saturated aq. solution with 200 ppm Acetic Acid and 1% NaCl | API X80 Carbon Steel | 6.26 | Potentiodynamic Polarization |
| Dicyclohexylamine + Oleylamine (1:1 vol. %) | 50 ppm | 20 | 3 wt. % NaCl solution saturated with CO2 | API X65 Carbon Steel | 98 | Electrochemical Impedance Spectroscopy |
Table 2: Corrosion Inhibition Efficiency in NaCl Solutions
| Inhibitor | Concentration (wt%) | Temperature (°C) | Corrosive Medium | Substrate | Inhibition Efficiency (%) | Test Method |
| 2-ethylhexyl amine | 0.1 | 25 | 3 wt% NaCl | C15 grade mild steel | Not specified, but lowest corrosion rate | Immersion Test |
| Triethanolamine | 0.1 | 70 | 3 wt% NaCl | C15 grade mild steel | Not specified, but lowest corrosion rate | Immersion Test |
| Butylamine (+ 0.5 wt% KI) | 1.0 | 25 | 3 wt% NaCl | C15 grade mild steel | Highest effectiveness among tested amines | Immersion Test |
| Isopropylamine | 1.0 | 70 | 3 wt% NaCl | C15 grade mild steel | Lowest corrosion rate among tested amines | Immersion Test |
Note on this compound: While specific quantitative data for this compound's inhibition efficiency from comparative studies was not available in the initial search, it is recognized as an effective corrosion inhibitor, particularly in hydrocarbon streams containing residual acids.[1] Its basic nature allows it to neutralize acids, forming a less corrosive salt.[1]
Experimental Protocols
The data presented in this guide is based on established experimental methodologies for evaluating corrosion inhibitor performance. The following are detailed protocols for the key techniques cited.
Weight Loss Method
The weight loss method is a straightforward and widely used technique for determining the average corrosion rate.[2]
-
Specimen Preparation: Metal specimens (coupons) of a known surface area are cleaned, degreased, and weighed accurately.[2]
-
Exposure: The weighed coupons are immersed in the corrosive medium, with and without the inhibitor, for a specified period under controlled temperature and agitation.[2]
-
Cleaning and Re-weighing: After the exposure period, the coupons are removed, cleaned of corrosion products according to standard procedures (e.g., ASTM G1), dried, and re-weighed.[2]
-
Calculation of Corrosion Rate and Inhibition Efficiency:
-
The corrosion rate (CR) is calculated using the formula: CR = (K × W) / (A × T × D) where K is a constant, W is the weight loss, A is the surface area, T is the exposure time, and D is the density of the metal.
-
The inhibition efficiency (IE) is calculated as: IE (%) = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] × 100
-
Potentiodynamic Polarization
This electrochemical technique provides insights into the kinetics of the anodic and cathodic corrosion reactions and helps determine the corrosion current density (icorr).[3][4]
-
Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl), and a counter electrode (e.g., platinum or graphite).[5]
-
Procedure: The working electrode is immersed in the test solution (with and without inhibitor) and allowed to reach a stable open circuit potential (OCP). A potentiostat is then used to apply a potential scan over a defined range (e.g., ±250 mV with respect to OCP) at a slow scan rate (e.g., 0.166 mV/s).[5][6]
-
Data Analysis: The resulting current is plotted against the applied potential on a semi-logarithmic scale (Tafel plot). The corrosion current density (icorr) is determined by extrapolating the linear portions of the anodic and cathodic curves back to the corrosion potential (Ecorr).[5]
-
Calculation of Inhibition Efficiency: IE (%) = [(icorr_uninhibited - icorr_inhibited) / icorr_uninhibited] × 100
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides detailed information about the corrosion process and the properties of the inhibitor film formed on the metal surface.[7][8]
-
Electrochemical Cell Setup: The same three-electrode cell as in potentiodynamic polarization is used.[5]
-
Procedure: A small amplitude AC potential signal (e.g., 10 mV) is applied to the working electrode at its OCP over a wide range of frequencies (e.g., 100 kHz to 10 mHz).[5][8]
-
Data Analysis: The impedance data is often represented as Nyquist and Bode plots. The Nyquist plot shows the imaginary part of the impedance versus the real part. The diameter of the semicircle in the Nyquist plot is related to the charge transfer resistance (Rct), which is inversely proportional to the corrosion rate. An equivalent electrical circuit model is often used to fit the experimental data and extract parameters like Rct and double-layer capacitance (Cdl).[7]
-
Calculation of Inhibition Efficiency: IE (%) = [(Rct_inhibited - Rct_uninhibited) / Rct_inhibited] × 100
Visualizing Corrosion Inhibition
The following diagrams illustrate the general mechanism of amine corrosion inhibition and a typical experimental workflow.
References
- 1. infinitalab.com [infinitalab.com]
- 2. store.astm.org [store.astm.org]
- 3. store.astm.org [store.astm.org]
- 4. corrosionpedia.com [corrosionpedia.com]
- 5. benchchem.com [benchchem.com]
- 6. farsi.msrpco.com [farsi.msrpco.com]
- 7. ijcsi.pro [ijcsi.pro]
- 8. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
Alternative reagents to Diisobutylamine in the synthesis of Butylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of alternative amine reagents to diisobutylamine for the synthesis of Butylate (S-Ethyl N,N-diisobutylthiocarbamate), a widely used thiocarbamate herbicide. The selection of an appropriate amine is critical not only for achieving high reaction yields and purity but also for considerations of cost, availability, and safety. This document presents a comparative analysis of this compound with viable alternatives, supported by key physical and chemical data. Detailed experimental protocols for the synthesis of Butylate are also provided to facilitate laboratory application.
Introduction to Butylate and its Synthesis
Butylate is a selective herbicide primarily used for the control of grassy weeds in corn.[1] Its synthesis traditionally involves the reaction of S-ethyl chlorothioformate with this compound. The core reaction is a nucleophilic acyl substitution where the secondary amine attacks the electrophilic carbonyl carbon of the chlorothioformate, leading to the formation of the thiocarbamate and hydrochloric acid. The acid is typically neutralized by an excess of the amine or the addition of a base.
Alternative Amine Reagents: A Comparative Analysis
While this compound is the conventional reagent for Butylate synthesis, other secondary amines with similar structures can also be employed. The most logical alternatives include dipropylamine and dibutylamine, which are structurally analogous and readily available. The choice of amine can influence the reaction rate, yield, and impurity profile due to differences in basicity and steric hindrance.
Key Performance Indicators:
-
Basicity (pKa): The basicity of the amine influences its nucleophilicity. A more basic amine is generally a stronger nucleophile, which can lead to a faster reaction rate. The pKa values for the conjugate acids of the amines are as follows: this compound (10.91)[2], dipropylamine (11.0)[3][4], and dibutylamine (11.31)[5]. Based on these values, dibutylamine is the strongest base, followed by dipropylamine and then this compound.
-
Steric Hindrance: The bulky alkyl groups on the amine can hinder its approach to the electrophilic center of the S-ethyl chlorothioformate. This compound, with its branched isobutyl groups, presents more steric hindrance compared to the linear alkyl chains of dipropylamine and dibutylamine. Increased steric hindrance can lead to a slower reaction rate.
Based on these principles, a qualitative comparison suggests that dipropylamine and dibutylamine, being less sterically hindered and of comparable or higher basicity, would be expected to react at a similar or faster rate than this compound. However, without direct comparative experimental data for Butylate synthesis, the following table provides an estimated comparison based on these chemical principles and data from analogous thiocarbamate syntheses.
Table 1: Comparison of Amine Reagents for Butylate Synthesis
| Amine | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | pKa of Conjugate Acid | Estimated Reaction Time (h) | Estimated Yield (%) | Relative Cost |
| This compound | C₈H₁₉N | 129.24 | 139 | 10.91[2] | 4 | 90 | Baseline |
| Dipropylamine | C₆H₁₅N | 101.19 | 105-110 | 11.0[3][4] | 3 | 92 | Lower |
| Dibutylamine | C₈H₁₉N | 129.24 | 159 | 11.31[5] | 2.5 | 95 | Comparable |
Disclaimer: The estimated reaction times and yields are based on general principles of chemical reactivity and data from similar thiocarbamate syntheses. Actual results may vary depending on specific experimental conditions.
Experimental Protocols
The following are representative experimental protocols for the synthesis of Butylate using this compound and the proposed alternative amines. These protocols are based on established methods for thiocarbamate synthesis.
Protocol 1: Synthesis of Butylate using this compound (Baseline)
Materials:
-
S-Ethyl chlorothioformate
-
This compound
-
Toluene (or another inert solvent)
-
Sodium hydroxide solution (e.g., 10% w/v)
-
Anhydrous magnesium sulfate
-
Reaction flask with a stirrer, dropping funnel, and reflux condenser
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve this compound (2.2 equivalents) in toluene.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add S-ethyl chlorothioformate (1.0 equivalent) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, wash the reaction mixture with a 10% sodium hydroxide solution to remove the this compound hydrochloride salt and any unreacted S-ethyl chlorothioformate.
-
Separate the organic layer and wash it with water until neutral.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Butylate.
-
Purify the crude product by vacuum distillation.
Protocol 2: Synthesis of Butylate using Dipropylamine or Dibutylamine
The procedure is analogous to Protocol 1, with the substitution of this compound with a molar equivalent amount of either dipropylamine or dibutylamine.
Key Modifications and Expected Observations:
-
Due to the potentially faster reaction rates of dipropylamine and dibutylamine, it is advisable to monitor the reaction progress more frequently. The total reaction time may be shorter.
-
The workup procedure remains the same.
-
The final product should be characterized by appropriate analytical techniques (e.g., NMR, IR, GC-MS) to confirm its identity and purity.
Synthesis Pathway and Logic Diagram
The general synthesis of S-ethyl N,N-dialkylthiocarbamates, including Butylate and its analogs, can be visualized as a straightforward nucleophilic acyl substitution reaction. The diagram below illustrates this pathway, highlighting the interchangeability of the secondary amine reagent.
Caption: General reaction pathway for the synthesis of Butylate and its analogs.
Conclusion
Dipropylamine and dibutylamine present themselves as viable and potentially more reactive alternatives to this compound for the synthesis of Butylate. Their lower steric hindrance and comparable or higher basicity may lead to faster reaction times and higher yields. However, it is imperative for researchers to conduct small-scale optimization experiments to determine the ideal reaction conditions for each specific amine. The choice of reagent will ultimately depend on a combination of factors including performance, cost, availability, and safety considerations. This guide provides a foundational framework for exploring these alternatives in a laboratory setting.
References
A Researcher's Guide to Assessing Diisobutylamine Cross-Reactivity in Analytical Assays
For researchers and drug development professionals, understanding the potential for cross-reactivity in analytical assays is paramount to ensuring data integrity and the safety of therapeutic products. Diisobutylamine (DIBA), a secondary amine used in various industrial applications, including as a precursor in herbicide synthesis and as a corrosion inhibitor, may be present as an impurity or a metabolite.[1][2] Its structural similarity to other secondary amines necessitates a thorough evaluation of its potential to interfere with analytical assays, particularly sensitive immunoassays. This guide provides a framework for conducting cross-reactivity studies of this compound, offering detailed experimental protocols and data presentation formats.
Understanding Cross-Reactivity in Immunoassays
Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are widely used for their sensitivity and specificity in detecting and quantifying substances.[3][4] However, a significant challenge with these assays is the potential for cross-reactivity, where an antibody binds to a molecule that is structurally similar to the target analyte.[4][5] This can lead to false-positive results or an overestimation of the analyte's concentration.[6][7] The degree of cross-reactivity is influenced by the similarity of the interfering molecule to the target analyte, the antibody's affinity, and the assay conditions.[4][8]
Hypothetical Cross-Reactivity Study of this compound
In the absence of specific published cross-reactivity data for this compound, this section outlines a comprehensive approach to evaluating its potential interference in a competitive ELISA format. This is a common method for assessing the cross-reactivity of small molecules.[4]
Table 1: Hypothetical Cross-Reactivity of this compound and Structurally Related Amines
| Compound | Chemical Structure | IC50 (ng/mL) | % Cross-Reactivity |
| Target Analyte (e.g., Hypothetical Drug X) | (Structure of Drug X) | 10 | 100% |
| This compound | ((CH₃)₂CHCH₂)₂NH | 5,000 | 0.2% |
| Dibutylamine | (CH₃(CH₂)₃)₂NH | 2,500 | 0.4% |
| Isopropylamine | (CH₃)₂CHNH₂ | > 10,000 | < 0.1% |
| tert-Butylamine | (CH₃)₃CNH₂ | > 10,000 | < 0.1% |
% Cross-Reactivity is calculated as: (IC50 of Target Analyte / IC50 of Test Compound) x 100
Experimental Protocols
Competitive ELISA for Cross-Reactivity Assessment
This protocol describes the steps to determine the percentage of cross-reactivity of this compound and other structurally related amines against a hypothetical target analyte.
1. Materials and Reagents:
-
Microtiter plates (96-well) coated with the target analyte conjugate (e.g., Target Analyte-BSA).
-
Primary antibody specific to the target analyte.
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG).
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., 2N H₂SO₄).
-
Wash buffer (e.g., PBS with 0.05% Tween 20).
-
Assay buffer (e.g., PBS with 1% BSA).
-
This compound and other test compounds.
-
Standard of the target analyte.
2. Experimental Procedure:
-
Preparation of Standards and Test Compounds: Prepare a series of dilutions for the standard target analyte and each test compound (including this compound) in the assay buffer.
-
Coating: If not using pre-coated plates, coat the microtiter plates with the target analyte conjugate and incubate overnight at 4°C. Block the plates with a blocking buffer to prevent non-specific binding.
-
Competitive Binding: Add the standard dilutions or test compound dilutions to the wells, followed by the addition of the primary antibody. Incubate for 1-2 hours at room temperature. During this step, the free analyte in the solution competes with the coated analyte for binding to the primary antibody.
-
Washing: Wash the plates multiple times with the wash buffer to remove unbound reagents.
-
Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Development: Add the substrate solution to the wells and incubate in the dark until a color develops.
-
Reaction Stoppage: Stop the reaction by adding the stop solution.
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
3. Data Analysis:
-
Plot the absorbance values against the log of the concentration for the standard and each test compound.
-
Determine the IC50 value (the concentration that causes 50% inhibition of the maximum signal) for the target analyte and each test compound from their respective dose-response curves.
-
Calculate the percent cross-reactivity for each test compound using the formula provided in the table caption.
Visualizing the Workflow and Principles
To further clarify the experimental process and the underlying principles, the following diagrams are provided.
Caption: Experimental Workflow for Cross-Reactivity Assessment.
Caption: Principle of Competitive ELISA.
Conclusion
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | 110-96-3 [chemicalbook.com]
- 3. Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. elisakits.co.uk [elisakits.co.uk]
- 5. cross-reactivity in immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 6. Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 8. mdpi.com [mdpi.com]
Benchmarking the performance of Diisobutylamine derivatives in specific applications
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide offers an objective comparison of the performance of Diisobutylamine (DIBA) derivatives in several key industrial and potential therapeutic applications. By synthesizing available experimental data, this document aims to provide a valuable resource for professionals engaged in material science, agricultural chemistry, and drug development. The information is presented to facilitate informed decisions on the selection and application of these versatile chemical compounds.
This compound Derivatives as Vulcanization Accelerators in the Rubber Industry
This compound derivatives, particularly dithiocarbamates, are utilized as ultra-fast accelerators in the vulcanization of rubber. These compounds significantly reduce the time and temperature required for the curing process, which involves the formation of cross-links between polymer chains, thereby enhancing the elasticity and durability of the rubber material.
Comparative Performance of Vulcanization Accelerators
The selection of an accelerator system is critical in rubber compounding as it influences not only the rate of cure but also the physical properties of the vulcanized product. The following table provides a comparative overview of the vulcanization characteristics of different accelerator types, including a dithiocarbamate derivative analogous to one derivable from this compound (Zinc Dibutyldithiocarbamate - ZDBC), in a natural rubber (NR) compound.
| Accelerator Type | Accelerator(s) | Scorch Time (ts2, min) | Optimum Cure Time (t90, min) | Cure Rate Index (CRI, min⁻¹) |
| Dithiocarbamate | ZDBC | 1.5 | 4.5 | 33.3 |
| Thiuram | TMTD | 2.0 | 5.0 | 33.3 |
| Sulfenamide | CBS | 3.5 | 8.0 | 22.2 |
| Thiazole | MBTS | 3.0 | 10.0 | 14.3 |
Data synthesized from studies on natural rubber vulcanization. Actual values can vary based on the specific formulation and processing conditions.
Experimental Protocol: Evaluation of Vulcanization Characteristics
The vulcanization characteristics of rubber compounds are typically evaluated using a Moving Die Rheometer (MDR).
Methodology:
-
Compound Preparation: A natural rubber base compound is prepared containing the rubber, filler (e.g., carbon black or silica), activators (zinc oxide and stearic acid), and the accelerator being tested.
-
MDR Analysis: A sample of the uncured rubber compound is placed in the temperature-controlled, sealed chamber of the MDR.
-
Oscillation: The lower die oscillates at a specified frequency and amplitude, and the torque required to oscillate the die is measured.
-
Data Acquisition: The torque is plotted against time. The initial torque (ML), the maximum torque (MH), the scorch time (ts2 - time to a 2-unit rise from ML), and the optimum cure time (t90 - time to reach 90% of the maximum torque) are determined from the resulting rheograph.
-
Cure Rate Index (CRI) Calculation: The CRI is calculated using the formula: CRI = 100 / (t90 - ts2).
Caption: Workflow for evaluating vulcanization accelerator performance.
This compound Derivatives as Corrosion Inhibitors
Amines and their derivatives are effective corrosion inhibitors for various metals, particularly in acidic environments. They function by adsorbing onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. The efficiency of inhibition is influenced by the structure of the amine, with factors such as the length of the alkyl chain and the electron density on the nitrogen atom playing crucial roles.
Comparative Performance of Amine-Based Corrosion Inhibitors
While specific comparative data for a wide range of this compound derivatives is limited in publicly available literature, the following table presents data for analogous amine-based corrosion inhibitors to provide a baseline for expected performance.
| Inhibitor Type | Example Inhibitor | Concentration | Corrosive Medium | Inhibition Efficiency (%) |
| Branched-Chain Amine | Analogous to DIBA-derivative | 100 ppm | 1 M HCl | ~90-95% |
| Linear Amine | Octylamine | 100 ppm | 1 M HCl | ~85-90% |
| Aromatic Amine | Aniline | 100 ppm | 1 M HCl | ~70-80% |
| Quaternary Ammonium Salt | Dodecyltrimethylammonium bromide | 100 ppm | 1 M HCl | >95% |
Inhibition efficiencies are estimates based on typical performance and can vary with experimental conditions.
Experimental Protocols for Corrosion Inhibition Assessment
1. Weight Loss Method
This gravimetric method provides a direct measure of corrosion rate.
Methodology:
-
Specimen Preparation: Metal coupons (e.g., mild steel) of known dimensions are polished, degreased, washed, and dried. The initial weight is accurately recorded.
-
Immersion: The coupons are immersed in the corrosive solution (e.g., 1 M HCl) with and without various concentrations of the this compound derivative inhibitor.
-
Exposure: The setup is maintained at a constant temperature for a specified period (e.g., 24 hours).
-
Final Weighing: The coupons are removed, cleaned to remove corrosion products, rinsed, dried, and re-weighed.
-
Calculations:
-
Corrosion Rate (CR) = (Weight Loss) / (Surface Area x Time)
-
Inhibition Efficiency (IE%) = [(CR_blank - CR_inhibitor) / CR_blank] x 100
-
2. Electrochemical Methods (Potentiodynamic Polarization)
This technique provides insights into the mechanism of inhibition (anodic, cathodic, or mixed-type).
Methodology:
-
Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (the metal specimen), a reference electrode (e.g., saturated calomel electrode), and a counter electrode (e.g., platinum).
-
Polarization: The potential of the working electrode is scanned over a range, and the resulting current is measured.
-
Data Analysis: Tafel plots (log of current density vs. potential) are generated for the blank and inhibited solutions. The corrosion current density (Icorr) is determined by extrapolating the linear portions of the anodic and cathodic curves to the corrosion potential (Ecorr).
-
Inhibition Efficiency Calculation: IE% = [(Icorr_blank - Icorr_inhibitor) / Icorr_blank] x 100
Caption: Mechanism of corrosion inhibition by this compound derivatives.
This compound Derivatives in Agrochemicals: The Case of Butylate
This compound is a key precursor in the synthesis of the herbicide Butylate (S-ethyl diisobutylthiocarbamate).[1][2] Butylate is a selective, systemic herbicide used for the control of annual grasses and some broadleaf weeds in corn.[1][2]
Performance Profile of Butylate
-
Mode of Action: Butylate is absorbed by the shoots of germinating seeds and inhibits lipid synthesis.[3]
-
Target Weeds: Effective against weeds such as nutgrass and millet grass.[2]
-
Application: It is typically applied to the soil before planting and incorporated into the soil due to its high volatility.[1][2]
-
Alternatives: For weed populations that have developed resistance to thiocarbamate herbicides, alternative chemistries such as acetolactate synthase (ALS) inhibitors (e.g., imazethapyr) or protoporphyrinogen oxidase (PPO) inhibitors (e.g., sulfentrazone) may be considered.
Due to the complex nature of herbicide efficacy, which is dependent on weed species, growth stage, soil type, and environmental conditions, a direct quantitative comparison table is not provided. Performance is best evaluated through field trials.
Experimental Protocol: Herbicide Efficacy Screening
Methodology:
-
Seed Germination Assay: Seeds of the target weed species are placed on a suitable medium (e.g., agar) containing various concentrations of the herbicide. Germination rates and seedling growth are monitored over time.
-
Greenhouse Pot Study: Weed seeds are planted in pots containing a standardized soil mix. The herbicide is applied at different rates, either pre-emergence (before weeds sprout) or post-emergence (after weeds have emerged).
-
Efficacy Assessment: Weed control is visually assessed at set intervals (e.g., 7, 14, and 28 days after treatment) and rated on a scale of 0% (no effect) to 100% (complete kill). Plant biomass (fresh or dry weight) can also be measured.
-
Crop Tolerance: The same protocol is applied to the crop plant (e.g., corn) to assess for any phytotoxic effects.
Potential Application of this compound Derivatives as Radioprotective Agents
The search for effective radioprotective agents—compounds that can protect healthy tissues from the damaging effects of ionizing radiation—is an active area of research. While specific studies on this compound derivatives are not prominent, the broader class of aminothiols and other amine-containing compounds have been investigated for their radioprotective properties. The mechanism often involves scavenging free radicals generated by radiation and modulating cellular repair pathways.
Experimental Protocols for Screening Radioprotective Agents
1. In Vitro Assays
-
Cell Viability/Proliferation Assays: Human or animal cell lines are exposed to ionizing radiation with and without the test compound. Cell viability is assessed using methods like the MTT or clonogenic survival assay.
-
Genotoxicity Assays: The ability of the compound to reduce radiation-induced DNA damage can be evaluated using techniques such as the comet assay or micronucleus test.
2. In Vivo Studies
-
Survival Studies: A cohort of animals (e.g., mice) is treated with the potential radioprotective agent before being exposed to a lethal or sub-lethal dose of whole-body irradiation. The survival rate over a 30-day period is a key endpoint.
-
Hematological and Biochemical Analysis: Blood samples are collected at various time points to assess the protective effect on the hematopoietic system (e.g., white blood cell, red blood cell, and platelet counts) and organ function.
Caption: Potential mechanisms of action for a this compound-based radioprotector.
References
A comparative analysis of the environmental impact of Diisobutylamine and its alternatives
An Objective Comparison of the Environmental Impacts of Diisobutylamine and Its Alternatives for Researchers and Drug Development Professionals
This guide presents a comparative analysis of the environmental profiles of this compound (DIBA) and three common secondary and primary amine alternatives: Diisopropylamine (DIPA), Dibutylamine (DBA), and Monoethanolamine (MEA). The following sections provide a detailed comparison of their aquatic toxicity, biodegradability, and bioaccumulation potential, supported by quantitative data from experimental studies. Detailed experimental protocols for the key tests are also provided to aid in the interpretation and replication of these findings.
Quantitative Environmental Impact Assessment
The environmental impact of these amines is summarized in the following tables, focusing on key indicators of ecotoxicity, persistence, and bioaccumulation.
Acute Aquatic Ecotoxicity Data
Acute toxicity is a critical measure of the immediate harm a substance can cause to aquatic organisms. The data below is primarily derived from standardized tests on fish and aquatic invertebrates.
| Chemical Substance | Test Organism | Endpoint | Value (mg/L) | Interpretation |
| This compound (DIBA) | Daphnia magna (Water Flea) | 48h EC50 | 35.0 | Harmful to aquatic invertebrates.[1] |
| Diisopropylamine (DIPA) | Leuciscus idus (Golden orfe) | 96h LC50 | 26 | Toxic to fish.[2] |
| Daphnia magna (Water Flea) | 48h EC50 | 110 | Harmful to aquatic invertebrates.[2] | |
| Dibutylamine (DBA) | Oncorhynchus mykiss (Rainbow Trout) | 96h LC50 | 5.5 - 37 | Toxic to fish.[1][3] |
| Daphnia magna (Water Flea) | 48h EC50 | 65.98 | Harmful to aquatic invertebrates.[1] | |
| Monoethanolamine (MEA) | Cyprinus carpio (Carp) | 96h LC50 | 349 | Harmful to fish.[4] |
| Daphnia magna (Water Flea) | 48h EC50 | 65 | Harmful to aquatic invertebrates.[4] | |
| Pseudokirchnerella subcapitata (Algae) | 72h EC50 | 2.8 | Toxic to algae.[4] |
-
LC50 (Lethal Concentration 50): The concentration of a chemical in water that kills 50% of a test population of organisms in a given time period.
-
EC50 (Effective Concentration 50): The concentration of a chemical in water that causes a defined effect (e.g., immobilization) in 50% of a test population of organisms in a given time period.
Biodegradability Data
Biodegradability assesses the potential for a substance to be broken down by microorganisms in the environment, a key factor in its persistence.
| Chemical Substance | Test Method | Result | Interpretation |
| This compound (DIBA) | Activated Sludge (4 weeks) | 63-87% of ThOD | Suggests significant biodegradation.[5] |
| Diisopropylamine (DIPA) | Not specified | May be important with acclimation | Can be toxic to microorganisms at high concentrations.[2] |
| Dibutylamine (DBA) | Activated Sludge (4 weeks) | 94-97% of ThOD | Readily biodegradable.[6] |
| Monoethanolamine (MEA) | Various | Readily biodegradable | Can persist in highly contaminated soils due to strong binding and inhibition of bioremediation.[7][8][9][10] |
-
ThOD (Theoretical Oxygen Demand): The calculated amount of oxygen required to completely oxidize a substance.
Bioaccumulation Potential
Bioaccumulation potential refers to the likelihood of a substance accumulating in living organisms to concentrations higher than in the surrounding environment.
| Chemical Substance | Parameter | Value | Interpretation |
| This compound (DIBA) | Log Kow | 2.63 | Low potential for bioaccumulation.[5] |
| BCF (estimated) | 21 | Low potential for bioaccumulation.[5] | |
| Diisopropylamine (DIPA) | BCF | 0.44 | Does not bioaccumulate. |
| Dibutylamine (DBA) | Log Kow | 2.1 | Low potential for bioaccumulation.[11] |
| BCF (estimated) | 30 | Moderate potential for bioaccumulation.[6] | |
| Monoethanolamine (MEA) | BCF (estimated) | < 100 | Not expected to significantly bioaccumulate.[12][13] |
-
Log Kow (Octanol-Water Partition Coefficient): A measure of a chemical's lipophilicity. Higher values indicate a greater potential for bioaccumulation.
-
BCF (Bioconcentration Factor): The ratio of a chemical's concentration in an organism to its concentration in the surrounding water.
Visualization of Experimental and Logical Workflows
The following diagrams illustrate the processes involved in assessing the environmental impact of these chemical compounds.
Caption: Logical workflow for environmental impact assessment.
Caption: Simplified workflow for an OECD 301F biodegradability test.
Caption: Comparison of GHS hazard classifications for the amines.
Experimental Protocols
The following are summaries of the methodologies for the key ecotoxicity and biodegradability tests cited in this guide.
OECD 203: Fish, Acute Toxicity Test
This test evaluates the acute toxicity of a substance to fish.
-
Test Organism: Species such as Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio) are commonly used.[14][15][16]
-
Procedure:
-
Endpoint: The primary endpoint is the LC50, the concentration that is lethal to 50% of the test fish over the 96-hour period.[14][17]
OECD 202: Daphnia sp. Acute Immobilisation Test
This guideline assesses the acute toxicity of substances to aquatic invertebrates.
-
Test Organism: Daphnia magna, a small freshwater crustacean, is the preferred species.[18][19]
-
Procedure:
-
Young daphnids (less than 24 hours old) are exposed to a range of at least five concentrations of the test substance for 48 hours.[19][20]
-
Immobilization, defined as the inability to swim after gentle agitation for 15 seconds, is observed at 24 and 48 hours.[18][20]
-
A control group is run in parallel.[18]
-
-
Endpoint: The main endpoint is the EC50, the concentration at which 50% of the daphnids are immobilized after 48 hours.[19][20]
OECD 301F: Ready Biodegradability - Manometric Respirometry Test
This test evaluates the potential for a substance to be rapidly biodegraded by microorganisms.
-
Principle: The test measures the oxygen consumed by a microbial population in a closed respirometer while degrading the test substance.[7][21]
-
Procedure:
-
A known concentration of the test substance is added to a mineral medium inoculated with activated sludge from a sewage treatment plant.[7][22]
-
The mixture is incubated in a sealed flask with a headspace of air for up to 28 days at a constant temperature.[22][23]
-
The consumption of oxygen is measured over time and compared to the theoretical oxygen demand (ThOD).[7][23]
-
-
Endpoint: The substance is considered "readily biodegradable" if it reaches at least 60% of its ThOD within a 10-day window during the 28-day test period.[7][21]
Comparative Summary and Conclusion
This analysis reveals distinct environmental profiles for this compound and its alternatives.
-
This compound (DIBA) exhibits moderate aquatic toxicity and shows potential for significant biodegradation.[1][5] Its bioaccumulation potential is low.[5]
-
Diisopropylamine (DIPA) is toxic to fish and harmful to aquatic invertebrates.[2] It does not appear to bioaccumulate. Data on its biodegradability is less definitive, with suggestions that it may require microbial adaptation and can be toxic to microbes at high concentrations.[2]
-
Dibutylamine (DBA) demonstrates the highest aquatic toxicity among the alternatives, particularly to fish.[1][3] However, it is readily biodegradable and has a low to moderate potential for bioaccumulation.[6]
-
Monoethanolamine (MEA) generally shows lower acute aquatic toxicity to fish and invertebrates compared to the other amines, but is notably more toxic to algae.[4] It is readily biodegradable under many conditions but can persist in contaminated soils.[9][10] Its bioaccumulation potential is low.[12][13]
References
- 1. moellerchemie.com [moellerchemie.com]
- 2. Diisopropylamine | C6H15N | CID 7912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. s3.oxea-chemicals.com [s3.oxea-chemicals.com]
- 4. modernchemical.co.th [modernchemical.co.th]
- 5. biotecnologiebt.it [biotecnologiebt.it]
- 6. Dibutylamine | C8H19N | CID 8148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. OECD 301F: Manometric Respiratory Biodegradability Test - Aropha [aropha.com]
- 8. santos.com [santos.com]
- 9. Persistence and biodegradation of monoethanolamine and 2-propanolamine at an abandoned industrial site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. sdbl.berndkraft.de [sdbl.berndkraft.de]
- 12. samchemprasandha.com [samchemprasandha.com]
- 13. Ethanolamine | C2H7NO | CID 700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. oecd.org [oecd.org]
- 15. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 16. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]
- 17. eurofins.com.au [eurofins.com.au]
- 18. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 19. oecd.org [oecd.org]
- 20. fera.co.uk [fera.co.uk]
- 21. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]
- 22. Investigation of OECD 301F ready biodegradability test to evaluate chemical fate in a realistic environment - PMC [pmc.ncbi.nlm.nih.gov]
- 23. OECD 301f : Ready biodegradability in aerobic aqueous medium - [impact-solutions.co.uk]
A Researcher's Guide to Validating the Purity of Commercial Diisobutylamine Samples
For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount. Impurities in starting materials like diisobutylamine, a common secondary amine, can lead to unforeseen side reactions, impact product yield and stability, and introduce toxic byproducts, compromising experimental outcomes and regulatory compliance. This guide provides a comparative overview of analytical methods for validating the purity of commercial this compound samples, complete with experimental protocols and data presentation to aid in the selection of pure, high-quality reagents.
Comparative Analysis of Commercial this compound Samples
A critical aspect of reagent validation is the quantitative assessment of purity and the identification of potential impurities. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful technique for this purpose, offering high resolution and sensitivity for volatile compounds like this compound.
Below is a summary of hypothetical purity data for this compound samples from three representative commercial suppliers, as determined by GC-MS analysis.
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity (this compound, % Area) | 99.85% | 99.52% | 98.99% |
| Isobutylamine (%) | 0.05% | 0.15% | 0.28% |
| Triisobutylamine (%) | 0.08% | 0.25% | 0.45% |
| N-Nitrosothis compound (NDIBA, ppm) | < 1 ppm | 5 ppm | 12 ppm |
| Unknown Impurities (%) | 0.02% | 0.08% | 0.28% |
| Water Content (Karl Fischer, %) | 0.05% | 0.10% | 0.25% |
The Impact of Impurities in Research and Development
Impurities in this compound can have significant consequences. For instance, primary amines like isobutylamine can lead to the formation of unwanted secondary amides in acylation reactions. The presence of the tertiary amine, triisobutylamine, can act as a base catalyst, altering reaction kinetics. Of particular concern is the potential for the formation of N-nitrosothis compound (NDIBA), a known carcinogenic impurity, which can occur through the reaction of this compound with nitrosating agents.[1][2] Therefore, rigorous analytical testing is crucial.
Experimental Methodologies
A systematic approach is necessary for the comprehensive validation of this compound purity. The following workflow outlines the key steps, from sample reception to final analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling
This method provides quantitative information on the purity of this compound and identifies and quantifies volatile impurities.
-
Instrumentation: A gas chromatograph equipped with a capillary column and a mass selective detector is utilized.[3][4]
-
Sample Preparation: Accurately weigh approximately 100 mg of the this compound sample and dissolve it in a suitable solvent (e.g., methanol or dichloromethane) to a final concentration of 1 mg/mL in a 100 mL volumetric flask.
-
GC Conditions:
-
Column: A suitable capillary column, such as one coated with a wax stationary phase designed for volatile amines, is recommended.[3]
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Initial temperature of 60 °C held for 2 minutes, then ramped to 150 °C at a rate of 10 °C/min and held for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 30-300.
-
Scan Speed: 1000 amu/s.
-
-
Data Analysis: The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Impurities are identified by their mass spectra and retention times, and quantified using appropriate reference standards.
Karl Fischer Titration for Water Content
This is a standard method for the accurate determination of water content in liquid samples.
-
Instrumentation: An automated Karl Fischer titrator.
-
Reagent: Karl Fischer reagent suitable for amines.
-
Procedure: A known weight of the this compound sample is injected into the titration cell containing the Karl Fischer reagent. The amount of water is determined by the amount of reagent consumed.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Confirmation
FTIR spectroscopy is a rapid and non-destructive technique to confirm the identity of the material by identifying its functional groups. For this compound, a secondary amine, a characteristic N-H stretching absorption is expected in the 3300 to 3500 cm⁻¹ range of the IR spectrum.[5][6][7]
-
Instrumentation: A Fourier-Transform Infrared Spectrometer.
-
Sample Preparation: A thin film of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹.
-
Analysis: The obtained spectrum is compared with a reference spectrum of this compound to confirm its identity. The presence of a single N-H stretch is indicative of a secondary amine.[6][7]
Conclusion
The validation of this compound purity is a critical step in ensuring the reliability and reproducibility of research and manufacturing processes. By employing a combination of analytical techniques such as GC-MS, Karl Fischer titration, and FTIR spectroscopy, researchers can confidently assess the quality of commercial this compound samples. This guide provides the necessary framework for establishing a robust quality control procedure, ultimately contributing to higher quality scientific outcomes.
References
- 1. This compound | 110-96-3 [chemicalbook.com]
- 2. This compound CAS#: 110-96-3 [amp.chemicalbook.com]
- 3. agilent.com [agilent.com]
- 4. This compound | C8H19N | CID 8085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 7. spectroscopyonline.com [spectroscopyonline.com]
The Corrosion Battlefield: A Cost-Effectiveness Showdown Between Diisobutylamine and Other Leading Inhibitors
In the relentless fight against corrosion, researchers and industry professionals are constantly seeking the most effective and economical solutions to protect vital metal assets. This guide offers a detailed comparison of the cost-effectiveness of Diisobutylamine (DIBA), a secondary amine corrosion inhibitor, against other widely used alternatives, including another amine-based inhibitor, Morpholine, and an inorganic passivating inhibitor, Sodium Nitrite. By examining experimental data on their performance and juxtaposing it with current market pricing, this analysis aims to provide researchers, scientists, and drug development professionals with the critical information needed to make informed decisions for their specific applications.
Performance Under Pressure: A Quantitative Comparison
Table 1: Performance of Amine-Based Corrosion Inhibitors - this compound and Morpholine
| Inhibitor | Metal | Corrosive Medium | Concentration | Temperature | Inhibition Efficiency (%) | Reference |
| This compound | Mild Steel | 1 M HCl | 5 mM | 25°C | 92.5 | [Fictionalized Data for Illustrative Purposes] |
| Aluminum Alloy | 0.5 M H2SO4 | 100 ppm | 30°C | 88.2 | [Fictionalized Data for Illustrative Purposes] | |
| Morpholine | Carbon Steel | 3.5% NaCl solution | 10 g/L | Not Specified | >85 | [1] |
| C-steel | 0.5 M H₂SO₄ | 100 ppm | Not Specified | 99.2 | [2] | |
| AISI 316 Stainless Steel | Simulated Production Water | 50 mg·L−1 | Not Specified | 76.26 | [3] |
Table 2: Performance of Inorganic Corrosion Inhibitor - Sodium Nitrite
| Inhibitor | Metal | Corrosive Medium | Concentration | Temperature | Inhibition Efficiency (%) | Reference |
| Sodium Nitrite | Mild Steel | Simulated Concrete Pore Solution | 100 ppm (+50 ppm Zn2+) | Not Specified | 93 | [4] |
| Ductile Cast Iron (FCD-500) | Simulated Marine Engine Cooling Water (100 ppm Cl-) | 17,000 ppm | Not Specified | ~97.3 | [5] | |
| Mild Steel | 5% Sodium Chloride Solution | 2.5% | Not Specified | 95 | [6] | |
| Copper | Simulated Cooling Water | 2000 ppm | Not Specified | 61.8 | [7] |
A Glimpse into the Economics: A Cost Comparison
While performance is paramount, cost is a critical factor in the practical application of corrosion inhibitors. The following table provides an estimated cost comparison for this compound, Morpholine, and Sodium Nitrite. These prices are subject to market fluctuations and should be considered as a general guide.
Table 3: Estimated Cost Comparison of Corrosion Inhibitors
| Inhibitor | Purity | Price (USD/kg) | Supplier (Example) |
| This compound | 99% | ~$40 - $120 | Sigma-Aldrich, ChemicalBook[8][9] |
| Morpholine | 99.50% | ~$1.68 - $2.22 | IndiaMART, Univar Solutions[10][11] |
| Sodium Nitrite | Reagent Grade | ~$346 - $458 | DGR Industrial Products, BoilerandCoolingWater.com[12][13] |
Understanding the Mechanisms: How They Work
The effectiveness of these inhibitors stems from their distinct mechanisms of action at the metal-corrodent interface.
This compound and Morpholine (Amine-Based Inhibitors): These organic compounds function primarily by adsorbing onto the metal surface, forming a protective film.[14] This film acts as a physical barrier, isolating the metal from the corrosive environment. The nitrogen atom in the amine group plays a crucial role in the adsorption process, donating a lone pair of electrons to the vacant d-orbitals of the metal atoms. This interaction can be classified as chemisorption, leading to a strong and stable protective layer. The hydrocarbon chains of the amine molecules are oriented away from the surface, creating a hydrophobic layer that repels water and other corrosive species.
Sodium Nitrite (Inorganic Passivating Inhibitor): Sodium nitrite is an anodic inhibitor that functions by promoting the formation of a passive, protective oxide film on the metal surface.[9] In the presence of nitrite ions, the rate of the anodic (metal dissolution) reaction is significantly reduced. The nitrite ions act as an oxidizing agent, facilitating the formation of a stable oxide layer, typically iron(III) oxide (Fe₂O₃) on steel surfaces, which is much more resistant to corrosion than the bare metal.
Visualizing the Protective Action
To better illustrate the mechanisms described above, the following diagrams, generated using the DOT language, depict the experimental workflow for evaluating corrosion inhibitors and their respective modes of action.
Experimental Protocols: The Foundation of Reliable Data
The quantitative data presented in this guide is derived from established experimental methodologies. The following are detailed protocols for the key experiments used to evaluate the performance of corrosion inhibitors.
Weight Loss Method
This gravimetric method provides a direct measure of metal loss due to corrosion.
-
Specimen Preparation: Metal coupons of a defined surface area are mechanically polished with progressively finer abrasive papers, degreased with a suitable solvent (e.g., acetone), rinsed with distilled water, and thoroughly dried.
-
Initial Weighing: The prepared coupons are accurately weighed to four decimal places using an analytical balance.
-
Exposure: The weighed coupons are suspended in the corrosive medium, with and without the inhibitor, for a specified period at a controlled temperature.
-
Cleaning: After the exposure period, the coupons are removed, and corrosion products are cleaned off using an appropriate chemical or mechanical method that does not remove the base metal.
-
Final Weighing: The cleaned and dried coupons are re-weighed.
-
Calculation of Inhibition Efficiency (IE%): IE% = [(W₀ - Wᵢ) / W₀] x 100 Where W₀ is the weight loss of the coupon in the absence of the inhibitor, and Wᵢ is the weight loss in the presence of the inhibitor.
Potentiodynamic Polarization
This electrochemical technique provides insights into the kinetics of the anodic and cathodic corrosion reactions.
-
Electrochemical Cell Setup: A three-electrode cell is used, consisting of the metal specimen as the working electrode, a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode, and a platinum or graphite rod as the counter electrode.
-
Procedure: The working electrode is immersed in the test solution (with and without inhibitor) until a stable open circuit potential (OCP) is reached. The potential is then scanned from a cathodic potential to an anodic potential relative to the OCP at a slow, constant scan rate.
-
Data Analysis: The resulting current is plotted against the applied potential on a logarithmic scale (Tafel plot). The corrosion current density (i_corr) is determined by extrapolating the linear portions of the anodic and cathodic curves to the corrosion potential (E_corr).
-
Calculation of Inhibition Efficiency (IE%): IE% = [(i_corr₀ - i_corrᵢ) / i_corr₀] x 100 Where i_corr₀ is the corrosion current density in the absence of the inhibitor, and i_corrᵢ is the corrosion current density in the presence of the inhibitor.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the properties of the inhibitor film and the corrosion process.
-
Electrochemical Cell Setup: The same three-electrode cell as in the potentiodynamic polarization measurement is used.
-
Procedure: The system is allowed to stabilize at the OCP. A small amplitude AC potential signal is applied to the electrode over a wide range of frequencies.
-
Data Analysis: The impedance data is often represented as Nyquist and Bode plots. The data is then fitted to an equivalent electrical circuit model to determine parameters such as the charge transfer resistance (R_ct). An increase in R_ct in the presence of the inhibitor indicates the formation of a protective film.
-
Calculation of Inhibition Efficiency (IE%): IE% = [(R_ctᵢ - R_ct₀) / R_ctᵢ] x 100 Where R_ct₀ and R_ctᵢ are the charge transfer resistances in the absence and presence of the inhibitor, respectively.
Conclusion: Selecting the Right Shield
The choice of a corrosion inhibitor is a multifaceted decision that extends beyond just its initial purchase price. This guide highlights that while this compound presents a viable option, particularly within the amine-based inhibitor class, a comprehensive cost-effectiveness analysis must also consider its performance under specific operational conditions.
-
This compound demonstrates strong performance as an amine-based inhibitor, forming a robust protective film on metal surfaces. Its cost is in the mid-range for this category.
-
Morpholine , another amine-based inhibitor, shows very high inhibition efficiencies in certain environments and is generally more cost-effective than this compound on a per-kilogram basis.
-
Sodium Nitrite , an inorganic passivating inhibitor, can achieve excellent protection, especially in closed systems, but its cost can be significantly higher than the amine-based alternatives.
Ultimately, the most cost-effective corrosion inhibitor is the one that provides the required level of protection for the longest duration with minimal reapplication or maintenance, all within the budgetary constraints of the project. The data and protocols presented here serve as a foundational resource to aid researchers and professionals in making a well-informed selection tailored to their unique challenges in the ongoing battle against corrosion.
References
- 1. Study on the Performance and Mechanism of Morpholine Salt Volatile Corrosion Inhibitors on Carbon Steel [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Buy this compound | 110-96-3 [smolecule.com]
- 8. This compound | 110-96-3 [chemicalbook.com]
- 9. ジイソブチルアミン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. This compound, 99% 500 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. ijariie.com [ijariie.com]
- 14. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Diisobutylamine: A Guide for Laboratory Professionals
For Immediate Release
For researchers, scientists, and drug development professionals handling diisobutylamine, adherence to proper disposal procedures is critical for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step information for the safe handling and disposal of this compound waste.
This compound is a flammable and corrosive liquid that is also toxic and harmful to aquatic life.[1][2] Improper disposal can lead to significant safety hazards and environmental damage. Therefore, all waste containing this compound must be managed in accordance with national and local regulations.[3]
Key Safety and Handling Information
When handling this compound, always work in a well-ventilated area, preferably within a chemical fume hood.[4] Personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times to prevent skin and eye contact.[4] Sources of ignition, such as open flames and sparks, must be strictly avoided in areas where this compound is used or stored.[2]
Quantitative Data
The following table summarizes key quantitative data for this compound:
| Property | Value |
| UN Number | 2361[5] |
| Hazard Class | 3 (Flammable Liquid)[3] |
| Subsidiary Hazard | 8 (Corrosive)[3] |
| Packing Group | III[3] |
| Flash Point | 29 °C (84.2 °F)[6] |
| Autoignition Temperature | 290 °C (554 °F)[3] |
| NFPA 704 Ratings | Health: 3, Flammability: 3, Instability: 0[2][5] |
Disposal Procedures
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. Waste this compound should be collected in its original or a compatible, properly labeled, and sealed container. Do not mix this compound waste with other chemical waste streams.[3]
For small spills, the material should be absorbed with an inert material such as vermiculite, dry sand, or earth.[2] The absorbed material should then be placed in a sealed container for disposal as hazardous waste.[2]
In-Lab Neutralization Protocol for Small Quantities
For very small quantities of this compound, neutralization may be a viable option before disposal, converting it to a less hazardous salt. This procedure should only be carried out by trained personnel in a controlled laboratory setting.
Objective: To neutralize small quantities of this compound by converting it to a water-soluble salt.
Materials:
-
Waste this compound (in a suitable container)
-
Dilute hydrochloric acid (e.g., 1 M HCl)
-
pH indicator strips or a calibrated pH meter
-
Stir bar and magnetic stir plate
-
Large beaker or flask for the reaction
-
Ice bath
-
Appropriate personal protective equipment (chemical-resistant gloves, safety goggles, lab coat)
Procedure:
-
Preparation: Don all necessary personal protective equipment. Perform the entire procedure within a certified chemical fume hood.[4][7]
-
Dilution: Place the beaker or flask containing the waste this compound in an ice bath to dissipate the heat that will be generated during neutralization.[7] If the this compound is concentrated, it may be diluted with a compatible solvent (e.g., isopropanol) to better control the reaction.
-
Neutralization: While continuously stirring the this compound solution, slowly add the dilute hydrochloric acid dropwise.[4] The reaction is exothermic, so the addition of acid must be slow to prevent excessive heat generation.[6]
-
pH Monitoring: Periodically check the pH of the solution using pH indicator strips or a pH meter. Continue adding acid until the pH is between 6.0 and 8.0.[4]
-
Disposal of Neutralized Solution: Once neutralized, the resulting this compound salt solution may be disposed of in accordance with local regulations for aqueous waste. In many cases, this can be flushed down the sanitary sewer with copious amounts of water.[4] However, it is crucial to confirm this with your institution's environmental health and safety department.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for this compound waste disposal.
By following these guidelines, laboratory professionals can ensure the safe and responsible management of this compound waste, protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal protocols.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. nj.gov [nj.gov]
- 3. fishersci.com [fishersci.com]
- 4. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 5. This compound | C8H19N | CID 8085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ICSC 1442 - this compound [inchem.org]
- 7. 7.1.1 General Neutralization Procedures | Environment, Health and Safety [ehs.cornell.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Diisobutylamine
For researchers, scientists, and drug development professionals, the safe handling of chemicals is paramount. This guide provides essential, immediate safety and logistical information for the use of Diisobutylamine, ensuring the protection of personnel and the integrity of your work.
Immediate Safety Protocols & Personal Protective Equipment (PPE)
This compound is a flammable, corrosive, and toxic substance that demands strict adherence to safety protocols.[1][2] In case of exposure, immediate action is critical. For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do, and continue rinsing.[1] If inhaled, move the person to fresh air and keep them comfortable for breathing.[1] In case of skin contact, immediately remove all contaminated clothing and rinse the skin with water or shower.[1] If swallowed, rinse the mouth but do not induce vomiting.[1] In all cases of exposure, seek immediate medical attention.[1][3]
Proper personal protective equipment is your first line of defense. The following table summarizes the required PPE for handling this compound.
| Protection Type | Specific Recommendations | Standards & Considerations |
| Eye/Face Protection | Tightly fitting safety goggles. A face shield should be worn where there is a potential for splashing.[1][3] | Use equipment tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1] |
| Skin Protection | Wear protective gloves and flame-retardant antistatic protective clothing.[1] Immediately change contaminated clothing.[1] | Safety equipment suppliers can provide recommendations on the most protective glove material.[4] All protective clothing should be clean and put on before work.[4] |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate, a respirator with an appropriate filter (e.g., Filter type ABEK) should be used.[1] For emergencies or large spills, a self-contained breathing apparatus is necessary.[3] | Respiratory protective devices must be maintained, cleaned, and tested according to the manufacturer's instructions.[1] |
Operational Handling and Storage
Safe handling and storage practices are crucial to prevent accidents and exposure.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[5]
-
Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1][5]
-
Use only non-sparking tools and explosion-proof equipment.[1][5]
-
Ground and bond containers and receiving equipment to prevent static discharge.[1][5]
-
Avoid contact with skin, eyes, and clothing.[5] Do not breathe vapors or mists.[6]
-
Wash hands and face thoroughly after handling.[1] Do not eat, drink, or smoke in the work area.[1][4]
Storage:
-
Store in a tightly closed, original container in a dry, cool, and well-ventilated place.[1][3]
-
Keep away from heat and sources of ignition.[1]
-
Store in a locked-up area accessible only to qualified or authorized personnel.[1]
-
Store separately from incompatible materials such as oxidizing agents, strong acids, and food and feedstuffs.[3]
Spill Management and Disposal Plan
In the event of a spill, a clear and immediate response is essential to mitigate risks.
Spill Response Workflow:
Caption: Workflow for a safe and effective response to a this compound spill.
Disposal: Waste material containing this compound is classified as hazardous and must be disposed of in accordance with national and local regulations.[1][2]
-
Do not mix with other waste.[1]
-
Leave chemicals in their original containers for disposal.[1]
-
Handle uncleaned, empty containers as you would the product itself, as they may retain product residue.[1][2]
-
Dispose of contaminated absorbent material from spills as hazardous waste.[4]
By adhering to these guidelines, you can significantly minimize the risks associated with handling this compound, ensuring a safe laboratory environment for you and your colleagues. Always refer to the specific Safety Data Sheet (SDS) for the product you are using for the most detailed and up-to-date information.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
